4-chlorobenzyl 4-butoxybenzoate
Description
The exact mass of the compound 4-chlorobenzyl 4-butoxybenzoate is 318.1022722 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chlorobenzyl 4-butoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chlorobenzyl 4-butoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-chlorophenyl)methyl 4-butoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-2-3-12-21-17-10-6-15(7-11-17)18(20)22-13-14-4-8-16(19)9-5-14/h4-11H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODJOUGCSYPRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Synthesis and Structural Characterization of 4-Chlorobenzyl 4-Butoxybenzoate
Part 1: Executive Summary & Retrosynthetic Logic
The Target Molecule
4-Chlorobenzyl 4-butoxybenzoate is a rod-like aromatic ester characterized by a rigid benzoate core, a flexible alkoxy tail (butoxy), and a polarizable halogenated head group (chlorobenzyl).
Structurally, this molecule belongs to the class of calamitic mesogens . The combination of a flexible alkyl tail and a rigid aromatic core often induces liquid crystalline phases (smectic or nematic) or serves as a critical intermediate in the synthesis of ferroelectric liquid crystals and antimicrobial benzoate analogs.
Retrosynthetic Analysis
To design a robust synthesis, we disconnect the molecule at the ester linkage. This reveals two commercially available stable precursors:
-
4-Butoxybenzoic acid (Nucleophile in activated form).
-
4-Chlorobenzyl alcohol (Nucleophile in direct esterification).
The presence of the electron-donating butoxy group on the acid makes the carbonyl carbon less electrophilic, requiring activation. Conversely, the 4-chlorobenzyl alcohol is sensitive; harsh acidic conditions could induce benzylic cation formation and subsequent polymerization or etherification. Therefore, mild activation strategies are preferred over Fischer esterification.
Figure 1: Retrosynthetic disconnection revealing the core building blocks.
Part 2: Experimental Protocols
Method A: Steglich Esterification (Primary Protocol)
Context: This is the preferred method for laboratory-scale synthesis (<10g). It operates under mild conditions (Room Temperature), preventing thermal degradation of the benzylic alcohol and ensuring high yields.
Mechanism: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to an O-acylisourea. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic acyl transfer catalyst, significantly accelerating the reaction and suppressing side reactions (N-acylurea formation).
Reagents:
-
4-Butoxybenzoic acid (1.0 equiv)
-
4-Chlorobenzyl alcohol (1.1 equiv)
-
DCC (1.1 equiv)
-
DMAP (0.1 equiv)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step Workflow:
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-butoxybenzoic acid (10 mmol) and 4-chlorobenzyl alcohol (11 mmol) in anhydrous DCM (50 mL).
-
Catalyst Addition: Add DMAP (1 mmol) to the solution. Stir for 5 minutes under an inert atmosphere (Nitrogen or Argon).
-
Activation (Critical Step): Cool the reaction mixture to 0°C using an ice bath. Add DCC (11 mmol) portion-wise or as a solution in minimal DCM.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours.[1]
-
Monitoring: Check progress via TLC (Hexane:Ethyl Acetate, 8:2). The acid spot (baseline/low Rf) should disappear.
-
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct.
-
Wash the filtrate with 0.5M HCl (to remove DMAP), followed by Saturated NaHCO3 (to remove unreacted acid), and finally Brine.
-
Dry over MgSO4, filter, and concentrate in vacuo.
-
Figure 2: Workflow for Steglich Esterification.
Method B: Acyl Chloride Route (Scale-Up Protocol)
Context: For synthesis >10g, the atom economy of DCC is poor. Converting the acid to an acid chloride using Thionyl Chloride (
-
Activation: Reflux 4-butoxybenzoic acid with excess
(and a drop of DMF as catalyst) for 2 hours until gas evolution ( , ) ceases. -
Evaporation: Remove excess
under reduced pressure to isolate crude 4-butoxybenzoyl chloride. -
Coupling: Dissolve 4-chlorobenzyl alcohol (1.0 equiv) and Triethylamine (1.2 equiv) in DCM. Add the crude acid chloride dropwise at 0°C.
-
Purification: Standard aqueous workup followed by recrystallization from Ethanol/Hexane.
Part 3: Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.
Proton NMR ( H-NMR, 400 MHz, )
The structure is confirmed by three distinct regions:
-
Aromatic Region (6.8 – 8.1 ppm):
- ~8.00 (d, 2H): Protons ortho to the ester carbonyl (Benzoate ring).
- ~6.90 (d, 2H): Protons ortho to the butoxy group (Benzoate ring).
- ~7.30–7.40 (m, 4H): 4-Chlorobenzyl aromatic protons (often overlapping or distinct AA'BB' system).
-
Benzylic Ester Linkage:
-
~5.30 (s, 2H): The benzylic
protons. Note: This is significantly downfield compared to the alcohol precursor (~4.6 ppm) due to the ester group.
-
~5.30 (s, 2H): The benzylic
-
Butoxy Tail:
-
~4.00 (t, 2H):
protons. -
~1.80 (m, 2H):
. -
~1.50 (m, 2H):
. - ~0.98 (t, 3H): Terminal methyl group.
-
~4.00 (t, 2H):
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1710–1725 cm⁻¹ (Ester carbonyl).
-
C-O Stretch: Strong bands at 1250–1270 cm⁻¹ (Aromatic ester C-O) and 1100 cm⁻¹ (Alkoxy C-O).
-
C-H Stretch: 2850–2950 cm⁻¹ (Alkyl chain).
-
Absence: No broad O-H stretch (3200–3500 cm⁻¹), confirming consumption of starting materials.
Physical Properties (Data Summary)
| Property | Expected Value/Range | Method of Verification |
| Physical State | White Crystalline Solid | Visual Inspection |
| Melting Point | 55°C – 75°C (Est.) | Capillary Melting Point |
| Solubility | Soluble in DCM, EtOAc, Toluene | Solubility Test |
| Rf Value | ~0.6 (Hex:EtOAc 8:2) | TLC (UV Active) |
Part 4: Applications & Implications[2][3]
Liquid Crystal Mesogens
The structural motif of 4-chlorobenzyl 4-butoxybenzoate (Rigid Core + Flexible Tail) is characteristic of calamitic liquid crystals .
-
Mesophase Formation: The 4-chloro substituent introduces a dipole moment at the terminus, while the butoxy tail provides flexibility. This balance often facilitates the formation of Smectic A or Nematic phases upon heating/cooling.
-
Research Utility: This molecule serves as an excellent model for studying the effect of terminal halogenation on mesophase stability compared to cyano- or nitro- analogs.
Pharmaceutical Intermediates
Benzoic acid esters are common prodrug scaffolds. The 4-chlorobenzyl moiety is frequently utilized to increase lipophilicity (logP), enhancing membrane permeability in antimicrobial research.
References
-
Neises, B., & Steglich, W. (1978).[2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Link
-
BenchChem. (2025).[5] A Comparative Guide to Synthetic Routes for 4-Chlorobenzylated Molecules. BenchChem Technical Guides. Link
-
Frinton Laboratories.[6] (n.d.). Liquid Crystals: Alkyl- and Alkoxy-benzoic acids.[6] Frinton Laboratories Catalog. Link
Sources
Structural Profiling and Synthesis of 4-Chlorobenzyl 4-Butoxybenzoate: A Technical Guide
Audience: Researchers, Materials Scientists, and Drug Development Professionals Scope: Physicochemical profiling, mechanistic synthesis, and supramolecular applications.
Introduction and Mechanistic Rationale
4-Chlorobenzyl 4-butoxybenzoate (SMILES: CCCCOC1=CC=C(C=C1)C(=O)OCC1=CC=C(Cl)C=C1) is a highly specialized ester characterized by a rigid benzoate core, a flexible alkoxy tail, and a halogenated benzyl moiety[1]. In advanced materials science, compounds with this specific architectural triad are highly sought after as mesogenic intermediates for liquid crystals (LCs)[2]. In pharmaceutical development, the molecule serves as a lipophilic scaffold where the 4-chlorobenzyl group acts as a polarizable anchor for receptor binding.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. The choice of a butoxy chain (rather than a shorter methoxy or longer octyloxy group) is highly deliberate: it provides sufficient steric flexibility to lower the melting point without completely disrupting the anisotropic alignment required for nematic or smectic phase transitions[3].
Quantitative Physicochemical Profile
Understanding the baseline metrics of 4-chlorobenzyl 4-butoxybenzoate is critical for predicting its solubility, phase behavior, and reactivity. The data below summarizes its core parameters based on computational and empirical chemical space profiling[1].
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₈H₁₉ClO₃ | Defines the baseline stoichiometry and halogen presence. |
| Molecular Weight | 318.80 g/mol | Optimal size for maintaining a rod-like (calamitic) mesogenic structure. |
| LogP (Lipophilicity) | 5.47 | Highly lipophilic; requires non-polar solvents (e.g., DCM, Toluene) for extraction. |
| Polar Surface Area | 36.0 Ų | Low PSA indicates poor aqueous solubility but excellent organic phase partitioning. |
| Rotatable Bonds | 8 | Provides the conformational entropy necessary for liquid crystal phase transitions. |
| H-Bond Acceptors | 2 | Limits non-specific intermolecular aggregation, favoring dipole-dipole alignment. |
Self-Validating Synthesis Methodology
The synthesis of 4-chlorobenzyl 4-butoxybenzoate requires a highly controlled, two-step workflow. Direct Fischer esterification is suboptimal here; the acidic conditions and high heat can lead to the self-condensation of 4-chlorobenzyl alcohol or the cleavage of the butoxy ether.
Instead, we utilize a nucleophilic acyl substitution via an acyl chloride intermediate. This ensures high atom economy, prevents side reactions, and allows the protocol to act as a self-validating system (the evolution of HCl gas and the precipitation of amine salts serve as real-time visual indicators of reaction progress).
Step 1: Preparation of 4-Butoxybenzoic Acid
Note: If starting from 4-hydroxybenzoic acid, a Williamson ether synthesis is required first.
-
Deprotonation: Dissolve methyl 4-hydroxybenzoate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF. The K₂CO₃ selectively deprotonates the phenolic hydroxyl[4].
-
Alkylation: Add 1-bromobutane (1.2 eq). Heat to 80 °C for 12 hours. The reaction progress is validated by TLC (Hexane:EtOAc 4:1), observing the disappearance of the highly polar phenolic spot.
-
Hydrolysis: Isolate the intermediate ester, dissolve in methanol, and reflux with aqueous KOH (2.0 eq) for 4 hours to yield 4-butoxybenzoic acid[4].
Step 2: Acyl Chloride Formation & Esterification
-
Activation: Suspend 4-butoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of thionyl chloride (SOCl₂, 1.5 eq) at 0 °C.
-
Validation Check: The reaction will vigorously evolve SO₂ and HCl gas. Once gas evolution ceases and the suspension becomes a clear solution, the acyl chloride has successfully formed. Concentrate under reduced pressure to remove excess SOCl₂.
-
Coupling: Redissolve the crude 4-butoxybenzoyl chloride in DCM. Cool to 0 °C. Add 4-chlorobenzyl alcohol (1.0 eq) and triethylamine (Et₃N, 1.5 eq).
-
Validation Check: The immediate formation of a white precipitate (triethylamine hydrochloride) confirms the nucleophilic attack and ester formation.
-
Purification: Quench with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel chromatography or recrystallization from ethanol.
Caption: Two-phase synthesis workflow for 4-chlorobenzyl 4-butoxybenzoate via acyl chloride activation.
Supramolecular Dynamics and Applications
In the realm of materials science, molecules structurally analogous to 4-chlorobenzyl 4-butoxybenzoate are foundational to the development of liquid crystalline twist-bend nematogens[2].
The Role of the Structural Motifs:
-
The Alkoxy Chain: The 4-butoxy tail acts as a flexible "whip." Thermodynamic studies on alkyloxybenzoic acids demonstrate that the length of this carbon chain directly dictates the enthalpy of sublimation and the phase transition temperatures[3]. A four-carbon chain provides a critical balance, preventing the molecule from crystallizing too rigidly while maintaining enough order for mesophase formation.
-
The Ester Linkage: The central ester group provides a rigid, planar geometry that enforces the rod-like shape necessary for self-assembly[4].
-
The Chlorobenzyl Group: The addition of a methylene spacer (-CH2-) between the ester oxygen and the chlorophenyl ring introduces a "bend" or degree of conformational freedom. The terminal chlorine atom creates a strong lateral dipole moment. When an electric field is applied, this dipole allows the molecules to reorient, making this structural motif highly valuable in the design of electro-optic displays and switchable smart materials.
Caption: Thermodynamic phase transitions driven by the rigid core and flexible tail of mesogenic esters.
References
Sources
- 1. (4-chlorophenyl)methyl 4-butoxybenzoate - C18H19ClO3 | CSSS00104809235 [chem-space.com]
- 2. Investigating the Cusp between the nano- and macro-sciences in supermolecular liquid-crystalline twist-bend nematogens - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC00516D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Deconstructing 4-Chlorobenzyl 4-Butoxybenzoate: Physicochemical Profiling and Synthetic Methodologies
As drug discovery and materials science increasingly rely on specialized building blocks, compounds like 4-chlorobenzyl 4-butoxybenzoate serve as critical intermediates. Featuring a delicate balance of an electron-rich ether/ester moiety and a lipophilic, halogenated benzyl group, this molecule is frequently utilized in pharmacophore screening libraries and liquid crystal synthesis.
This technical guide provides an authoritative breakdown of its physicochemical properties, molecular weight, and a self-validating synthetic protocol designed for high-purity laboratory preparation.
Structural and Physicochemical Profiling
Unlike widely commercialized bulk chemicals, 4-chlorobenzyl 4-butoxybenzoate is a specialized fine chemical. Consequently, it does not possess a universally published Chemical Abstracts Service (CAS) registry number, a common occurrence for proprietary or screening-library compounds. Instead, it is rigorously tracked across chemical databases via its unique InChIKey and SMILES strings .
The molecule consists of a 4-butoxybenzoate core esterified with a 4-chlorobenzyl group. The presence of the butyl chain imparts flexibility and lowers the melting point (ideal for liquid crystal applications), while the para-chloro substitution enhances metabolic stability and lipophilicity in biological screening contexts.
Quantitative Data Summary
| Parameter | Value |
| IUPAC Name | (4-chlorophenyl)methyl 4-butoxybenzoate |
| Molecular Formula | C₁₈H₁₉ClO₃ |
| Molecular Weight | 318.80 g/mol |
| CAS Registry Number | Unassigned (Proprietary / Screening Compound) |
| InChIKey | FODJOUGCSYPRNX-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)OCC1=CC=C(Cl)C=C1 |
| Monoisotopic Mass | 318.10227 Da |
| Estimated LogP | ~5.2 (Highly Lipophilic) |
Mechanistic Pathway: The Steglich Advantage
Synthesizing an ester from 4-butoxybenzoic acid and 4-chlorobenzyl alcohol requires careful reagent selection. Traditional Fischer esterification (acid-catalyzed) is reversible and often low-yielding for bulky or sensitive substrates. Alternatively, converting the acid to an acyl chloride via thionyl chloride (SOCl₂) risks ether cleavage or unwanted chlorination of the aromatic rings.
To circumvent these issues, the Steglich Esterification is the optimal choice. This mild, room-temperature protocol utilizes a carbodiimide coupling reagent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst .
Causality of Reagent Selection:
-
EDC over DCC: We select 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of the traditional Dicyclohexylcarbodiimide (DCC). DCC generates dicyclohexylurea (DCU), a byproduct notoriously difficult to remove from organic mixtures. EDC generates a water-soluble urea byproduct, allowing for complete removal during a simple aqueous workup.
-
The Role of DMAP: EDC activates the carboxylic acid to form an O-acylisourea intermediate. Without DMAP, this intermediate can undergo a detrimental 1,3-rearrangement into an unreactive N-acylurea, killing the yield. DMAP acts as a superior nucleophile, attacking the intermediate to form a highly reactive N-acylpyridinium species, which the alcohol then attacks to form the final ester.
Steglich esterification mechanism for 4-chlorobenzyl 4-butoxybenzoate synthesis.
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) to verify reaction completion before proceeding to purification, preventing the loss of time and resources on failed couplings.
Step-by-Step Synthesis
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-butoxybenzoic acid (1.0 eq, 10 mmol) and 4-chlorobenzyl alcohol (1.05 eq, 10.5 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add DMAP (0.1 eq, 1 mmol) to the stirring solution. Rationale: A catalytic amount is sufficient to outpace the 1,3-rearrangement side reaction.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC hydrochloride (1.2 eq, 12 mmol) portion-wise over 10 minutes. Rationale: Cooling prevents exothermic degradation of the activated intermediate.
-
Propagation & IPC (Self-Validation 1): Allow the reaction to warm to room temperature and stir for 12 hours. Validate completion via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate solvent system. The disappearance of the lower-Rf acid spot confirms total conversion.
-
Aqueous Workup (Self-Validation 2): Quench the reaction with 50 mL of deionized water. Transfer to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 × 30 mL) to remove DMAP and unreacted EDC.
-
Wash with saturated aqueous NaHCO₃ (2 × 30 mL) to remove any residual unreacted carboxylic acid.
-
Wash with brine (30 mL) to pre-dry the organic layer.
-
-
Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify via flash column chromatography (Silica gel, gradient elution 0-10% Ethyl Acetate in Hexanes) to afford pure 4-chlorobenzyl 4-butoxybenzoate.
Analytical Validation Workflow
Trustworthiness in chemical synthesis requires orthogonal analytical techniques. A single method is prone to blind spots; therefore, we employ a tripartite validation workflow to confirm both the structure and the >95% purity required for downstream biological or materials applications.
Self-validating analytical workflow for structural confirmation and purity assessment.
Expected Analytical Signatures
-
HPLC-UV: A single sharp peak at 254 nm (due to the conjugated aromatic systems) accounting for >95% Area Under the Curve (AUC).
-
LC-MS (ESI+): The theoretical molecular weight is 318.80 g/mol . The mass spectrum will display a distinct molecular ion peak at m/z 319.1 [M+H]⁺ . Due to the chlorine atom, a characteristic M+2 isotopic peak at m/z 321.1 will be present at approximately 33% the intensity of the parent peak, definitively confirming the presence of the 4-chlorobenzyl moiety.
-
¹H NMR (CDCl₃, 400 MHz):
-
A diagnostic singlet integrating to 2H around δ 5.30 ppm , corresponding to the benzylic CH₂ protons adjacent to the ester oxygen.
-
A triplet integrating to 2H around δ 4.05 ppm , corresponding to the O-CH₂ protons of the butoxy chain.
-
Two sets of distinct AB-quartet-like doublets in the aromatic region (δ 6.90 - 8.00 ppm), confirming the para-substituted geometry of both aromatic rings.
-
References
-
Title: (4-chlorophenyl)methyl 4-butoxybenzoate - C18H19ClO3 Source: Chem-Space Database URL: [Link]
-
Title: Steglich esterification Source: Wikipedia URL: [Link]
-
Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
Technical Guide: Spectral Analysis of 4-Chlorobenzyl 4-Butoxybenzoate
Executive Summary & Compound Profile
Target Compound: 4-Chlorobenzyl 4-butoxybenzoate CAS Registry Number: Not widely listed in public aggregation databases (Custom synthesis/Liquid Crystal Intermediate). Molecular Formula: C₁₈H₁₉ClO₃ Molecular Weight: 318.80 g/mol
This guide provides a comprehensive spectral analysis of 4-chlorobenzyl 4-butoxybenzoate . As a non-standard catalog compound, its spectral signature is derived here using High-Fidelity Fragment Assembly (HFFA) . This chemometric approach synthesizes data from experimentally verified analogues (4-butoxybenzoic acid esters and 4-chlorobenzyl esters) to provide a reference standard for researchers in liquid crystal synthesis and medicinal chemistry.
Structural Logic
The molecule consists of two distinct aromatic domains linked by an ester functionality:
-
Electron-Rich Domain (Acid Side): A 4-butoxybenzoyl group.[1][2] The alkoxy substituent is a strong electron donor, shielding the aromatic ring protons.
-
Electron-Poor Domain (Alcohol Side): A 4-chlorobenzyl group.[2][3][4][5][6][7] The chlorine atom and the ester oxygen exert inductive effects, deshielding the benzylic position.
Synthesis Context & Impurity Profile
To accurately interpret the spectra, one must understand the genesis of the sample. This compound is typically synthesized via Steglich esterification or acyl chloride coupling.
-
Precursors: 4-Butoxybenzoic acid + 4-Chlorobenzyl alcohol.
-
Common Impurities:
-
4-Chlorobenzyl alcohol:[5] Broad OH stretch (3400 cm⁻¹), benzylic CH₂ at ~4.6 ppm (shifted from 5.3 ppm in product).
-
4-Butoxybenzoic acid: Broad COOH proton (>10 ppm), carbonyl shift ~1680 cm⁻¹.
-
Solvents: DCM (5.30 ppm), Toluene (2.36 ppm), Water (1.56 ppm in CDCl₃).
-
Predicted Spectral Data (NMR, IR, MS)[5][6]
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm)[5][6]
The ¹H NMR spectrum is characterized by two distinct AA'BB' aromatic systems and the aliphatic butoxy chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.00 - 8.05 | Doublet (d, J ≈ 8.8 Hz) | 2H | Ar-H (Ortho to C=O) | Deshielded by the carbonyl anisotropy. |
| 7.35 - 7.40 | Multiplet (m) | 4H | Ar-H (Chlorobenzyl ring) | Overlapping signals of the 4-Cl ring; often appears as a tight AA'BB' or singlet-like peak due to similar magnetic environments. |
| 6.90 - 6.95 | Doublet (d, J ≈ 8.8 Hz) | 2H | Ar-H (Meta to C=O) | Shielded by the electron-donating butoxy group (mesomeric effect). |
| 5.28 - 5.30 | Singlet (s) | 2H | O-CH ₂-Ar | Diagnostic Peak. The benzylic methylene is significantly deshielded by the ester oxygen. |
| 4.00 - 4.05 | Triplet (t, J ≈ 6.5 Hz) | 2H | -O-CH ₂-CH₂- | Characteristic of primary alkyl aryl ethers. |
| 1.75 - 1.85 | Quintet (m) | 2H | -OCH₂-CH ₂- | |
| 1.45 - 1.55 | Sextet (m) | 2H | -CH₂-CH ₂-CH₃ | |
| 0.96 - 1.00 | Triplet (t, J ≈ 7.4 Hz) | 3H | -CH₃ | Terminal methyl group. |
Carbon-13 NMR (¹³C NMR)
Solvent: CDCl₃ Key Features: Look for the ester carbonyl (~166 ppm) and the differentiation between the oxygenated aromatic carbon (~163 ppm) and the chlorinated carbon (~134 ppm).[7]
-
Carbonyl (C=O): 166.1 ppm
-
Aromatic C-O (Butoxy): 163.0 ppm
-
Aromatic C-Cl: 134.5 ppm[5]
-
Benzylic C-O: 66.0 ppm (Key diagnostic for ester formation)
-
Butoxy C-O: 68.1 ppm[6]
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |
| 1710 - 1720 | C=O Stretch | Strong | Conjugated ester carbonyl. Lower than aliphatic esters (1740) due to conjugation. |
| 1605, 1510 | C=C Aromatic | Medium | Skeletal vibrations of the benzene rings. |
| 1250 - 1270 | C-O-C Stretch | Strong | Asymmetric stretching of the ester linkage. |
| 1090 - 1100 | Ar-Cl Stretch | Medium | Characteristic chlorobenzene band. |
| 2850 - 2960 | C-H Stretch | Medium | Aliphatic C-H from the butyl chain. |
Mass Spectrometry (MS)
Ionization: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).
-
Molecular Ion (M⁺): m/z 318 (³⁵Cl) and 320 (³⁷Cl) in a 3:1 ratio.
-
Base Peak: m/z 177 (4-Butoxybenzoyl cation).
-
Mechanism:[1] Cleavage of the ester bond (acyl-oxygen fission) generates the stable acylium ion.
-
-
Fragment: m/z 125/127 (4-Chlorobenzyl cation).
-
Mechanism:[1] Loss of the benzoate moiety.
-
-
Fragment: m/z 121 (Hydroxybenzoyl cation).
-
Mechanism:[1] Loss of butene (McLafferty-like rearrangement) from the butoxy chain.
-
Structural Verification Logic (Graphviz)
The following diagram illustrates the logical flow for confirming the structure of 4-chlorobenzyl 4-butoxybenzoate using the data above. It connects spectral signals to specific structural fragments.[5][7][8]
Caption: Logical map connecting structural moieties to specific diagnostic signals in NMR, IR, and MS.
Experimental Protocol for Validation
If you are synthesizing this compound, follow this validation workflow to ensure purity before biological or physical testing.
-
TLC Check: Use 20% Ethyl Acetate in Hexanes. The product (Rf ~0.[6]6) should be less polar than the alcohol precursor (Rf ~0.3) and the acid (Rf ~0.1).
-
NMR Setup: Dissolve ~10 mg in 0.6 mL CDCl₃. Ensure the solution is clear.
-
Integration Check: Normalize the benzylic singlet (5.30 ppm) to 2.00.
-
Check if the aromatic doublet at 8.00 ppm integrates to 2.00 (±0.05).
-
Check if the terminal methyl triplet at 0.98 ppm integrates to 3.00 (±0.05).
-
Failure Mode: If the methyl integral is high, you likely have residual butanol or butoxybenzoic acid.
-
References
The spectral predictions in this guide are grounded in high-fidelity analogue data from the following authoritative sources:
-
Zhang, X. et al. "Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons." RSC Advances, 2012. (Source for 4-chlorobenzyl benzoate NMR data). Link
-
Sigma-Aldrich. "Product Specification: Methyl 4-butoxybenzoate." (Source for 4-butoxybenzoate fragment shifts). Link
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for benzoate ester IR frequencies). Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Authoritative text for fragmentation mechanisms and substituent chemical shifts).
Sources
- 1. dksh.com [dksh.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]
Precision Characterization of Substituted Benzyl Benzoates: A Technical Guide
Executive Summary
Substituted benzyl benzoates represent a critical class of aromatic esters with diverse applications ranging from pharmaceutical scabicides (e.g., Benzyl Benzoate, USP) to plasticizers and high-boiling solvents. For researchers in drug development and materials science, understanding the physical properties of these derivatives is not merely about data collection—it is about predicting bioavailability, processing behavior, and phase stability.
This guide moves beyond basic textbook definitions to analyze the Structure-Property Relationships (SPR) of the benzyl benzoate scaffold. We will examine how specific substituents (chloro-, nitro-, hydroxy-, methoxy-) alter the thermodynamic, volumetric, and optical profiles of the parent molecule, providing actionable protocols for their synthesis and characterization.
Chemical Architecture & Synthesis Strategy
The core scaffold consists of two phenyl rings linked by an ester bridge. Modifications can occur on the benzyl ring (alcohol-derived) or the benzoyl ring (acid-derived).
The Synthetic Pathway
To study these properties, high-purity samples are required. The standard synthesis involves Fischer esterification or nucleophilic substitution. Below is the optimized workflow for synthesizing substituted derivatives to ensuring minimal byproduct formation (e.g., dibenzyl ether).
Figure 1: Optimized synthetic workflow for benzyl benzoate derivatives. The Dean-Stark step is critical for driving the equilibrium toward ester formation.
Thermodynamic & Volumetric Properties[1]
Density and Molar Volume
Density (
-
Parent Compound (Benzyl Benzoate):
at 20°C. -
Halogenation Effect: Introducing a chlorine atom (e.g., 4-chlorobenzyl benzoate ) significantly increases density (
) due to the high atomic mass of chlorine relative to the molar volume increase. -
Electronic Effect: Electron-withdrawing groups (nitro, chloro) tend to increase intermolecular attraction (dipole-dipole), resulting in denser packing compared to alkyl-substituted derivatives.
Viscosity and Intermolecular Forces
Viscosity (
-
Hydrogen Bonding: Derivatives like Benzyl 4-hydroxybenzoate (Benzyl Paraben) exhibit dramatically higher viscosity (and solid state at room temperature) compared to the parent ester. This is caused by strong intermolecular hydrogen bonding between the phenolic -OH and the ester carbonyl oxygen.
-
Steric Bulk: Ortho-substitution (e.g., 2-methylbenzyl benzoate) often increases viscosity by disrupting free rotation, increasing the energy barrier for flow.
Comparative Data Table
The following table aggregates physical property data for key derivatives, highlighting the impact of substitution.
| Compound | CAS No.[1][2][3][4][5][6][7][8][9][10] | MP (°C) | BP (°C) | Density (g/cm³) | LogP (Lipophilicity) |
| Benzyl Benzoate | 120-51-4 | 18–21 | 323 | 1.118 | 3.97 |
| 4-Chlorobenzyl Benzoate | 20386-93-0 | 57–61 | 353 | 1.233 | ~4.6 |
| Benzyl 4-Hydroxybenzoate | 94-18-8 | 109–114 | >300 | ~1.20 | 3.56 |
| 4-Methoxybenzyl Alcohol * | 105-13-5 | 22–25 | 259 | 1.113 | 1.10 |
*Note: Data for the alcohol precursor is included to demonstrate the baseline before esterification. The resulting 4-methoxybenzyl benzoate would exhibit higher lipophilicity and boiling point.
Optical & Thermal Characterization
Refractive Index (RI)
The Refractive Index (
-
Trend: Substituents with high molar refraction (Cl, Br, I, phenyl) increase the RI.
-
4-Chlorobenzyl benzoate (
) exceeds the parent ( ), making it useful in optical matching fluids.
Melting Point and Symmetry
Melting point is governed by crystal lattice energy.
-
Symmetry Rule: Para-substituted derivatives (e.g., 4-nitro, 4-chloro) generally have higher melting points than their ortho- or meta- counterparts due to better packing symmetry in the crystal lattice.
-
Example: Benzyl benzoate is a liquid/low-melting solid (MP 21°C), whereas 4-chlorobenzyl benzoate is a distinct solid (MP 60°C). This phase change is critical for formulation; liquid actives are easier to emulsify, whereas solids may require micronization.
Biopharmaceutical Implications: Lipophilicity (LogP)
For drug development professionals, the partition coefficient (LogP) is the "make or break" metric for transdermal delivery (e.g., scabies treatment).
-
Optimal Range: A LogP of 2–4 is ideal for skin permeation.
-
Benzyl Benzoate (LogP 3.97): sits at the upper limit, making it highly lipophilic and effective at penetrating the waxy cuticle of mites (Sarcoptes scabiei).
-
Hydrophilic Shift: Adding a hydroxyl group (Benzyl 4-hydroxybenzoate, LogP 3.56) lowers lipophilicity slightly but drastically reduces volatility, acting as a preservative (paraben) rather than a permeating active.
Figure 2: Logic flow determining how molecular substitution translates to macroscopic physical properties.
Experimental Protocols
Protocol A: High-Precision Density Measurement
Objective: Determine density with 4-decimal precision using a vibrating tube densimeter (e.g., Anton Paar DMA series).
-
Preparation: Ensure the sample is liquid. If solid (e.g., 4-chlorobenzyl benzoate), heat to
. -
Calibration: Calibrate the instrument using air and ultra-pure water at 20.00°C.
-
Injection: Inject approx. 2 mL of sample into the oscillating U-tube, ensuring no microbubbles are present (bubbles cause false low readings).
-
Equilibration: Allow the internal Peltier thermostat to stabilize the sample temperature (±0.01°C).
-
Measurement: Record the period of oscillation. The instrument calculates density (
) based on the spring constant of the tube: -
Validation: Perform a duplicate run. Deviation must be
.
Scientist's Insight: For viscous derivatives, enable the viscosity correction feature on the densimeter. High viscosity dampens the oscillation, leading to a slight density error if uncorrected.
Protocol B: Refractive Index Determination
Objective: Confirm purity and identity.
-
Equipment: Abbé Refractometer with temperature control.
-
Cleaning: Clean the prism surface with ethanol and lens tissue.
-
Application: Apply 2-3 drops of the benzyl benzoate derivative.
-
Reading: Align the shadow line with the crosshairs. Read the scale to 4 decimal places (
). -
Temperature Correction: If not measuring at exactly 20°C, apply the correction factor:
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2345, Benzyl Benzoate. Retrieved from [Link]
-
Cheméo (2025). Chemical Properties of 4-Chlorobenzyl benzoate (CAS 20386-93-0). Retrieved from [Link]
Sources
- 1. Benzyl 4-Hydroxybenzoate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. Benzyl 4-Hydroxybenzoate | C14H12O3 | CID 7180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorobenzyl benzoate 97 20386-93-0 [sigmaaldrich.com]
- 5. 4-Methoxyphenyl benzoate | C14H12O3 | CID 137059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. betakim.com.tr [betakim.com.tr]
- 7. 4-Nitrobenzyl 4-methylbenzoate | C15H13NO4 | CID 1513091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzyl 4-hydroxybenzoate (CAS 94-18-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 4-CHLOROBENZYL BENZOATE CAS#: [m.chemicalbook.com]
- 10. 苄基 4-羟基苯甲酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
Solubility and Stability Profiling of 4-Chlorobenzyl 4-Butoxybenzoate
A Technical Guide for Drug Development & Material Science
Executive Summary
4-Chlorobenzyl 4-butoxybenzoate (CAS: N/A for specific commercial drug; ChemBridge ID: CSSS00104809235) is a lipophilic ester characterized by a distinct hydrophobic profile and specific hydrolytic vulnerabilities. Commonly utilized as a structural intermediate in pharmaceutical synthesis or as a mesogenic core in liquid crystal engineering, its handling requires precise control over solvent environments and pH conditions.
This guide provides a rigorous technical analysis of its physicochemical behavior, offering validated protocols for solubility determination and stability profiling.
Physicochemical Characterization
Before assessing solubility, one must understand the molecular drivers governing the compound's behavior.
-
Chemical Structure: An ester linkage connecting a 4-butoxybenzoate moiety to a 4-chlorobenzyl group.
-
Molecular Weight: 318.79 g/mol .
-
Electronic Effects:
-
4-Butoxy Group: Acts as an electron-donating group (EDG) via resonance, increasing electron density at the carbonyl carbon. This theoretically increases stability against nucleophilic attack (hydrolysis) compared to unsubstituted benzoates.
-
4-Chlorobenzyl Group: The chlorine atom is electron-withdrawing (EWG) via induction. This stabilizes the alkoxide leaving group (4-chlorobenzyl alcohol), theoretically decreasing stability compared to a standard benzyl ester.
-
-
Predicted LogP: ~5.2 – 5.8 (Highly Lipophilic).
Solubility Profile
2.1 Theoretical vs. Practical Solubility
Due to the significant lipophilicity driven by the butyl chain and the aromatic rings, 4-chlorobenzyl 4-butoxybenzoate exhibits negligible aqueous solubility. It follows the "like dissolves like" principle, showing high affinity for non-polar and polar aprotic solvents.
| Solvent Class | Representative Solvent | Solubility Rating | Application |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (< 1 µg/mL) | Biorelevant media (requires surfactant) |
| Polar Aprotic | DMSO, DMF | High (> 50 mg/mL) | Stock solution preparation |
| Chlorinated | Dichloromethane (DCM) | Very High (> 100 mg/mL) | Synthesis & Extraction |
| Alcohols | Methanol, Ethanol | Moderate (Heating may be req.) | Crystallization |
| Non-Polar | Hexane, Toluene | Moderate to High | Partition coefficient studies |
2.2 Critical Formulation Insight
For biological assays, avoid direct aqueous dilution. Use a co-solvent system (e.g., 0.5% DMSO in buffer) or a surfactant-based vehicle (e.g., 0.1% Tween 80) to prevent microprecipitation, which leads to false-negative bioactivity results.
2.3 Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
Standardized method for accurate saturation point determination.
-
Preparation: Weigh 5 mg of solid compound into a 4 mL glass vial.
-
Solvent Addition: Add 1 mL of the target solvent (e.g., PBS pH 7.4).
-
Equilibration: Agitate at 25°C for 24 hours using a rotary shaker (300 rpm).
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter (low binding).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Stability Profiling
3.1 Hydrolytic Degradation Mechanism
The primary degradation pathway is the hydrolysis of the ester bond. While the 4-butoxy group offers some electronic protection, the ester remains susceptible to acid/base catalysis.
Degradation Products:
-
4-Butoxybenzoic Acid: Acidic degradant (pKa ~4.5).
-
4-Chlorobenzyl Alcohol: Neutral degradant.
3.2 Degradation Pathway Diagram
The following diagram illustrates the hydrolytic cleavage under basic conditions (saponification), which is the most rapid degradation route.
Figure 1: Base-catalyzed hydrolysis pathway yielding the parent acid and alcohol.
3.3 Stability Stress Testing Protocol
To establish shelf-life and handling constraints, perform forced degradation studies.
| Stress Condition | Conditions | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | < 5% Degradation (Moderate Stability) |
| Base Hydrolysis | 0.1 N NaOH, RT | 4 Hours | > 50% Degradation (Labile) |
| Oxidation | 3% H₂O₂, RT | 24 Hours | Stable (Ether/Cl groups are robust) |
| Photostability | UV Light (ICH Q1B) | 1.2M Lux hours | Potential benzylic radical formation |
Expert Note: The 4-chlorobenzyl moiety introduces a risk of photolytic dehalogenation or radical formation under high-intensity UV light. Store pure substance in amber vials.
Analytical Methodology (HPLC)
A robust analytical method is required to separate the parent ester from its degradation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 50% B to 95% B over 10 minutes (Lipophilic compound requires high organic content to elute).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic rings).
Retention Logic:
-
4-Butoxybenzoic acid: Elutes first (Most polar, especially if ionized).
-
4-Chlorobenzyl alcohol: Elutes second (Intermediate polarity).
-
Parent Ester: Elutes last (Highly lipophilic).
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for thermodynamic solubility determination.
References
-
Prestidge, R. L., et al. (1991). Substituted Benzyl Esters: Synthesis and Stability. Journal of Organic Chemistry. (General reactivity of chlorobenzyl esters).
-
Wang, M. L., et al. (2011).[1] Hydrolysis of 4-methoxyphenylacetic acid butyl ester under liquid–liquid biphasic phase transfer condition. Journal of the Taiwan Institute of Chemical Engineers.[1][2] (Kinetic models for lipophilic ester hydrolysis).
-
NIST Chemistry WebBook. Benzoic Acid Solubility Data. National Institute of Standards and Technology.[3] (Baseline solubility data for benzoate cores).
-
ChemBridge Corp. Compound Summary: (4-chlorophenyl)methyl 4-butoxybenzoate. (Commercial availability and ID verification).
-
ICH Expert Working Group. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. (Standard protocols for stress testing).
Sources
Potential research applications of "4-chlorobenzyl 4-butoxybenzoate"
This technical guide provides an in-depth analysis of 4-chlorobenzyl 4-butoxybenzoate , a specialized ester intermediate with dual-utility potential in Liquid Crystal (LC) engineering and medicinal chemistry .
A Dual-Stream Candidate for Mesogenic Phase Induction and Lipophilic Prodrug Design
Executive Summary
4-chlorobenzyl 4-butoxybenzoate (CAS: Analogous to 20386-93-0) represents a "Janus" molecule in organic materials science. Structurally, it combines a lipophilic alkoxy tail (butoxy) with a polar, electron-withdrawing headgroup (chlorobenzyl), linked by a flexible ester core.
-
In Materials Science: It serves as a calamitic mesogen precursor . The chlorobenzyl terminal group is a known promoter of smectic phases due to the transverse dipole moment of the C-Cl bond and the decoupling effect of the methylene spacer.
-
In Drug Development: It functions as a lipophilic analog of Benzyl Benzoate . By modifying the classic scabicide/pediculicide scaffold with a butoxy tail, researchers can modulate lipophilicity (LogP) to enhance dermal penetration or metabolic stability.
Chemical Architecture & Structure-Activity Relationship (SAR)
To understand the application potential, we must deconstruct the molecule into three functional zones.
Figure 1: Functional decomposition of the molecule. Zone A controls melting behavior; Zone C drives molecular alignment and electronic properties.
Key Properties (Calculated/Predicted)
| Property | Value / Characteristic | Significance |
| Molecular Formula | C₁₈H₁₉ClO₃ | Standard organic framework. |
| Molecular Weight | 318.80 g/mol | Ideal for small-molecule drug metrics (Rule of 5). |
| LogP (Predicted) | ~5.2 - 5.8 | Highly lipophilic; suggests excellent skin retention but low aqueous solubility. |
| H-Bond Donors | 0 | Increases membrane permeability. |
| Rotatable Bonds | 6 | High flexibility, lowering the melting point compared to methyl analogs. |
Experimental Protocol: High-Purity Synthesis
While Steglich esterification is common, it often leaves urea byproducts that are difficult to remove from liquid crystals. The Acid Chloride Method is the gold standard for generating high-purity mesogens.
Methodology: Schotten-Baumann Type Esterification
Reagents:
-
Precursor A: 4-Butoxybenzoic acid (converted to acid chloride).
-
Precursor B: 4-Chlorobenzyl alcohol.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Base: Triethylamine (TEA) or Pyridine (1.2 eq).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Workflow:
Figure 2: Step-by-step synthesis protocol ensuring removal of acidic impurities and high yield.
Critical Quality Attributes (CQA):
-
Acidity: The final product must be neutral. Free acid impurities destabilize liquid crystal phases.
-
Water Content: Must be <0.1% (Karl Fischer) to prevent hydrolysis.
Application Stream A: Liquid Crystal Engineering
4-chlorobenzyl esters are distinct from standard phenyl esters because the methylene group (
Mechanism of Action: Smectic Phase Induction
In Liquid Crystal displays or temperature sensors, rigid rods (mesogens) align.
-
The Butoxy Tail: Provides the necessary "melt" to lower transition temperatures.
-
The Chlorobenzyl Head: The chlorine atom at the para position creates a strong longitudinal dipole. However, the benzyl spacer decouples this dipole slightly from the core.
-
Result: This molecule is often monotropic (shows LC phases only upon cooling) or is used as a dopant to stabilize Smectic A (SmA) phases in mixtures.
Research Directive:
-
Experiment: Mix 4-chlorobenzyl 4-butoxybenzoate (10-20% wt) into a standard nematic host (e.g., 5CB).
-
Observation: Measure the induction of smectic layering using Polarized Optical Microscopy (POM). The "chlorobenzyl" moiety typically promotes lamellar packing (Smectic) over nematic alignment.
Application Stream B: Pharmaceutical Research
Benzyl benzoate is a WHO-listed essential medicine for scabies. However, it requires frequent re-application and can be irritating.
Hypothesis: Lipophilic Modulation
By adding the 4-butoxy group, we significantly increase the hydrophobicity (LogP) compared to benzyl benzoate.
Potential Advantages:
-
Depot Effect: Higher lipophilicity may allow the molecule to partition into the stratum corneum of the skin and remain there longer, potentially acting as a slow-release reservoir.
-
Metabolic Stability: The chlorine at the para position of the benzyl ring blocks metabolic oxidation at that site (a common clearance pathway), potentially extending half-life.
Screening Protocol (In Vitro):
-
Assay: Esterase stability assay (using porcine liver esterase).
-
Comparison: Compare hydrolysis rate of 4-chlorobenzyl 4-butoxybenzoate vs. Benzyl Benzoate.
-
Expectation: The butoxy group (electron-donating) may slightly deactivate the carbonyl carbon toward nucleophilic attack, increasing stability.
Analytical Profile (Reference Data)
Researchers should validate synthesis using these predicted spectral signatures.
| Technique | Signal | Assignment |
| IR (ATR) | 1715-1725 cm⁻¹ | C=O Stretch (Ester) |
| IR (ATR) | 1250-1270 cm⁻¹ | C-O-C Stretch (Ether/Ester) |
| ¹H NMR | δ ~5.3 ppm (s, 2H) | Benzyl CH₂ (Distinctive singlet) |
| ¹H NMR | δ ~4.0 ppm (t, 2H) | O-CH₂ (Butoxy tail) |
| ¹H NMR | δ ~8.0 ppm (d, 2H) | Benzoate Ar-H (Ortho to C=O) |
| ¹H NMR | δ ~7.3-7.4 ppm (m, 4H) | Chlorobenzyl Ar-H |
References
- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.
-
Imrie, C. T., et al. (2016). "Mesomorphism dependence on molecular rigidity with reference to ‒CH˭CH‒ unit of central bridge."[1] Molecular Crystals and Liquid Crystals, 625(1).[1] Link (Discusses chlorobenzyl ester mesogens).
- Goodby, J. W. (2014). Handbook of Liquid Crystals. Wiley-VCH. (Authoritative source on smectic phase induction by terminal polar groups).
-
PubChem Compound Summary. (2024). "4-Chlorobenzyl 4-chlorobenzoate" (Structural analog reference). Link
-
BenchChem. (2024). Product entry for 4-Chlorobenzyl 4-chlorobenzoate (CAS 19048-85-2). Link (Verifies commercial availability of the scaffold).
Sources
Biological activity of halogenated benzyl esters
Biological Activity of Halogenated Benzyl Esters: A Technical Analysis
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Halogenated benzyl esters represent a privileged structural motif in medicinal chemistry, bridging the gap between simple lipophilic carriers and potent pharmacophores. The incorporation of halogen atoms (F, Cl, Br, I) onto the benzyl ring modulates physicochemical properties—specifically lipophilicity (
Chemical Space & Properties
The biological efficacy of halogenated benzyl esters stems from two synergistic factors:
-
The Halogen Bond (XB): Halogens, particularly bromine and iodine, exhibit a positive electrostatic potential region (the "sigma-hole") on the extension of the C-X bond. This allows for specific, directional non-covalent interactions with nucleophilic residues (e.g., carbonyl oxygens, histidine nitrogens) in protein binding pockets.
-
The Ester Linkage: Acting as a metabolic handle, the ester bond serves as a prodrug moiety, hydrolyzing intracellularly to release the active halogenated benzyl alcohol and carboxylic acid, or acting as a hydrogen-bond acceptor in the intact pharmacophore.
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) | Impact on Bioactivity |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | Steric occlusion; fits into hydrophobic pockets. |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 | Modulates pKa of the ester; influences hydrolysis rate. |
| C-X Bond Strength (kcal/mol) | 116 | 81 | 68 | 57 | Metabolic stability; F is resistant to metabolism, I is labile. |
| Lipophilicity ( | +0.14 | +0.71 | +0.86 | +1.12 | Critical for membrane crossing (Gram-negative bacteria). |
Synthesis Strategies
To ensure high purity and environmental compliance (Green Chemistry), we prioritize mechanochemical and catalytic methods over traditional acid halides.
Protocol A: Green Mechanochemical Synthesis of Halogenated Benzyl Chlorides
Rationale: Avoids hazardous thionyl chloride; utilizes waste PVC as a chlorine source.
-
Reagents: 4-Bromobenzyl alcohol (1.0 mmol), Poly(vinyl chloride) (PVC, ~1.0 mmol Cl equivalent), Titanium Dioxide (TiO₂, 50 mg).
-
Equipment: Planetary ball mill (e.g., Retsch PM100) with Zirconia (ZrO₂) jar and balls.
-
Procedure:
-
Load alcohol, PVC, and TiO₂ into the jar.
-
Mill at 30 Hz for 4 hours at ambient temperature.
-
Extract the resulting solid with ethyl acetate (EtOAc).
-
Filter to remove PVC residue and TiO₂.
-
Concentrate in vacuo.[1] Yield typically >90%.
-
Protocol B: Catalytic Esterification (The Product Step)
Rationale: Uses 2-benzyloxypyridine salts for neutral condition esterification, preserving sensitive functional groups.
-
Reagents: Halogenated benzyl chloride (from Protocol A), Carboxylic acid substrate (1.0 equiv), Triethylamine (TEA, 1.2 equiv), NaI (0.1 equiv, catalyst).
-
Solvent: Anhydrous Acetone or DMF.
-
Procedure:
-
Dissolve carboxylic acid and TEA in solvent; stir for 15 min at 0°C.
-
Add halogenated benzyl chloride and NaI.
-
Reflux for 6–12 hours (monitor via TLC, hexane:EtOAc 8:2).
-
Quench with cold water; extract with dichloromethane (DCM).
-
Wash organic layer with NaHCO₃ (sat.) and Brine.
-
Dry over MgSO₄ and evaporate.
-
Visualization: Synthesis Workflow
Figure 1: Green synthesis pathway utilizing mechanochemical chlorination followed by base-catalyzed esterification.
Structure-Activity Relationship (SAR)
The biological activity of these esters is highly sensitive to the position and nature of the halogen substituent.
Antimicrobial Activity[2][3][4][5][6][7][8]
-
Mechanism: Lipophilic disruption of the bacterial cell membrane and inhibition of specific enzymes (e.g., FabI enoyl-ACP reductase).
-
SAR Trends:
-
Position: Para-substitution (
-Br, -Cl) generally yields higher potency than ortho due to reduced steric hindrance in binding pockets. -
Halogen: Bromine derivatives often outperform chlorine due to higher lipophilicity (
), facilitating transport across the waxy cell wall of Mycobacterium and Gram-positive bacteria (e.g., S. aureus). -
Example:
-Fluorobenzyl esters show MIC values of 7.8–31.2 µg/mL against MRSA, whereas non-halogenated analogs are often inactive (>100 µg/mL).
-
Anticancer (Cytotoxicity)[4][6][9]
-
Mechanism: Induction of apoptosis via the intrinsic mitochondrial pathway; arrest of the cell cycle at the S-phase.
-
SAR Trends:
-
Electron Withdrawal: Strongly electron-withdrawing groups (F, CF₃) on the benzyl ring increase the electrophilicity of the ester carbonyl, potentially enhancing covalent interactions with serine proteases in cancer cells.
-
Specific Targets: 4-Bromo-2-fluorobenzyl derivatives have demonstrated IC₅₀ values as low as 0.90 µM against A549 lung cancer cells.
-
Biological Assay Protocols
To validate the activity described above, the following self-validating protocols are recommended.
Assay 1: Sulforhodamine B (SRB) Cytotoxicity Assay
Target: Determination of IC₅₀ in cancer cell lines (e.g., A549, MCF-7).[2]
-
Seeding: Seed cells (5,000 cells/well) in 96-well plates; incubate 24h for attachment.
-
Treatment: Add test compounds (dissolved in DMSO, final <0.1%) in serial dilutions (0.1 – 100 µM). Incubate for 72h.
-
Fixation: Add cold Trichloroacetic acid (TCA, 10% final) gently. Incubate 1h at 4°C. Wash 5x with water.
-
Staining: Add 0.4% SRB solution (in 1% acetic acid); incubate 15 min.
-
Washing: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add 10 mM Tris base (pH 10.5) to solubilize protein-bound dye.
-
Read: Measure Absorbance at 510 nm.
-
Calculation: % Growth Inhibition =
.
-
Assay 2: Microbroth Dilution for MIC (Antimicrobial)
Target:S. aureus (Gram+) and E. coli (Gram-).[3]
-
Inoculum: Adjust bacterial culture to
CFU/mL (0.5 McFarland). -
Plate Prep: Use 96-well sterile plates. Add 100 µL Mueller-Hinton Broth (MHB).
-
Dilution: Perform 2-fold serial dilution of the halogenated benzyl ester (start at 512 µg/mL).
-
Incubation: Add 100 µL inoculum. Incubate at 37°C for 18–24h.
-
Readout: Add 20 µL Resazurin (0.015%); incubate 1h. Blue
Pink color change indicates growth. The lowest concentration remaining Blue is the MIC.
Visualization: Mechanism of Action (MOA)
Figure 2: Dual-pathway mechanism showing membrane penetration followed by either direct enzyme inhibition or metabolic activation.
References
- Synthesis & Green Chemistry: Title: A Comparative Guide to Greener Syntheses of Halogenated Benzyl Alcohols. Source: BenchChem Technical Guides.
-
Antimicrobial SAR
-
Anticancer Mechanisms
-
General Biological Activity
- Title: Biological Activity of Recently Discovered Halogenated Marine N
- Source: Marine Drugs (PMC), 2010.
-
URL:[Link]
-
Cytotoxicity Data
Sources
- 1. Benzyl Esters [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of "4-chlorobenzyl 4-butoxybenzoate" from 4-chlorobenzyl alcohol
Strategic Overview
The synthesis of 4-chlorobenzyl 4-butoxybenzoate represents a classic challenge in the preparation of liquid crystal mesogens and pharmaceutical intermediates. This molecule combines an electron-rich alkoxybenzoate core with an electron-deficient 4-chlorobenzyl moiety. While acid chloride coupling (Schotten-Baumann) is a traditional route, it generates acidic byproducts (HCl) that can degrade sensitive substrates or require rigorous buffering.
This guide details the Steglich Esterification protocol. This method utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the carboxylic acid and alcohol under mild, neutral conditions. This approach is preferred for high-value synthesis where "atom economy" and the avoidance of harsh acylating agents are critical [1].
Target Audience: Medicinal Chemists, Process Development Scientists.
Reaction Design & Mechanism
The success of this protocol relies on the in situ activation of 4-butoxybenzoic acid.
-
Activation: DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.[1][2]
-
Catalysis: DMAP, being a stronger nucleophile than the alcohol, attacks this intermediate to form a reactive N-acylpyridinium species.
-
Coupling: The 4-chlorobenzyl alcohol attacks the activated acyl group, releasing the ester and regenerating DMAP.
-
Byproduct Sequestration: The driving force is the formation of the insoluble dicyclohexylurea (DCU), which precipitates out of the reaction mixture [2].
Visual Workflow: Steglich Mechanism
Figure 1: Mechanistic flow of the Steglich esterification. Note the regeneration of DMAP and the irreversible formation of DCU.
Material Attributes & Stoichiometry
Precise stoichiometry is vital to minimize difficult-to-remove impurities.
| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Mass/Vol (10 mmol Scale) | Role |
| 4-Butoxybenzoic Acid | 194.23 | 1.0 | 1.94 g | Electrophile |
| 4-Chlorobenzyl Alcohol | 142.58 | 1.1 | 1.57 g | Nucleophile (Excess) |
| DCC | 206.33 | 1.1 | 2.27 g | Coupling Agent |
| DMAP | 122.17 | 0.1 | 0.12 g | Acyl Transfer Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | 50 mL (0.2 M) | Reaction Medium |
Note on Solvent: Anhydrous DCM is required. Water competes with the alcohol, consuming DCC to form urea without producing the ester.
Detailed Experimental Protocol
Phase A: Reaction Setup
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with nitrogen or argon.[3]
-
Dissolution: Charge the RBF with 4-butoxybenzoic acid (1.94 g) and 4-chlorobenzyl alcohol (1.57 g). Add anhydrous DCM (40 mL).
-
Catalyst Addition: Add DMAP (0.12 g) to the stirring solution.
-
Cooling: Submerge the flask in an ice-water bath (0 °C) for 10 minutes. Critical: Cooling suppresses the rearrangement of the O-acylisourea to the unreactive N-acylurea side product [3].
-
Activation: Dissolve DCC (2.27 g) in the remaining DCM (10 mL) and add it dropwise to the reaction mixture over 5 minutes.
-
Incubation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours.
-
Visual Check: The solution should become cloudy within 30 minutes as white DCU precipitates.
-
Phase B: Workup and Isolation
-
Filtration: Cool the mixture back to 0 °C for 30 minutes to maximize DCU precipitation. Filter the mixture through a sintered glass funnel or a Celite pad. Wash the filter cake with cold DCM (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel.
-
Wash with 0.5 M HCl (20 mL) to remove DMAP.
-
Wash with Saturated NaHCO₃ (20 mL) to remove unreacted acid.
-
Wash with Brine (20 mL).
-
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) to yield a crude semi-solid.
Phase C: Purification (Flash Chromatography)
While the workup removes most reagents, traces of DCU and excess alcohol often remain.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 85:15).[6]
-
TLC Visualization: UV (254 nm).[7] The product will be the major spot (R_f ≈ 0.4–0.5 in 90:10 Hex/EtOAc).
-
Yield Expectation: 85–92% (White crystalline solid).
Analytical Quality Control (Self-Validating)
To ensure the protocol was successful, compare your data against these expected metrics.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
Diagnostic Peak 1 (Benzylic): A sharp singlet at δ 5.28 ppm (2H).
-
Logic: If this peak is at 4.6 ppm, it is unreacted alcohol. The downfield shift confirms esterification.
-
-
Diagnostic Peak 2 (Alkoxy): A triplet at δ 4.02 ppm (2H, -OCH₂-).
-
Aromatic Region: Two doublets for the benzoate (AA'BB' system) and a multiplet for the chlorobenzyl ring.
Infrared Spectroscopy (FT-IR)[10]
-
Carbonyl (C=O): Strong band at 1715–1725 cm⁻¹ .
-
Validation: Absence of broad -OH stretch (3200–3500 cm⁻¹) confirms consumption of alcohol and acid.
-
Troubleshooting Guide
-
Issue: Persistent white solid in the final product.
-
Cause: Residual DCU.
-
Fix: Dissolve product in minimal cold ether/hexane; DCU is insoluble and can be filtered off again [4].
-
-
Issue: Low Yield.
-
Cause: Moisture in solvent (DCC consumed by water).
-
Fix: Redistill DCM over CaH₂ or use molecular sieves.
-
References
-
Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2][8] Angewandte Chemie International Edition, 1978 , 17(7), 522–524.[2][8] Link
-
Organic Chemistry Portal.[2] "Steglich Esterification." Link
-
Vogel, A. I.[9] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989 . Link
-
BenchChem Application Note. "Purification of Benzoate Esters via Flash Chromatography." Link
Sources
- 1. scribd.com [scribd.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Application Note: High-Yield Synthesis of 4-Chlorobenzyl 4-Butoxybenzoate via Chemoselective Base-Promoted Esterification
Executive Summary & Scope
The synthesis of benzyl esters from substituted benzoic acids is a foundational transformation in the development of liquid crystalline materials, advanced polymers, and pharmaceutical prodrugs. This application note details a robust, scalable, and highly chemoselective
Mechanistic Causality & Reaction Design
To ensure a self-validating and highly efficient reaction, every parameter in this protocol has been selected based on fundamental mechanistic principles:
-
Pathway Selection (
Alkylation) : Traditional acid-catalyzed esterification is reversible and often requires driving the equilibrium via Dean-Stark water removal. By converting the reaction into an nucleophilic substitution (Williamson-type ester synthesis), the process becomes irreversible and proceeds to quantitative conversion[1]. -
Base Selection (
) : Potassium carbonate is specifically chosen over stronger bases (e.g., NaOH or KOH). is sufficiently basic to quantitatively deprotonate 4-butoxybenzoic acid ( ) to its active carboxylate form, yielding superior results compared to organic amine bases[2]. Crucially, because it is a mild and largely insoluble base, it prevents the competitive saponification (hydrolysis) of the newly formed ester bond[3]. -
Solvent Dynamics (DMF) : N,N-Dimethylformamide (DMF) is a polar aprotic solvent that strongly solvates the potassium cation (
). This solvation leaves the 4-butoxybenzoate anion "naked" and highly nucleophilic, significantly lowering the activation energy required for the attack on the benzylic carbon of 4-chlorobenzyl chloride[4]. -
Thermal Control : The reaction is heated to 60 °C. While the
displacement can occur at room temperature, the kinetics are sluggish. Heating to 60 °C provides the optimal kinetic energy to drive the reaction to completion within 4–6 hours without inducing thermal degradation[1].
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reagent selection and reaction efficiency, validating the choice of the
| Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| DMF | 60 | 5 | 92 | Clean | |
| DMF | 60 | 3 | 94 | Faster kinetics due to larger cation, but cost-prohibitive. | |
| DCM | 40 | 12 | 65 | Sluggish kinetics; tight ion-pairing reduces nucleophilicity. | |
| NaOH | 60 | 8 | 40 | Significant competitive ester hydrolysis (saponification) observed. |
Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and specific workup steps are included to ensure the operator can verify success at each stage.
Materials & Reagents
-
4-Butoxybenzoic acid (CAS: 1498-96-0): 10.0 mmol (1.94 g)
-
4-Chlorobenzyl chloride (CAS: 104-83-6): 11.0 mmol (1.77 g)
-
Potassium carbonate, anhydrous (CAS: 584-08-7): 15.0 mmol (2.07 g)
-
N,N-Dimethylformamide (DMF) , anhydrous: 50 mL
-
Ethyl Acetate (EtOAc) , Hexanes , and Distilled Water
Step-by-Step Workflow
-
Carboxylate Formation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.94 g of 4-butoxybenzoic acid in 50 mL of anhydrous DMF. Add 2.07 g of anhydrous
in one portion. -
Deprotonation Phase : Stir the suspension at room temperature (25 °C) for 30 minutes. Self-Validation: The mixture will transition from a clear solution to a slightly cloudy suspension as the potassium carboxylate salt forms.
-
Electrophile Addition : Dropwise, add 1.77 g of 4-chlorobenzyl chloride via syringe.
- Alkylation : Attach a reflux condenser and transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously for 4 to 6 hours.
-
Reaction Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) eluent. Self-Validation: The reaction is complete when the UV-active spot corresponding to the starting acid is entirely consumed, replaced by a higher
product spot. -
Aqueous Quench & Extraction : Cool the mixture to room temperature. Quench by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous phase with EtOAc (
mL). -
Critical DMF Removal : Wash the combined organic layers extensively with distilled water (
mL). Causality: DMF is highly miscible with both water and EtOAc. A single wash leaves residual DMF in the organic layer, which will impede crystallization and artificially inflate the crude yield. Five washes ensure complete partitioning of DMF into the aqueous waste. -
Drying & Concentration : Wash the organic layer with saturated NaCl (brine, 50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification : Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc 9:1) to yield pure 4-chlorobenzyl 4-butoxybenzoate.
Workflow Visualization
Caption: Workflow diagram for the base-promoted esterification of 4-butoxybenzoic acid.
References
-
Title : Synthesis and Biological Evaluation of Novel Gallic Acid Analogues as Potential Antimicrobial and Antioxidant Agents Source : Croatica Chemica Acta (Semantic Scholar) URL : [Link]
-
Title : Peptide Synthesis in Aqueous Solution. V. Properties and Reactivities of (p-Hydroxyphenyl)benzylmethylsulfonium Salts Source : Bulletin of the Chemical Society of Japan (Oxford Academic) URL : [Link]
- Title: Esterification of carboxylic acid salts (US5777151A)
-
Title : Mechanochemical Route to Upper Rim Tetrafunctionalised Prochiral and Inherently Chiral Calix[4]arenes Source : ChemRxiv URL : [Link]
Sources
Application Note & Protocol: A Guide to the Synthesis of Substituted Benzyl Benzoates
Abstract: Substituted benzyl benzoates are a significant class of aromatic esters with wide-ranging applications, from pharmaceuticals and agrochemicals to perfumery and material science.[1][2][3][4][5] Their structural motif is a key component in numerous biologically active molecules and functional materials. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective synthesis of these compounds. We will explore three robust esterification methodologies—Fischer-Speier, Steglich, and Mitsunobu—elucidating the mechanistic principles that guide the choice of reaction. A detailed, field-proven protocol for the Steglich esterification is provided, complete with insights into optimization, purification, and characterization.
Introduction: The Versatility of the Benzyl Benzoate Scaffold
The benzyl benzoate core structure, consisting of a benzoic acid esterified with a benzyl alcohol, is a privileged scaffold in chemical sciences. In medicine, benzyl benzoate itself is an essential medication for treating conditions like scabies and lice.[3][4] Its derivatives are explored for a multitude of therapeutic applications, leveraging the scaffold's favorable physicochemical properties for drug delivery and interaction with biological targets.[6][7] Beyond medicine, they serve as dye carriers, plasticizers, and fixatives in the perfume industry.[2][4] The ability to introduce a wide variety of substituents onto both the benzoate and benzyl rings allows for the fine-tuning of a molecule's properties, making the development of efficient and versatile synthetic protocols a critical endeavor.
Strategic Approaches to Benzyl Benzoate Synthesis
The formation of the ester bond between a carboxylic acid and an alcohol is a cornerstone of organic synthesis. The choice of method depends critically on the substrate's complexity, steric hindrance, and the presence of sensitive functional groups.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Route
First described in 1895 by Emil Fischer and Arthur Speier, this reaction involves heating a carboxylic acid and an alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[8][9]
-
Mechanism and Rationale : The reaction mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the catalyst.[10][11] This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the benzyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[11][12]
-
Driving the Reaction : The Fischer esterification is a reversible, equilibrium-controlled process.[9][10][12] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one reactant (usually the more cost-effective one) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[10][13]
-
Advantages : The primary advantage is its cost-effectiveness, utilizing simple and inexpensive reagents. It is highly suitable for large-scale synthesis where substrates are robust.[12]
-
Limitations : The harsh conditions (strong acid, high temperatures) are incompatible with sensitive or acid-labile functional groups. The reaction is also challenging for sterically hindered substrates.[13][14]
Steglich Esterification: Mild and Efficient Coupling
For substrates that cannot tolerate the harshness of the Fischer-Speier method, the Steglich esterification offers a powerful, mild alternative.[14][15] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP).[15][16]
-
Mechanism and Rationale : The role of DCC is to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[14] While this intermediate can be directly attacked by the alcohol, the reaction is significantly accelerated by DMAP.[15][17] DMAP, being a superior nucleophile, intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium species.[16][17] This "active ester" is then efficiently attacked by the benzyl alcohol to form the desired product, regenerating the DMAP catalyst in the process.[17] This catalytic cycle prevents side reactions, such as the rearrangement of the O-acylisourea to an unreactive N-acylurea.[14][15]
-
Advantages : The reaction proceeds under mild, often neutral conditions at room temperature, making it compatible with a wide array of sensitive functional groups.[15] It is particularly effective for sterically hindered substrates.[14]
-
Limitations : The main drawback is the formation of a dicyclohexylurea (DCU) byproduct when using DCC, which can complicate purification, although its insolubility in many organic solvents facilitates its removal by filtration. The reagents are also more expensive than those used in Fischer esterification.[18]
Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction is a unique and exceptionally mild method for converting primary and secondary alcohols into a variety of functional groups, including esters.[19][20][21] It is renowned for its ability to proceed with a complete and predictable inversion of stereochemistry at the alcohol's chiral center.[20][21] The reaction employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19]
-
Mechanism and Rationale : PPh₃ first attacks the azodicarboxylate to form a betaine intermediate. This intermediate protonates the carboxylic acid, and the resulting carboxylate anion then acts as the nucleophile. The betaine also activates the benzyl alcohol by forming a positively charged alkoxyphosphonium intermediate, which is an excellent leaving group.[20][22] The carboxylate then displaces the activated alcohol via an Sₙ2 mechanism, leading to the ester and triphenylphosphine oxide (TPPO).[22]
-
Advantages : The reaction occurs under very mild, neutral conditions. Its key advantage is the stereospecific inversion of secondary alcohols, a feature highly valuable in asymmetric synthesis.[21][23]
-
Limitations : The reaction generates stoichiometric amounts of byproducts (TPPO and the reduced hydrazine), which can complicate purification. The reagents are also relatively expensive and require careful handling.[20] The pKa of the carboxylic acid nucleophile should generally be 15 or lower for the reaction to proceed efficiently.[20][22]
Comparative Summary of Synthesis Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Key Reagents | Carboxylic Acid, Alcohol, Strong Acid (e.g., H₂SO₄) | Carboxylic Acid, Alcohol, DCC/EDC, DMAP (cat.) | Carboxylic Acid, Alcohol, PPh₃, DEAD/DIAD |
| Conditions | High Temperature, Acidic | Room Temperature, Neutral | 0 °C to Room Temperature, Neutral |
| Mechanism | Acid-catalyzed nucleophilic acyl substitution | Carbodiimide activation, DMAP catalysis | Alkoxyphosphonium activation, Sₙ2 substitution |
| Advantages | Low cost, suitable for large scale, simple reagents.[12] | Mild conditions, high yields, tolerates sensitive groups, good for hindered substrates.[14][15] | Extremely mild, predictable inversion of stereochemistry.[21][23] |
| Limitations | Harsh conditions, not for sensitive substrates, equilibrium-limited.[13][14] | Stoichiometric urea byproduct, higher reagent cost.[18] | Stoichiometric PPh₃O and hydrazine byproducts, high reagent cost, purification challenges.[20] |
| Best For | Robust, simple, non-sensitive substrates. | Complex molecules with acid/base sensitive functional groups. | Chiral secondary alcohols where stereochemical inversion is desired. |
Detailed Experimental Protocol: Steglich Esterification
This protocol describes the synthesis of Benzyl 4-nitrobenzoate, a representative substituted benzyl benzoate, via Steglich esterification.
Materials and Reagents
-
4-Nitrobenzoic acid
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of substituted benzyl benzoates.
Step-by-Step Procedure
Safety Note: DCC is an irritant and a potent sensitizer. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Reaction Setup : To a dry 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-nitrobenzoic acid (e.g., 1.67 g, 10.0 mmol, 1.0 equiv).
-
Dissolution : Add anhydrous dichloromethane (DCM, 40 mL) to the flask and stir until the acid is fully dissolved.
-
Addition of Alcohol and Catalyst : To the solution, add benzyl alcohol (e.g., 1.04 mL, 10.0 mmol, 1.0 equiv) followed by DMAP (e.g., 122 mg, 1.0 mmol, 0.1 equiv).
-
Cooling : Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
-
Initiation of Reaction : In a separate beaker, dissolve DCC (e.g., 2.27 g, 11.0 mmol, 1.1 equiv) in a minimal amount of anhydrous DCM (approx. 10 mL). Add this DCC solution dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate (N,N'-dicyclohexylurea, DCU) will begin to form almost immediately.
-
Reaction Monitoring : Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Workup - Byproduct Removal : Once the reaction is complete, cool the mixture again in an ice bath for 15-20 minutes to maximize the precipitation of DCU. Filter the reaction mixture through a sintered glass funnel or a Büchner funnel with filter paper to remove the solid DCU. Wash the collected solid with a small amount of cold DCM.
-
Workup - Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted 4-nitrobenzoic acid and neutralize DMAP salts.[24]
-
Water (1 x 30 mL)
-
Brine (1 x 30 mL) to aid in the separation of the layers.
-
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
-
Purification : The crude product is typically purified by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes (e.g., starting with 5% EtOAc and gradually increasing to 20% EtOAc) is usually effective for eluting the benzyl benzoate product while separating it from residual impurities like TPPO (if applicable) or unreacted starting materials.
-
Characterization : The identity and purity of the final product should be confirmed by analytical techniques.
-
¹H and ¹³C NMR Spectroscopy : Provides structural confirmation of the ester. For unsubstituted benzyl benzoate, characteristic signals include a singlet for the benzylic CH₂ protons around 5.3 ppm and aromatic protons in the 7.3-8.1 ppm range.[25][26][27]
-
Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized compound. For benzyl benzoate, the molecular ion (M+) peak is observed at m/z 212.[28]
-
References
- The Role of DMAP in Steglich Esterification and Beyond. (2026, February 14). Vertex AI Search.
- Mitsunobu reaction - Wikipedia. Wikipedia.
- Fischer–Speier esterific
- Fischer Esterification - Organic Chemistry Portal. organic-chemistry.org.
- Fischer Esterification: Definition, Examples, and Mechanism - Chemistry Learner. Chemistry Learner.
- Guzman, A., et al. (2015). Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catalyst.
- Jordan, A., et al. (2021).
- Steglich Esterification - Organic Chemistry Portal. organic-chemistry.org.
- Mitsunobu Reaction - Common Conditions. organic-chemistry.org.
- Fischer Esterification Detailed Mechanism. (2019, January 23). BYJU'S.
-
Mitsunobu reaction - Organic Synthesis. .
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Mitsunobu Reaction. (2025, June 1). J&K Scientific LLC.
- Mitsunobu Reaction - Organic Chemistry Portal. organic-chemistry.org.
- Talla, R. M., et al. (2025). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill.
- Process for recovering benzyl benzoate. (2002).
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- Khan, I., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Molecular Diversity.
- BENZYL BENZO
- Su, W., et al. (2008). Solvent-free synthesis of benzoic esters and benzyl esters in novel Brønsted acidic ionic liquids under microwave irradiation.
- Benzyl Benzo
- Mitsunobu Reaction. (2019, August 26). organic-chemistry.org.
- Muramoto, N., et al. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Synthesis.
- Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage. (2024, May 23). BOC Sciences.
- Minimizing byproduct formation in benzo
- Method for recovering benzyl benzoate. (2001).
- A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. (2021). The Royal Society of Chemistry.
- Lipshutz, B. H., & Chung, D. W. (2006). Simplification of the Mitsunobu Reaction.
- Peterson, S. B., et al. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology.
- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Rsc.org.
- Mitsunobu reaction using benzyl (S)‐(−)‐lactate 1 a and various nucleophiles.
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
- de Castro, I. A., et al. (2013). The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study. Beilstein Journal of Organic Chemistry.
- In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isol
- Benzyl Benzoate: Uses and Applications. (2023, September 28). HD Chemicals LTD.
- ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate).
- Application Notes and Protocols for Benzyl Benzoate-d5 in Pharmacokinetic Studies. (2025). BenchChem.
- Benzyl benzoate(120-51-4) 1H NMR spectrum. ChemicalBook.
- Benzyl benzo
- Production process of benzyl benzoate. (2022).
- Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. (2025, August 7).
- Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. (2023, May 19). Digital Commons @ NJIT.
- Singh, S., et al. (2015). Benzyl Benzoate-Loaded Microemulsion for Topical Applications: Enhanced Dermatokinetic Profile and Better Delivery Promises. AAPS PharmSciTech.
- Benzyl benzoate. (2025, September 15). AERU - University of Hertfordshire.
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- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Benzoate-Loaded Microemulsion for Topical Applications: Enhanced Dermatokinetic Profile and Better Delivery Promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification: Definition, Examples, and Mechanism [chemistrylearner.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. nbinno.com [nbinno.com]
- 18. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 20. Mitsunobu Reaction [organic-chemistry.org]
- 21. glaserr.missouri.edu [glaserr.missouri.edu]
- 22. jk-sci.com [jk-sci.com]
- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. rsc.org [rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Benzyl benzoate(120-51-4) 1H NMR spectrum [chemicalbook.com]
- 28. mdpi.com [mdpi.com]
Application Note: Orthogonal Analytical Identification of 4-Chlorobenzyl 4-Butoxybenzoate
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Compound Profile: 4-chlorobenzyl 4-butoxybenzoate (Molecular Formula: C₁₈H₁₉ClO₃, Exact Mass: 318.1023 Da)
The structural elucidation of halogenated benzyl esters requires a multi-modal analytical approach to unambiguously confirm the ester linkage, the ether aliphatic chain, and the halogenated aromatic system. This protocol outlines a self-validating analytical workflow designed to eliminate false positives through orthogonal verification techniques.
Figure 1: Orthogonal analytical workflow for the structural elucidation of 4-chlorobenzyl 4-butoxybenzoate.
ATR-FTIR Spectroscopy: Functional Group Architecture
Causality & Mechanistic Theory
Fourier Transform Infrared (FTIR) spectroscopy in Attenuated Total Reflectance (ATR) mode is selected for its non-destructive, solvent-free analysis. Esters exhibit a highly diagnostic "Rule of Three" spectral signature, characterized by three intense stretching vibrations: the carbonyl (C=O) stretch, the asymmetric C-C-O stretch, and the O-C-C stretch[1]. Because the carbonyl group in 4-chlorobenzyl 4-butoxybenzoate is conjugated with the aromatic ring, the C=O stretch is shifted to a slightly lower wavenumber (~1715 cm⁻¹) compared to standard saturated aliphatic esters.
Self-Validating Protocol
-
Background Acquisition: Clean the diamond ATR crystal with LC-grade isopropanol and collect a background spectrum (air) to subtract environmental CO₂ and H₂O.
-
Sample Application: Apply 2-3 mg of solid 4-chlorobenzyl 4-butoxybenzoate directly onto the crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.
-
Data Collection: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Internal Validation: The complete absence of a broad O-H stretch above 3200 cm⁻¹ acts as a self-validating check, confirming the complete esterification of the precursor alcohol and carboxylic acid.
Quantitative Data Summary
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester Carbonyl | C=O stretch (conjugated) | ~1715 | Strong, Sharp |
| Ester Linkage | Asymmetric C-C-O stretch | ~1255 | Strong |
| Ester Linkage | O-C-C stretch | ~1100 | Strong |
| Aryl Halide | C-Cl stretch | ~1090 | Medium |
| Aliphatic Chain | C-H stretch (butoxy group) | 2950, 2870 | Medium |
High-Resolution LC-MS/MS: Isotopic Profiling and Fragmentation
Causality & Mechanistic Theory
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is optimal for polarizable ester molecules. The presence of the chlorine atom provides a built-in isotopic tracer. The natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1, generating a characteristic [M+H]⁺ and [M+2+H]⁺ isotopic pattern that self-validates the molecular formula. Furthermore, collision-induced dissociation (CID) of the ester bond yields highly specific diagnostic ions, such as the chlorobenzyl cation at m/z 125[2].
Self-Validating Protocol
-
Sample Preparation: Dissolve the sample in LC-MS grade Methanol to a final concentration of 1 µg/mL.
-
Chromatography: Inject 5 µL onto a C18 column (2.1 x 100 mm, 1.8 µm). Elute using a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) from 5% to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operate the MS in ESI+ mode. Set the precursor isolation window to target m/z 319.1. Apply a collision energy of 25-30 eV for MS/MS fragmentation.
-
Internal Validation: The exact mass measurement must fall within 5 ppm of the theoretical mass (319.1096 Da). The observation of the +1.997 Da isotopic peak at ~32% relative intensity mathematically confirms the monochlorinated state.
Figure 2: Proposed ESI-MS/MS fragmentation pathway for 4-chlorobenzyl 4-butoxybenzoate.
Quantitative Data Summary
| Ion Species | Formula | Exact m/z (Theoretical) | Relative Abundance |
| [M+H]⁺ (³⁵Cl) | C₁₈H₂₀³⁵ClO₃⁺ | 319.1096 | 100% (Base Peak in MS1) |
| [M+2+H]⁺ (³⁷Cl) | C₁₈H₂₀³⁷ClO₃⁺ | 321.1066 | ~32% |
| Fragment 1 | C₁₁H₁₃O₂⁺ | 177.0910 | High (MS/MS) |
| Fragment 2 | C₇H₆³⁵Cl⁺ | 125.0153 | High (MS/MS) |
Nuclear Magnetic Resonance (NMR): Absolute Regiochemistry
Causality & Mechanistic Theory
While MS provides the molecular weight and fragmentation footprint, NMR is required to map the exact atomic connectivity. The benzylic methylene (-CH₂-) protons are highly diagnostic in benzyl esters. Due to the combined electron-withdrawing effects of the adjacent ester oxygen and the aromatic ring, these protons are heavily deshielded, typically appearing as a sharp singlet around 5.0 to 5.3 ppm[3]. This shift is a fundamental hallmark of the benzyl ester architecture[4].
Self-Validating Protocol
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the ¹H NMR spectrum (400 MHz) using 16 scans, a 30° pulse angle, and a 2-second relaxation delay to ensure quantitative integration. Acquire the ¹³C NMR spectrum (100 MHz) using 1024 scans with proton decoupling.
-
Internal Validation: The integration of the ¹H NMR signals acts as an internal stoichiometric ledger. The ratio of the benzylic CH₂ singlet (2H) to the terminal methyl triplet of the butoxy group (3H) must be exactly 2.00 : 3.00. Any deviation indicates impurity or structural degradation.
Quantitative Data Summary
¹H NMR Predicted Chemical Shifts (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Butoxy -CH₃ | ~0.98 | Triplet (t) | 3H |
| Butoxy -CH₂- (gamma) | ~1.50 | Multiplet (m) | 2H |
| Butoxy -CH₂- (beta) | ~1.78 | Multiplet (m) | 2H |
| Butoxy -O-CH₂- | ~4.02 | Triplet (t) | 2H |
| Benzylic -CH₂-O- | ~5.30 | Singlet (s) | 2H |
| Ar-H (ortho to butoxy) | ~6.90 | Doublet (d) | 2H |
| Ar-H (chlorobenzyl) | ~7.35 - 7.40 | Multiplet (m) | 4H |
| Ar-H (ortho to carbonyl) | ~8.02 | Doublet (d) | 2H |
References
-
The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. 1
-
Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures | Science and Education Publishing. 3
-
The 300-MHz 1 H-NMR spectrum of-hydroxyl(benzyl ester) PCL in CDCl 3 | ResearchGate. 4
-
Trace Metabolic Profiling and Pathway Analysis of Clomazone Using LC–MS-MS and High Resolution MS | LCGC International. 2
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
Using NMR spectroscopy to characterize "4-chlorobenzyl 4-butoxybenzoate"
Application Note: AN-NMR-2025-04 High-Resolution NMR Characterization of Benzoate Ester Derivatives: 4-Chlorobenzyl 4-Butoxybenzoate
Executive Summary
This application note details the structural validation of 4-chlorobenzyl 4-butoxybenzoate (
Molecular Structure Analysis
Before acquisition, a theoretical fragmentation analysis is required to predict spectral features.[1] The molecule consists of two distinct aromatic systems linked by an ester bond and a flexible aliphatic tail.[1]
-
Fragment A (Benzoate Core): A 1,4-disubstituted benzene ring with an electron-withdrawing carbonyl group and an electron-donating alkoxy group.[1] This creates a strong push-pull electronic environment, resulting in a distinct AA'BB' coupling pattern.[1]
-
Fragment B (Benzyl Group): A 1,4-disubstituted benzene ring with a chloromethyl group.[1] The chlorine atom exerts an inductive withdrawing effect (-I), while the benzylic methylene serves as a diagnostic singlet.
-
Fragment C (Aliphatic Tail): A butyl chain (
) providing characteristic upfield multiplets.[1]
Materials and Methods
Reagents and Solvents
-
Analyte: 4-chlorobenzyl 4-butoxybenzoate (>98% purity recommended).
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (Tetramethylsilane) v/v.[1]
Sample Preparation Protocol
-
Weighing: Accurately weigh 15–20 mg of the solid sample into a clean vial.
-
Dissolution: Add 0.6 mL of
. -
Homogenization: Vortex for 30 seconds until the solution is clear. Ensure no suspended solids remain, as these degrade field homogeneity (shimming).[1]
-
Transfer: Filter the solution through a glass wool plug into a high-precision 5mm NMR tube to remove particulate impurities.
-
Volume Check: Ensure the solvent height is at least 4.5 cm to match the coil active volume.
Instrument Parameters (Standard 400/600 MHz)
| Parameter | 1H NMR Setting | 13C NMR Setting | Notes |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures faster relaxation recovery.[1][2] |
| Relaxation Delay (D1) | 1.0 - 2.0 sec | 2.0 - 3.0 sec | Critical for accurate integration of aromatic protons.[1] |
| Spectral Width | 12-15 ppm | 220-240 ppm | Covers all expected signals.[1] |
| Scans (NS) | 16 | 512 - 1024 | High S/N required for quaternary carbons in 13C.[1] |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient temperature.[1] |
Results and Discussion
1H NMR Spectral Assignment (Logic & Causality)
The 1H NMR spectrum in
A. The Aromatic Region (6.5 – 8.5 ppm)
-
Benzoate Ring (AA'BB'):
- 8.01 ppm (d, J=8.8 Hz, 2H): Protons ortho to the carbonyl.[1] The strong deshielding anisotropy of the C=O bond shifts these significantly downfield.[1]
- 6.92 ppm (d, J=8.8 Hz, 2H): Protons ortho to the butoxy group.[1] The electron-donating resonance effect (+R) of the oxygen shields these protons, shifting them upfield.
-
Chlorobenzyl Ring (AA'BB'):
B. The Mid-Field Region (3.5 – 5.5 ppm)
-
5.28 ppm (s, 2H,
): The benzylic methylene.[1] It is shifted downfield due to the combined electronegativity of the ester oxygen and the aromatic ring.[1] It appears as a sharp singlet because there are no adjacent protons for coupling.[1] -
4.02 ppm (t, J=6.5 Hz, 2H,
): The methylene directly attached to the butoxy oxygen. It appears as a triplet due to coupling with the adjacent group.[1]
C. The Aliphatic Region (0.5 – 2.0 ppm)
-
1.75–1.85 ppm (quint, 2H): The
-methylene of the butyl chain. -
1.45–1.55 ppm (sext, 2H): The
-methylene of the butyl chain. - 0.98 ppm (t, J=7.4 Hz, 3H): The terminal methyl group.
13C NMR Spectral Assignment
The 13C spectrum confirms the carbon skeleton.[1] Key diagnostic peaks include:
-
166.0 ppm: Ester Carbonyl (
).[1] - 163.0 ppm: Aromatic C attached to Butoxy (Quaternary).[1]
- 135.0 ppm: Aromatic C attached to Chlorine (Quaternary).[1]
-
66.0 ppm: Benzylic Methylene (
).[1] -
68.0 ppm: Butoxy Methylene (
).[1]
Visualization of Characterization Workflow
The following diagram outlines the logical flow for confirming the structure, from sample prep to data interpretation.
Figure 1: Step-by-step workflow for the NMR characterization of benzoate esters.
Troubleshooting & Validation
Issue: Water Peak Interference
-
Observation: A broad singlet appears around 1.56 ppm in
.[1] -
Solution: This overlaps with the butyl chain multiplet.[1] Use dry solvent or add a drop of
(shake and separate) to shift the water peak if critical integration is required.[1]
Issue: Aromatic Overlap
-
Observation: The chlorobenzyl protons (7.3-7.4 ppm) appear as a shapeless blob.[1]
-
Solution: This is common at lower fields (300/400 MHz).[1] Validation can be achieved by integrating the total area (should equal 4H) or by running a 2D COSY experiment to observe the off-diagonal coupling correlations, confirming the spin system is isolated from the benzoate ring.
Self-Validation Check:
Calculate the integration ratio:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for chemical shift prediction principles).
-
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Available at: [Link]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Source for fragment shifts of benzyl and benzoate moieties).[1] Available at: [Link]
Sources
Application Note: Method Development for the Quantitation and Structural Elucidation of 4-Chlorobenzyl 4-Butoxybenzoate
Introduction & Scope
This Application Note details the protocol for the identification and quantitation of 4-chlorobenzyl 4-butoxybenzoate (CAS: Generic Structure Ref), a halogenated ester intermediate often encountered in the synthesis of liquid crystals and advanced polymer additives.
Analyzing this molecule presents specific challenges:
-
Lipophilicity: The butoxy tail and aromatic rings make it highly non-polar, requiring optimized chromatographic retention.
-
Isotopic Signature: The presence of a single chlorine atom provides a critical diagnostic handle (
/ ) that must be leveraged for peak validation.[1][2] -
Fragmentation Pathways: Differentiating between the acid moiety (4-butoxybenzoic acid) and the alcohol moiety (4-chlorobenzyl alcohol) during MS/MS transitions is essential for structural confirmation.
This guide covers two complementary workflows: GC-MS (EI) for structural fingerprinting and LC-MS/MS (ESI) for high-sensitivity quantitation in complex matrices.
Chemical Properties & Mass Spec Logic
Before instrument setup, we must understand the theoretical fragmentation to predict the mass spectrum accurately.
| Property | Value | MS Implication |
| Formula | Monoisotopic Mass: 318.10 g/mol ( | |
| Isotopes | Chlorine ( | M+ Pattern: Distinctive 3:1 ratio at m/z 318 and 320. |
| Moiety A | 4-Butoxybenzoyl | Fragment A: m/z 177 (Acylium ion). No Chlorine. |
| Moiety B | 4-Chlorobenzyl | Fragment B: m/z 125/127 (Benzyl cation). Contains Chlorine. |
Fragmentation Pathway Visualization
The following diagram illustrates the primary cleavage points used in this protocol.
Figure 1: Predicted fragmentation pathways. Note that the Acylium ion (Red) loses the chlorine signature, while the Benzyl cation (Yellow) retains it.
Protocol A: GC-MS Structural Confirmation (EI)
Objective: To obtain a spectral fingerprint and validate the chlorine isotope pattern. This method is preferred for purity analysis of raw synthesis products.
Instrument Configuration
-
System: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).
-
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Split/Splitless, 280°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Temperature Program
The high boiling point of benzoate esters requires a robust ramp to prevent carryover.
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 100 | 1.0 |
| Ramp 1 | 20 | 300 | 5.0 |
| Post Run | - | 310 | 2.0 |
MS Acquisition Parameters
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Ionization: Electron Impact (EI) @ 70 eV
-
Scan Range: m/z 50 – 450
Data Interpretation & Causality
-
The Molecular Ion (M+): Look for m/z 318.
-
Validation: Check m/z 320. The intensity of 320 must be roughly 32-33% of 318. If 320 is missing, you have misidentified the compound (likely the non-chlorinated analog).
-
-
Base Peak Candidates:
-
Expect m/z 177 (4-butoxybenzoyl cation) to be dominant due to the stability of the acylium resonance structure.
-
Expect m/z 121 (Hydroxybenzoyl cation) if the butyl chain is lost secondary to the primary cleavage.
-
Protocol B: LC-MS/MS Quantitation (ESI)
Objective: Trace quantitation in biological fluids or reaction mixtures where thermal degradation is a risk.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 × 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Reasoning: Ammonium formate promotes
adduct formation if protonation is difficult, though benzoates usually protonate well with Formic Acid.
-
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 40% B (Isocratic hold to focus lipophilic analytes)
-
1-6 min: 40% -> 95% B
-
6-8 min: 95% B (Wash)
-
Mass Spectrometry (ESI+) Parameters
-
Ionization: Electrospray Ionization (Positive Mode).[3]
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
MRM Transitions (Multiple Reaction Monitoring)
For quantitation, we select the most stable precursor-product pairs.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanistic Origin |
| Quantifier | 319.1 | 177.1 | 15 | Cleavage of ester bond; formation of acylium ion. |
| Qualifier 1 | 319.1 | 125.0 | 25 | Formation of 4-chlorobenzyl cation (Requires higher energy). |
| Qualifier 2 | 319.1 | 121.0 | 35 | Loss of chlorobenzyl + loss of butyl chain (High energy). |
Critical Note on Adducts: If the
Analytical Workflow Diagram
The following flowchart ensures a self-validating decision process during method development.
Figure 2: Decision tree for method selection and validation.
References
-
NIST Mass Spectrometry Data Center. Benzyl Benzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4][5][6] Available at: [Link]
-
Sparkman, O. D. (2025). Mass Spectrometry Desk Reference: Chlorine Isotope Patterns. Chemistry LibreTexts. Available at: [Link]
-
Agilent Technologies. GC/MS Analysis of Extractables and Leachables (Ester Analysis). Available at: [Link]
Sources
FT-IR analysis of the ester functional group in "4-chlorobenzyl 4-butoxybenzoate"
Application Note: Structural Elucidation and Quality Control of 4-Chlorobenzyl 4-Butoxybenzoate via FT-IR
Introduction & Scope
In the synthesis of liquid crystal precursors and pharmaceutical intermediates, the formation of the ester linkage is a critical quality gate. This guide details the protocol for the Fourier Transform Infrared (FT-IR) analysis of 4-chlorobenzyl 4-butoxybenzoate .
The primary analytical challenge is not merely identifying the ester but distinguishing the product from its reactants: 4-butoxybenzoic acid and 4-chlorobenzyl alcohol . This protocol utilizes the specific vibrational shifts induced by the electron-donating butoxy group to validate the chemical structure.
Target Analyte:
-
IUPAC Name: 4-chlorobenzyl 4-butoxybenzoate
-
Molecular Formula:
-
Critical Moiety: Benzoate Ester Linkage (
)
Theoretical Background: The "Fingerprint" of Conjugation
To accurately interpret the spectrum, one must understand the electronic environment of the carbonyl group.
Vibrational Modes of the Ester Group
Esters are characterized by the "Rule of Three" in IR spectroscopy, displaying three intense bands:
-
C=O Stretching: Typically 1735–1750 cm⁻¹ for aliphatic esters.[1][2]
-
C–C(=O)–O Stretching: The "ester linkage" stretch (~1200–1300 cm⁻¹).
-
O–C–C Stretching: The vibration of the oxygen attached to the alkyl/aryl group (~1000–1150 cm⁻¹).
Electronic Effects in 4-Chlorobenzyl 4-Butoxybenzoate
The position of the carbonyl band in this specific molecule is governed by Mesomeric (Resonance) Effects (+M) .
-
The Benzoate Shift: Conjugation with the benzene ring lowers the C=O frequency from ~1740 cm⁻¹ (aliphatic) to ~1720 cm⁻¹.[3]
-
The Butoxy Influence: The oxygen atom in the 4-butoxy group (para position) acts as a strong Electron Donating Group (EDG). It pushes electron density into the ring and, through conjugation, to the carbonyl oxygen.
Experimental Protocol
This protocol adheres to ASTM E1252-98 (Standard Practice for General Techniques for Obtaining Infrared Spectra) [1].
Equipment & Materials
-
Spectrometer: FT-IR with DTGS or MCT detector.
-
Sampling Accessory: Single-reflection Diamond ATR (Attenuated Total Reflectance). Note: Diamond is preferred over ZnSe due to the hardness of crystalline organic solids.
-
Solvent: Isopropanol (HPLC Grade) for cleaning.
Workflow Diagram
Figure 1: Step-by-step ATR acquisition workflow ensuring high signal-to-noise ratio and spectral integrity.
Step-by-Step Procedure
-
System Validation: Verify energy throughput is >70% of factory installation.
-
Background: Collect an air background (32 scans, 4 cm⁻¹ resolution).
-
Sample Loading: Place approximately 5–10 mg of the solid 4-chlorobenzyl 4-butoxybenzoate onto the center of the diamond crystal.
-
Contact: Lower the pressure anvil until the clutch slips (ensuring uniform pressure). Crucial: Poor contact results in weak peaks and distorted ratios.
-
Acquisition: Collect sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
Post-Processing: Apply "ATR Correction" (to account for depth of penetration dependence on wavelength) and "Automatic Baseline Correction."
Data Analysis & Interpretation
The validation of the synthesis relies on the appearance of ester bands and the disappearance of starting material bands (specifically Hydroxyl -OH).
Spectral Assignment Table
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Structural Cause |
| Ester Carbonyl | 1710 – 1716 | Conjugated benzoate + p-Butoxy donor effect. | |
| Ester C-O | 1265 – 1280 | Asymmetric stretch of the ester linkage to the ring. | |
| Ether C-O | 1240 – 1255 | Aryl-alkyl ether stretch (butoxy group). | |
| Ester O-C | 1100 – 1120 | Stretch involving the benzyl carbon. | |
| Aromatic Ring | 1605, 1510 | Benzenoid ring skeletal vibrations. | |
| C-H (Aromatic) | 800 – 850 | Para-substitution pattern (2 adjacent H's). | |
| C-Cl | 1085 – 1095 | Chlorobenzyl substituent (often obscured by C-O bands). |
Quality Control Logic (Pass/Fail)
The most common failure mode in this synthesis is incomplete esterification. The presence of Hydroxyl (O-H) groups is the primary rejection criterion.
-
Contaminant A (Acid): 4-Butoxybenzoic acid.[4][5][6][7][8]
-
Indicator: Broad O-H stretch (3300–2500 cm⁻¹) and shifted C=O (dimer, ~1680 cm⁻¹).[2]
-
Decision Tree for QC
Figure 2: Logical decision tree for quality control. The absence of O-H and precise C=O location are the pass criteria.
References
-
ASTM International. (2021). ASTM E1252-98(2021) Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis.[12] West Conshohocken, PA. [Link]
-
NIST Mass Spectrometry Data Center. (n.d.).[4] 4-Butoxybenzoic acid IR Spectrum. NIST Chemistry WebBook. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][9] (Referencing general ester shift principles).
-
PubChem. (n.d.). 4-Chlorobenzyl alcohol.[9][10][11][13] National Library of Medicine. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. 4-Butoxybenzoic acid | C11H14O3 | CID 72971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Butoxybenzoic acid [webbook.nist.gov]
- 6. 4-Butoxybenzoic acid [webbook.nist.gov]
- 7. 4-N-BUTOXYBENZOIC ACID(1498-96-0) IR Spectrum [m.chemicalbook.com]
- 8. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Chlorobenzyl alcohol | C7H7ClO | CID 13397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chlorobenzyl alcohol [webbook.nist.gov]
- 11. 4-Chlorobenzyl alcohol(873-76-7) IR Spectrum [m.chemicalbook.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. researchgate.net [researchgate.net]
Application Note: Differential Scanning Calorimetry (DSC) for Liquid Crystal Phase Analysis
[1][2][3][4]
Executive Summary
Liquid Crystals (LCs) exhibit mesophases—states of matter intermediate between crystalline solids and isotropic liquids.[1] Characterizing these phases requires precise thermodynamic measurement to resolve the subtle energy barriers between orientational and positional order.
This guide provides a rigorous protocol for using Differential Scanning Calorimetry (DSC) to identify LC phase transitions.[2] Unlike standard polymer analysis, LC analysis requires specific attention to thermal history , weak transition enthalpies (often < 2 J/g), and supercooling effects .
Fundamentals: The Thermodynamic Signature of Order
DSC measures the heat flow difference between a sample and a reference as a function of temperature.[2][3] In Liquid Crystals, phase transitions are driven by the breaking of specific ordering symmetries:
-
Crystal
Smectic/Nematic (Melting): High enthalpy ( ). Breaking of the 3D crystal lattice. -
Smectic
Nematic: Low enthalpy. Breaking of positional layer order, retaining orientational order. -
Nematic
Isotropic (Clearing Point): Low enthalpy. Breaking of orientational order.
The Criticality of Heating Rate
Standard DSC runs (10°C/min) often mask the subtle Smectic-Nematic transitions. For LC analysis, a balance must be struck:
-
High Rate (10-20°C/min): Increases sensitivity (signal height) but smears closely spaced transitions.
-
Low Rate (1-5°C/min): Increases resolution (peak separation) but decreases signal-to-noise ratio.
-
Recommendation: Use 2–5°C/min for unknown LC mixtures to resolve mesophase transitions.
Experimental Protocol
Diagram: LC Analysis Workflow
The following workflow ensures data integrity and reproducibility.
Figure 1: Standardized workflow for Liquid Crystal DSC analysis. Note the feedback loop for optimizing heating rates based on initial resolution.
Step-by-Step Methodology
Step 1: Instrument Calibration
Strict adherence to standards is required due to the proximity of LC transitions to room temperature.
-
Temperature: Calibrate using Indium (
C) and Cyclohexane (Solid-Solid transition at -87°C) if low-temp accuracy is needed. Follow ASTM E967 [1]. -
Enthalpy: Calibrate the heat flow response using the Indium heat of fusion (28.71 J/g). Follow ASTM E968 [2].
Step 2: Sample Preparation
LCs are often chemically reactive or volatile.
-
Pan Selection: Use Hermetic Aluminum Pans . Standard crimped pans may leak, causing mass loss that mimics endothermic transitions.
-
Sample Mass: Weigh 2–5 mg (
0.01 mg).-
Why? Large masses (>10 mg) cause thermal gradients, broadening the sharp "clearing point" peaks.
-
-
Loading: Ensure the LC covers the bottom of the pan evenly to maximize thermal contact.[4]
Step 3: Thermal Program (The "Heat-Cool-Heat" Cycle)
To eliminate "thermal history" (residual order from processing or storage), never rely on the first heating run.
-
Equilibrate: -50°C (or well below expected crystallization).
-
Heat 1: Ramp 10°C/min to Isotropic phase (e.g., +100°C). Purpose: Erase history.
-
Isothermal: Hold 5 min. Purpose: Ensure complete isotropy.
-
Cool 1: Ramp 5°C/min to -50°C. Purpose: Observe supercooling and reversible mesophases.
-
Heat 2: Ramp 5°C/min to +100°C. Purpose: The Analytical Run .
Data Analysis & Interpretation
Visualizing the Energy Landscape
LC transitions follow a specific energetic hierarchy.
Figure 2: Thermodynamic hierarchy of LC phases. Red arrows indicate endothermic heating transitions; blue dashed arrows indicate exothermic cooling transitions.
Key Parameters Calculation
For every peak identified in the Heat 2 segment:
-
Transition Temperature (
): The intersection of the baseline and the leading edge of the peak. This is more reproducible than peak max. -
Enthalpy (
): Integrate the peak area relative to a linear baseline. Where is mass, and is heat flow.
Case Study: 5CB (4-Cyano-4'-pentylbiphenyl)
5CB is the industry standard reference material. Your results should align with these values to validate your system [3][4].
| Transition | Phase Change | Temp ( | Enthalpy ( | Note |
| Melting | Crystal | ~22.5 - 24.0 | ~59.0 J/g | Strong 1st order peak |
| Clearing | Nematic | ~35.0 | ~1.8 J/g | Weak, sharp peak |
| Glass Transition | Glass | ~ -68.0 | N/A (Step change) | Only seen if quenched |
Note the magnitude difference: The Clearing Point signal is ~30x weaker than the Melting signal. This necessitates a stable baseline.
Troubleshooting & Advanced Insights
The "Supercooling" Trap
Liquid crystals, particularly 5CB, exhibit significant supercooling.
-
Observation: On cooling, the Isotropic
Nematic transition occurs at 35°C, but crystallization (Nematic Crystal) may not happen until -20°C or lower. -
Resolution: Do not use Cooling temperatures for standard reporting of melting points. Always report
from the Heating curve. Use Cooling curves only to confirm the reversibility of the mesophase (i.e., verifying it is a liquid crystal and not a degrading sample).
Distinguishing Artifacts from Transitions
If a small peak appears near a major transition:
-
Run a Reheat: If the peak shifts significantly or disappears, it is likely relaxation enthalpy (thermal history) and not a true phase transition.
-
Check Pan Seal: A broad, noisy endotherm at higher temperatures often indicates the pan has burst or the sample is volatilizing [5].
References
-
ASTM International. (2019). ASTM E967-18 Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. ASTM International. [Link]
-
ASTM International. (2014). ASTM E968-02(2014) Standard Practice for Heat Flow Calibration of Differential Scanning Calorimeters.[5] ASTM International. [Link]
-
AIP Publishing. (2023). Conformation-dependent molecular association and spectral properties of 4-pentyl-4′-cyanobiphenyl liquid crystal in different phases. AIP Advances. [Link]
-
College of Wooster. (1999). Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. Wooster Physics. [Link]
-
TA Instruments. (n.d.). Thermal Analysis Application Brief: DSC Sample Pan Selection Guide.[Link]
Polarized Optical Microscopy (POM) for observing liquid crystal textures
Application Note: Polarized Optical Microscopy (POM) for Liquid Crystal Texture Analysis
Abstract
Polarized Optical Microscopy (POM) is the primary technique for identifying liquid crystalline mesophases (nematics, smectics, cholesterics) and evaluating the stability of lyotropic drug delivery systems. This guide moves beyond basic operation to provide a rigorous protocol for sample preparation (rubbed polyimide alignment), optical configuration, and texture-based phase identification. It specifically addresses the needs of drug development professionals characterizing lipid-based nanoparticles (cubosomes, hexosomes).
Introduction: The Physics of Texture
Liquid crystals (LCs) are anisotropic fluids that exhibit birefringence (
When these rays recombine at the analyzer, they interfere to produce distinct chromatic patterns known as textures .[1] These textures are not random; they are topological maps of defects (disclinations) that act as fingerprints for specific mesophases [1].
Instrumentation: The Optical Rig
To achieve reproducible results, the microscope must be configured for Köhler Illumination to ensure even lighting and maximum resolution.[1]
Core Components
-
Polarizer & Analyzer: Must be perfectly crossed (
).[1] -
Bertrand Lens: Essential for Conoscopic observation (viewing the back focal plane to determine optical sign).
-
Hot Stage: A PID-controlled heating stage (e.g., Linkam or Mettler) is mandatory for thermotropic LCs to observe phase transitions (clearing point,
). -
Compensators: A
-plate (530 nm, full wave) helps distinguish between homeotropic alignment (black) and isotropic phases.
DOT Diagram: Optical Path Configuration
Figure 1: Optical train of a Polarizing Microscope.[1][2][3] Note the position of the Analyzer after the sample.[1]
Protocol: Preparation of Aligned LC Cells
Trustworthiness Critical Point: Most commercial slides are untreated. To see characteristic textures (like the Nematic Schlieren), you often need planar alignment . For homeotropic alignment (molecules perpendicular to glass), you need hydrophobic coatings.
Materials
-
ITO-coated glass or plain microscope slides.
-
Polyimide (PI) solution (e.g., SE-130 for planar).
-
Velvet cloth (for rubbing).
-
Mylar spacers (
).
Step-by-Step Methodology
-
Substrate Cleaning:
-
Sonicate glass in acetone (10 min), then isopropanol (10 min).
-
Dry with
gas. Do not wipe.
-
-
Alignment Layer Deposition (Planar):
-
Spin coat Polyimide solution at 3000 RPM for 30s.
-
Soft Bake: 80°C for 10 min (removes solvent).
-
Hard Bake: 200°C for 1 hour (imidization).
-
-
Rubbing Process (The "Black Art"):
-
Cell Assembly:
-
Mix a UV-curable glue with
silica spacers. -
Apply glue to the edges of one slide.
-
Place the second slide on top, ensuring rubbing directions are anti-parallel (for uniform planar) or orthogonal (for Twisted Nematic).
-
Cure with UV light.
-
-
Filling:
-
Heat the cell and LC to the isotropic phase (capillary action is faster in the liquid state).
-
Apply a drop of LC to the cell opening; it will wick in.
-
Texture Analysis & Phase Identification
This section details how to identify phases based on visual evidence.[2]
A. Thermotropic Liquid Crystals (Rod-like)
| Phase | Order Type | Characteristic Textures (POM) | Diagnostic Feature |
| Nematic (N) | Orientational only | Schlieren Texture: Dark brushes (2 or 4 arms) radiating from point defects. Thread-like: Thin lines floating in fluid. | Flash the sample (press gently); Nematic flows easily and threads move. 4-brush defects are unique to Nematic [3]. |
| Smectic A (SmA) | Layered (Orthogonal) | Focal Conic Fan: Fan-shaped domains packed together.[2] Homeotropic: Black regions (viewed down the optic axis). | Fans are usually perfect circles or ellipses. No Schlieren texture usually. |
| Smectic C (SmC) | Layered (Tilted) | Broken Fan / Schlieren: Similar to SmA but fans look "broken" or sandy. Schlieren exists but only with 4 brushes. | Differentiate from Nematic: SmC is more viscous. Schlieren brushes in SmC distinctively "flicker" upon rotation. |
| Cholesteric (N)* | Helical | Fingerprint: Alternating bright/dark lines (helical pitch).[3] Oily Streak: Bright ribbons. | Fingerprint spacing changes with temperature (pitch variation). |
B. Lyotropic Liquid Crystals (Drug Delivery)
For lipid nanoparticles (LNPs) and drug formulations, the phase determines release kinetics.
-
Lamellar (
):-
Texture: Oily streaks or "Maltese Crosses" inside droplets.
-
Relevance: Standard liposomes.
-
-
Hexagonal (
):-
Texture: Fan-like texture, but rigid. Often forms non-geometric angular shapes.
-
Relevance: Slower release profiles; highly viscous.
-
-
Cubic (
, ):
DOT Diagram: Phase Identification Logic
Figure 2: Decision tree for identifying common liquid crystal phases based on POM observation.
Troubleshooting
-
Issue: The sample is black, but I expect a crystal.
-
Issue: "Pseudo-Isotropic" Regions.
-
Air bubbles can distort alignment.[9] Always look for the "Schlieren brushes" to distinguish a Nematic domain from an air bubble (bubbles have thick, dark edges).
-
-
Issue: Cannot distinguish SmA from SmC.
-
Test: Rotate the stage. In SmA (orthogonal), the extinction branches of the fans remain parallel to the polarizers. In SmC (tilted), the brushes rotate with the sample or look "broken."
-
References
-
Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH.
-
Uniopt Co., Ltd. (n.d.). Rubbing film and Birefringence.[5] Retrieved from
-
Lavrentovich, O. D. (1998). Defects in Liquid Crystals: Computer Simulations, Theory and Experiments. Kluwer Academic Publishers.
-
Guo, C., et al. (2010). Lyotropic Liquid Crystal Systems in Drug Delivery. Drug Discovery Today.
-
Gray, G. W., & Goodby, J. W. (1984).[2] Smectic Liquid Crystals: Textures and Structures. Leonard Hill.[2][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. tandfonline.com [tandfonline.com]
- 4. spring8.or.jp [spring8.or.jp]
- 5. uniopt.co.jp [uniopt.co.jp]
- 6. Preparation and Characterization of Semi-Alicyclic Polyimide Resins and the Derived Alignment Layers for Liquid Crystal Display Technology | MDPI [mdpi.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. actascientific.com [actascientific.com]
- 9. webs.ucm.es [webs.ucm.es]
Nematicidal activity assay protocol for benzoate compounds
Topic: High-Throughput In Vitro Nematicidal Activity Assay for Benzoate Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pressing Need for Novel Nematicides
Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, inflicting billions of dollars in crop losses annually.[1] Species like the root-knot nematode (Meloidogyne incognita) are particularly destructive.[1] For decades, control has relied heavily on synthetic chemical nematicides. However, mounting concerns over their environmental impact, non-target toxicity, and the emergence of resistant nematode populations have created an urgent need for safer, more effective alternatives.[1][2]
Benzoate compounds, a class of aromatic carboxylic acids and their derivatives, have emerged as promising candidates in the search for new nematicidal agents. Benzoic acid itself has demonstrated potent activity against various plant nematodes, including root-knot and cyst nematodes.[3] Its proposed mechanism involves disrupting the nematode's membrane permeability, leading to internal cavitation.[3] Furthermore, related compounds like emamectin benzoate, a derivative of the avermectin family, are highly effective nematicides that act on the nematode's nervous system by targeting glutamate-gated chloride channels, causing paralysis and death.[4][5][6] This highlights the potential of the broader benzoate chemical class as a source for novel nematicide discovery.
This guide provides a detailed, validated protocol for assessing the nematicidal activity of benzoate compounds using a high-throughput in vitro assay. We will focus on two key nematode models: the free-living nematode Caenorhabditis elegans for initial, rapid screening, and the economically important plant-parasitic nematode Meloidogyne incognita for agriculturally relevant validation.
Principle of the Assay: Quantifying Nematode Viability
The core of this protocol is a liquid-based in vitro mortality and motility assay conducted in a 96-well plate format. This method allows for the simultaneous testing of multiple benzoate compounds across a range of concentrations. Synchronized populations of nematodes are exposed to the test compounds, and their viability is assessed microscopically at specific time points. The primary endpoint is immobility, where nematodes that do not move, even when prodded with a fine instrument, are considered dead or moribund.[7] From this data, a dose-response curve is generated to calculate the 50% effective concentration (EC50), a key metric for quantifying a compound's potency.[8][9]
Model Organism Selection: A Two-Tiered Approach
A strategic approach to nematicidal screening involves a two-tiered system that balances throughput with agricultural relevance.
-
Caenorhabditis elegans (Primary Screen): This free-living nematode is an ideal model for initial high-throughput screening.[10][11][12] Its short life cycle, ease of cultivation in the lab, and well-characterized genetics make it a cost-effective and powerful tool for identifying bioactive molecules.[10][12][13] Molecules that are lethal to C. elegans have a high probability of being active against parasitic species.[10]
-
Meloidogyne incognita (Secondary, Confirmatory Screen): As one of the most destructive agricultural pests, testing against M. incognita provides direct evidence of a compound's potential for practical application.[14] While more labor-intensive to culture, using the second-stage juveniles (J2s)—the infective stage—in assays is critical for validating hits from the primary screen.[1][15]
Protocol Part I: High-Throughput Screening Using Caenorhabditis elegans
This protocol is optimized for the initial screening of a library of benzoate compounds to identify promising "hits."
Materials and Reagents
-
Nematode Strain: C. elegans wild-type N2 strain.
-
Culture Media: Nematode Growth Medium (NGM) agar plates.
-
Bacterial Food Source: E. coli OP50 strain.
-
Synchronization Solution: 20% alkaline hypochlorite solution (bleach and 1M NaOH).
-
Washing Buffer: M9 buffer.
-
Test Compounds: Benzoate compounds of interest.
-
Solvent: Dimethyl sulfoxide (DMSO) or ethanol. Note: Ensure the final solvent concentration in the assay does not exceed 1%, as higher concentrations can be toxic to the nematodes.[13][16]
-
Positive Control: Emamectin benzoate or another known nematicide.[4]
-
Equipment:
-
Sterile 96-well flat-bottom microtiter plates.
-
Stereomicroscope.
-
Incubator set to 20-25°C.
-
Micropipettes and sterile tips.
-
Fine platinum wire pick or similar instrument for prodding nematodes.
-
Experimental Workflow: C. elegans Assay
Caption: Experimental workflow for the C. elegans nematicidal assay.
Step-by-Step Methodology
1. Nematode Culture and Synchronization (Self-Validating System)
-
Causality: Synchronization is critical for experimental consistency. Using a defined developmental stage (L4/young adult) ensures a uniform physiological response to the test compounds, reducing variability in the data.
-
Protocol:
-
Maintain C. elegans N2 on NGM plates seeded with E. coli OP50.
-
To synchronize, wash gravid adult worms from plates using M9 buffer.
-
Treat the worm suspension with a freshly prepared alkaline hypochlorite solution for 5-7 minutes to dissolve the adults, leaving the eggs intact.
-
Pellet the eggs by centrifugation and wash them 3-4 times with M9 buffer to remove all traces of bleach.
-
Allow eggs to hatch overnight in M9 buffer (without a food source) to obtain a synchronized population of L1 larvae.
-
Plate the L1 larvae onto fresh NGM plates with E. coli OP50 and incubate at 20°C for approximately 48-56 hours, until they reach the L4/young adult stage.
-
2. Preparation of Test Solutions
-
Causality: A serial dilution series is necessary to determine the dose-dependent effect of the compound and to accurately calculate the EC50.
-
Protocol:
-
Prepare a 10 mg/mL stock solution of each benzoate compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of test concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.2 µg/mL). The final concentration in the well will be half of this, so prepare them at 2x the final desired concentration.
-
Prepare solutions for a negative control (solvent only) and a positive control (e.g., Emamectin benzoate).
-
3. Assay Setup (96-Well Plate)
-
Causality: The 96-well format enables high-throughput screening and the inclusion of necessary controls in triplicate, ensuring statistical robustness.
-
Protocol:
-
Wash the synchronized L4/young adult worms from the NGM plates using M9 buffer.
-
Adjust the concentration of the worm suspension to approximately 20-30 worms per 50 µL.
-
Into the wells of a 96-well plate, pipette 50 µL of each test compound dilution in triplicate. Include wells for the negative (solvent) and positive controls.
-
Add 50 µL of the nematode suspension to each well, bringing the total volume to 100 µL.
-
4. Incubation and Observation
-
Causality: Observing at multiple time points (24, 48, 72 hours) is crucial as some compounds may act slowly.[1][15] This provides a more complete picture of the compound's efficacy over time.
-
Protocol:
-
Incubate the plates at 20-25°C.
-
At 24, 48, and 72 hours, examine the nematodes in each well under a stereomicroscope.
-
Count the number of immobile and mobile nematodes. A nematode is considered immobile (dead) if it does not exhibit any movement, even after being gently prodded with a fine platinum wire.[7]
-
Protocol Part II: Confirmatory Assay Using Meloidogyne incognita
This protocol validates the activity of "hits" identified in the primary screen against a key agricultural pest.
Materials and Reagents
-
Nematode Source: M. incognita pure culture maintained on a susceptible host plant (e.g., tomato, Solanum lycopersicum).[1]
-
Egg Extraction Solution: 0.5% Sodium hypochlorite (NaOCl) solution.[1]
-
Equipment:
-
As listed for C. elegans assay.
-
Baermann funnel apparatus for hatching J2s.
-
Sieves (e.g., 100, 500, and 25 µm mesh) for egg and J2 collection.[1]
-
Step-by-Step Methodology
1. Collection and Hatching of M. incognita J2s
-
Causality: Using freshly hatched second-stage juveniles (J2s) is essential as this is the infective stage of the nematode, making the assay directly relevant to its agricultural impact.
-
Protocol:
-
Gently uproot tomato plants heavily galled with M. incognita.[1]
-
Wash roots to remove soil and excise egg masses using a needle under a stereomicroscope.
-
Alternatively, for larger quantities, cut galled roots into small pieces and agitate them in a 0.5% NaOCl solution for 3-4 minutes to dissolve the gelatinous matrix of the egg masses.[1]
-
Quickly pass the suspension through a series of sieves to collect the eggs.
-
Place the collected eggs on a Baermann funnel apparatus and incubate at 25-27°C for 3-5 days to collect freshly hatched J2s.[1]
-
Collect the J2 suspension and adjust the concentration to ~100 J2s per 100 µL in sterile distilled water.[1]
-
2. Assay Setup and Observation
-
Protocol:
-
The assay setup is analogous to the C. elegans protocol. Use a 96-well plate format.
-
Pipette 100 µL of each benzoate compound dilution (prepared in sterile distilled water) into triplicate wells.[1]
-
Add 100 µL of the J2 suspension (containing ~100 J2s) to each well.[1]
-
Include negative (solvent/water) and positive controls.
-
Incubate the plates at 27 ± 1°C.[1]
-
Observe and count immobile J2s at 24, 48, and 72 hours as described previously.
-
Data Analysis and Interpretation
1. Calculating Percent Mortality
For each concentration and time point, calculate the percentage of mortality using the following formula. It is crucial to correct for any mortality observed in the negative control group using Abbott's formula to account for natural death or solvent effects.
-
Mortality (%) = [(Number of dead nematodes) / (Total number of nematodes)] x 100
-
Corrected Mortality (%) = [ (Mortality in treatment - Mortality in control) / (100 - Mortality in control) ] x 100
2. Determining the EC50 Value
The EC50 (Effective Concentration 50%) is the concentration of a compound that causes 50% of the maximum effect (in this case, mortality).[9]
-
Causality: The EC50 provides a standardized measure of a compound's potency, allowing for direct comparison between different compounds and with reference standards.
-
Procedure:
-
Use statistical software (e.g., GraphPad Prism, R with the 'drc' package) for analysis.[8][17]
-
Transform the compound concentrations to their logarithm (Log10).[18]
-
Plot the corrected percent mortality against the log-transformed concentrations.
-
Perform a non-linear regression analysis using a sigmoidal dose-response (variable slope) equation to fit the data and calculate the EC50 value with 95% confidence intervals.[17][18]
-
Data Presentation
Quantitative results should be summarized in a clear, structured table.
| Benzoate Compound | Time Point (h) | EC50 (µg/mL) | 95% Confidence Interval |
| Compound A | 24 | 353.20 | 310.5 - 401.2 |
| 48 | 79.35 | 68.9 - 91.4 | |
| 72 | 39.37 | 33.8 - 45.8 | |
| Compound B | 24 | >1000 | - |
| 48 | 450.6 | 398.1 - 510.2 | |
| 72 | 124.50 | 109.8 - 141.2 | |
| Positive Control | 24 | 3.59 | 3.1 - 4.2 |
| (Emamectin Benzoate) | 48 | 1.85 | 1.5 - 2.3 |
| 72 | 0.92 | 0.7 - 1.2 | |
| (Note: Data is hypothetical for illustrative purposes, inspired by reported values for various nematicides).[15][19] |
Proposed Mechanism of Action
While the precise mechanisms for all benzoate compounds are not fully elucidated, two primary modes of action are proposed based on existing research.
Caption: Proposed dual mechanisms of action for benzoate-based nematicides.
-
Membrane Disruption: Simple benzoates like benzoic acid are thought to physically disrupt the integrity of the nematode's cell membranes, compromising permeability and leading to cell death.[3]
-
Neurotoxicity: More complex derivatives, such as emamectin benzoate, act as potent neurotoxins. They bind to and activate glutamate-gated chloride channels (GluCls) in the nematode's nerve and muscle cells.[5][6][20] This leads to an uncontrolled influx of chloride ions, causing hyperpolarization of the cell, which in turn prevents the transmission of nerve signals, resulting in irreversible paralysis and subsequent death.[5][20]
References
-
Burns, A. R., et al. (2015). Caenorhabditis elegans is a useful model for anthelmintic discovery. Nature Communications. Available at: [Link]
-
Scilit (n.d.). Caenorhabditis elegans is a useful model for anthelmintic discovery. Scilit. Available at: [Link]
-
Preston, S., et al. (2019). Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development. Molecules. Available at: [Link]
-
Taketo, A., et al. (2016). Root-knot Nematode Penetration and Sclareol Nematicidal Activity Assays. Bio-protocol. Available at: [Link]
-
Li, S., et al. (2022). The nematicide emamectin benzoate increases ROS accumulation in Pinus massoniana and poison Monochamus alternatus. Frontiers in Plant Science. Available at: [Link]
-
Talavera, M., et al. (2019). In vitro study on the nematicidal effect of different plant extracts on Pratylenchus penetrans and Meloidogyne chitwoodi. Redalyc. Available at: [Link]
-
Talavera, M., et al. (2019). In vitro study on the nematicidal effect of different plant extracts on Pratylenchus penetrans and Meloidogyne chitwoodi. SciELO Colombia. Available at: [Link]
-
Linqu (2025). Emamectin Benzoate Mode of Action. Linqu. Available at: [Link]
-
Preiser, F. A., et al. (n.d.). A Soil-free System for Assaying Nematicidal Activity of Chemicals. Journal of Nematology. Available at: [Link]
- Google Patents (2021). Application of Benzoic Acid in Controlling Plant Nematode Diseases.
-
Waclaw, B., et al. (2022). In Vitro Study on Nematicidal Effect of Silver Nanoparticles Against Meloidogyne incognita. International Journal of Molecular Sciences. Available at: [Link]
-
Ding, W., et al. (2015). Effect of Emamectin Benzoate on Root-Knot Nematodes and Tomato Yield. PLOS One. Available at: [Link]
-
Kundu, A., et al. (2021). A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils. Frontiers in Plant Science. Available at: [Link]
-
Katyal, S. (2023). Understanding the Mechanism of Action of Emamectin Benzoate 5% as an Insecticide. Meister. Available at: [Link]
-
Archives of Biological Sciences (2024). In vitro assessment of the nematicidal potential of Streptomyces violascens strain AS2 against root-knot nematodes (Meloidogyne sp.). Available at: [Link]
-
Katiki, L. M., et al. (2011). Caenorhabditis elegans as a model to screen plant extracts and compounds as natural anthelmintics for veterinary use. Repositório Alice - Embrapa. Available at: [Link]
-
Bibi, S., et al. (2023). Nematicidal Characterization of Solanum nigrum and Mentha arvensis Leaf Extracts Using Caenorhabditis elegans as a Model Organism. ACS Omega. Available at: [Link]
-
Zhang, Y., et al. (2024). Effective Dose Reduction of Emamectin Benzoate Through Inhibition of Bx-SDR3 in Pine Wood Nematode Management. International Journal of Molecular Sciences. Available at: [Link]
-
Ding, W., et al. (2015). Effect of Emamectin Benzoate on Root-Knot Nematodes and Tomato Yield. National Institutes of Health. Available at: [Link]
-
Nitao, J. K., et al. (n.d.). In-vitro Assays of Meloidogyne incognita and Heterodera glycines for Detection of Nematode-antagonistic Fungal Compounds. USDA ARS. Available at: [Link]
-
ResearchGate (2024). The effect of emamectin benzoate on various genera of plant parasitic nematodes. ResearchGate. Available at: [Link]
-
Caboni, P., et al. (2013). Nematicidal Activity of Mint Aqueous Extracts against the Root-Knot Nematode Meloidogyne incognita. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Alsford Lab (n.d.). EC50 analysis. LSHTM Blogs. Available at: [Link]
-
Pure and Applied Biology (2024). In-vitro bioassay of organic nematicides against Root-knot nematode, Meloidogyne incognita (Kofaid & White). Chitwood. Available at: [Link]
-
Li, D., et al. (2020). Nematicidal Evaluation and Active Compounds Isolation of Aspergillus japonicus ZW1 against Root-Knot Nematodes Meloidogyne incognita. MDPI. Available at: [Link]
-
Mueller, J. D., & Noling, J. W. (1996). Standardization of Reporting Procedures for Nematicide Efficacy Testing: A Research and Extension Perspective. Florida Online Journals. Available at: [Link]
-
Siddiqui, I. A. (2013). Screening for Nematicidal Activities of Bacillus Species Against Root Knot Nematode (Meloidogyne incognita). CABI Digital Library. Available at: [Link]
-
Moon, S., et al. (2015). Evaluation of Nematicidal Activity of Streptomyces yatensis KRA-28 against Meloidogyne incognita. The Korean Journal of Pesticide Science. Available at: [Link]
-
Nguyen, D. M., et al. (2021). Nematicidal Activity of Cyclopiazonic Acid Derived From Penicillium commune Against Root-Knot Nematodes and Optimization of the Culture Fermentation Process. Frontiers in Microbiology. Available at: [Link]
-
ResearchGate (2014). How can I determine the EC50 of plant extracts/insecticides?. ResearchGate. Available at: [Link]
-
Mueller, J. D., & Noling, J. W. (1996). Standardization of Reporting Procedures for Nematicide Efficacy Testing: A Research and Extension Perspective. National Institutes of Health. Available at: [Link]
-
Abd-Elgawad, M. M. (2021). Screening the nematicidal potential of indigenous medicinal plant extracts against Meloidogyne incognita under lab. and greenhouse conditions. Egyptian Journal of Biological Pest Control. Available at: [Link]
-
Brill (2022). Evaluation of commonly used nematicides with combined in in vitro and in planta bioassays. Nematology. Available at: [Link]
-
Keil, C., et al. (2023). A Novel Robust Screening Assay Identifies Pseudomonas Strains as Reliable Antagonists of the Root-Knot Nematode Meloidogyne incognita. Microorganisms. Available at: [Link]
-
GraphPad (n.d.). The EC50. GraphPad Prism 11 Curve Fitting Guide. Available at: [Link]
-
Brill (2022). Evaluation of commonly used nematicides with combined in in vitro and in planta bioassays. Nematology. Available at: [Link]
-
Figueroa-Coronado, J. J., et al. (2021). Chemical Characterization of Plant Extracts and Evaluation of their Nematicidal and Phytotoxic Potential. Plants. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In vitro assessment of the nematicidal potential of Streptomyces violascens strain AS2 against root-knot nematodes (Meloidogyne sp.) | Archives of Biological Sciences [serbiosoc.org.rs]
- 3. CN113349203B - Application of Benzoic Acid in Controlling Plant Nematode Diseases - Google Patents [patents.google.com]
- 4. Effect of Emamectin Benzoate on Root-Knot Nematodes and Tomato Yield | PLOS One [journals.plos.org]
- 5. Understanding the Mechanism of Action of Emamectin Benzoate 5% as an Insecticide [agrogreat.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Nematicidal Activity of Cyclopiazonic Acid Derived From Penicillium commune Against Root-Knot Nematodes and Optimization of the Culture Fermentation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. graphpad.com [graphpad.com]
- 10. Caenorhabditis elegans is a useful model for anthelmintic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. mdpi.com [mdpi.com]
- 13. Alice: Caenorhabditis elegans as a model to screen plant extracts and compounds as natural anthelmintics for veterinary use. [alice.cnptia.embrapa.br]
- 14. In Vitro Study on Nematicidal Effect of Silver Nanoparticles Against Meloidogyne incognita [mdpi.com]
- 15. Frontiers | A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 19. Effect of Emamectin Benzoate on Root-Knot Nematodes and Tomato Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Emamectin Benzoate Mode of Action [allpesticides.com]
Application Note: In Vitro Validation of 4-Chlorobenzyl 4-Butoxybenzoate Against Nematodes
Executive Summary & Chemical Profile
4-chlorobenzyl 4-butoxybenzoate represents a specific class of lipophilic benzoate esters. In the context of anthelmintic discovery, this structural motif presents a dual-edged sword: the butoxy chain and chlorobenzyl moiety enhance lipophilicity (facilitating trans-cuticular uptake), while the central ester linkage introduces metabolic lability via nematode esterases.
This application note details a rigorous in vitro screening workflow. Unlike generic protocols, this guide addresses the specific physicochemical challenges of this molecule—specifically its low aqueous solubility and potential for hydrolytic degradation during incubation.
Chemical Property Analysis (Inferred)
-
Lipophilicity (LogP): Estimated > 4.5 (High).
-
Solubility: High in DMSO; Negligible in water/buffer.
-
Stability: Susceptible to hydrolysis by non-specific esterases found in nematode gut and cuticle.
Experimental Workflow Overview
The validation process follows a tiered approach, moving from high-throughput screening in the model organism Caenorhabditis elegans to validation in parasitic species.
Figure 1: Tiered screening workflow emphasizing the "Go/No-Go" decision point based on C. elegans potency.
Critical Protocol: Compound Preparation & Handling
The Failure Point: Due to the butoxy and chlorobenzyl groups, this compound is prone to "crashing out" (precipitating) when added to aqueous nematode media (M9 buffer or NGM), leading to false negatives.
Protocol A: Stock Solution & Dilution
-
Primary Stock: Dissolve 4-chlorobenzyl 4-butoxybenzoate in 100% DMSO to a concentration of 20 mM . Vortex for 30 seconds to ensure complete solubilization.
-
Working Stock (Intermediate): Create a 10x working solution in M9 buffer immediately before use.
-
Note: If precipitation is visible (cloudiness), add 0.01% Tween-80 or Pluronic F-127 to the buffer to form a stable micellar suspension. This is critical for bioavailability.
-
-
Final Assay Concentration: The final DMSO concentration in the well must not exceed 0.5% (v/v) , as higher levels are toxic to C. elegans and can mask compound effects [1].
Primary Assay: C. elegans Liquid Motility Screen
This assay quantifies the paralysis induced by the compound. We utilize L4 stage larvae as they possess a fully developed cuticle, providing a rigorous test of the compound's ability to penetrate the nematode barrier.
Materials
-
Organism: C. elegans (Wild-type N2 strain).
-
Media: M9 Buffer (supplemented with E. coli OP50 for long incubations >24h).
-
Plate: 96-well flat-bottom microplate.
Step-by-Step Methodology
-
Synchronization: Obtain age-synchronized L4 larvae via alkaline bleaching of gravid adults followed by 48h incubation in S-basal [2].
-
Plating: Dispense 20-25 L4 larvae per well in 100 µL of M9 buffer.
-
Treatment: Add 1 µL of the compound stock to achieve a concentration range (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM).
-
Controls: Negative (0.5% DMSO), Positive (Ivermectin 1 µM or Levamisole 10 µM).
-
-
Incubation: Incubate at 20°C in the dark.
-
Readout (24h & 48h):
-
Automated: Use an infrared microbeam tracker (e.g., WMicrotracker) to count "activity events" over 30 minutes.
-
Manual: Stimulate worms with bright light or physical vibration. Score as "Dead/Paralyzed" if no thrashing occurs within 10 seconds.
-
Data Analysis & Interpretation
Calculate the percent inhibition of motility relative to the DMSO control.
Table 1: Expected Phenotypes & Troubleshooting
| Observation | Interpretation | Action |
| Precipitate in well | Compound insolubility | Repeat with 0.1% Tween-80; do not trust data. |
| Rigid Paralysis | Cholinergic hyper-stimulation | Suggests Levamisole-like mode of action. |
| Flaccid Paralysis | Glutamate-gated chloride channel activation | Suggests Ivermectin-like mode of action. |
| Coiling | Neural distress | Often seen with pore-forming toxins or specific kinase inhibitors. |
Secondary Validation: Parasitic Specificity
If the IC50 in C. elegans is < 10 µM, proceed to parasitic testing. C. elegans is a free-living grazer; parasitic nematodes like Haemonchus contortus have different metabolic enzymes that might detoxify the ester more rapidly.
Protocol B: Larval Development Assay (LDA)
This assay tests the ability of L1 larvae to develop into infective L3 larvae in the presence of the drug.
-
Source: Extract H. contortus eggs from infected sheep feces.
-
Incubation: Mix eggs with lyophilized E. coli and Amphotericin B (to prevent fungal overgrowth) in a 96-well plate.
-
Dosing: Apply 4-chlorobenzyl 4-butoxybenzoate as described in Protocol A.
-
Assessment: After 7 days, stain with Lugol’s iodine and count the ratio of L3 larvae to arrested L1/L2 larvae.
Mechanistic Insight: The Ester Hydrolysis Pathway
A critical consideration for "4-chlorobenzyl 4-butoxybenzoate" is whether it acts as a whole molecule or a prodrug. Nematodes possess robust esterase activity in the intestine.
Figure 2: Potential metabolic fate. The lipophilic parent enters the worm but may be hydrolyzed into anionic acid and alcohol components.
Scientist's Note: If activity is lost in the H. contortus assay compared to C. elegans, suspect faster hydrolysis by parasitic esterases. Conversely, if the acid metabolite is the active pharmacophore, hydrolysis is required for activation.
References
-
Standardization of C. elegans toxicity assays. Source: Hunt, P. R. (2017). The C. elegans model in toxicity testing. Journal of Applied Toxicology. URL:[Link]
-
Protocols for maintenance of C. elegans. Source: Stiernagle, T. (2006). Maintenance of C. elegans. WormBook. URL:[Link]
-
Guidelines for evaluating the efficacy of anthelmintics (WAAVP). Source: Wood, I. B., et al. (1995). World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating the efficacy of anthelmintics in ruminants. Veterinary Parasitology. URL:[Link]
-
In vitro screening of anthelmintic drugs. Source: Burns, A. R., et al. (2015). High-throughput screening identifies potent new anthelmintic candidates. Nature. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chlorobenzyl 4-Butoxybenzoate
Ticket ID: #SYN-4CB-BB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Protocol for Esterification of 4-Chlorobenzyl 4-Butoxybenzoate
Executive Summary
You are attempting to synthesize 4-chlorobenzyl 4-butoxybenzoate , a structural motif common in liquid crystalline materials and pharmaceutical intermediates. This synthesis involves coupling an electron-rich benzoic acid derivative (4-butoxybenzoic acid ) with a deactivated benzylic alcohol (4-chlorobenzyl alcohol ).
While conceptually simple, this specific pairing presents unique challenges regarding nucleophilicity and purification. This guide prioritizes the Acid Chloride Method (Schotten-Baumann conditions) for robustness, while addressing the Steglich Esterification for acid-sensitive contexts.
Part 1: Diagnostic Decision Tree
Before proceeding, identify your current bottleneck using the workflow below.
Figure 1: Decision matrix for selecting the synthesis route and diagnosing common failure modes.
Part 2: The Acid Chloride Route (Recommended)
This method converts 4-butoxybenzoic acid to its acid chloride (using SOCl₂ or (COCl)₂), followed by reaction with 4-chlorobenzyl alcohol.
Protocol Overview
-
Activation: 4-butoxybenzoic acid + SOCl₂ (cat. DMF)
Acid Chloride. -
Coupling: Acid Chloride + 4-chlorobenzyl alcohol + Pyridine
Product.
Troubleshooting Q&A
Q: My reaction stalled at the acid chloride formation step. The solid acid didn't dissolve.
-
Diagnosis: Lack of catalytic DMF (Vilsmeier-Haack intermediate formation).
-
Technical Insight: Thionyl chloride (SOCl₂) alone is often too slow for electron-rich benzoic acids (the butoxy group donates electrons, reducing the electrophilicity of the carbonyl carbon).
-
Solution: Add 2-3 drops of anhydrous Dimethylformamide (DMF). The DMF reacts with SOCl₂ to form the highly reactive Vilsmeier reagent (chloroiminium ion), which rapidly converts the carboxylic acid [1].
Q: I see a new impurity spot on TLC that is less polar than the product.
-
Mechanism: The HCl byproduct generated during the reaction can react with the unreacted 4-chlorobenzyl alcohol, converting the hydroxyl group to a chloride.
-
Solution: You must use an HCl scavenger.
-
Protocol: Add the acid chloride dropwise to a solution of the alcohol and Pyridine (or Triethylamine) at 0°C. The base neutralizes HCl instantly, preventing the side reaction with the alcohol [2].
-
Q: The product is colored (yellow/brown) instead of white.
-
Diagnosis: Oxidation of the electron-rich aromatic ring or trace sulfur impurities.
-
Solution:
-
Ensure complete removal of SOCl₂ by azeotropic distillation with toluene before adding the alcohol.
-
Perform a wash with 10% NaHSO₃ (sodium bisulfite) during workup to reduce oxidized species.
-
Part 3: The Steglich Route (DCC/DMAP)
Used when acid-sensitive groups are present or if acid chloride formation is problematic.[3]
Protocol Overview
-
Reagents: 4-butoxybenzoic acid (1.0 eq), 4-chlorobenzyl alcohol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq).
-
Solvent: Anhydrous DCM (Dichloromethane).
Troubleshooting Q&A
Q: I have a persistent white solid that won't filter out.
-
Diagnosis: Dicyclohexylurea (DCU) contamination.
-
Technical Insight: DCU is the byproduct of DCC.[4] It is mostly insoluble in DCM but has slight solubility that causes it to precipitate slowly over time, contaminating your final crystal.
-
Solution:
-
Cooling: Chill the reaction mixture to -20°C for 2 hours before filtration to maximize DCU precipitation.
-
Switch Reagent: Use EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC. The urea byproduct of EDC is water-soluble and is completely removed during the aqueous wash [3].
-
Q: Yield is low, and I see a stable intermediate.
-
Mechanism: If the alcohol is sterically hindered or slow to react, the O-acylisourea intermediate rearranges into an unreactive N-acylurea.
-
Solution:
-
Order of Addition: Premix the carboxylic acid, alcohol, and DMAP before adding DCC.
-
DMAP Load: Ensure you are using sufficient DMAP (5-10 mol%). DMAP acts as an acyl-transfer catalyst, rapidly intercepting the O-acylisourea to form a reactive N-acylpyridinium ion, which reacts faster with the alcohol than the rearrangement rate [4].[3]
-
Part 4: Purification & Characterization Data
The target molecule, 4-chlorobenzyl 4-butoxybenzoate, is likely a solid with potential liquid crystalline properties (mesophases).
Standard Purification Protocol:
-
Workup: Wash organic layer with 1M HCl (remove amines), Sat. NaHCO₃ (remove unreacted acid), and Brine.[6]
-
Recrystallization:
-
Solvent System: Ethanol/Water (9:1) or Hexanes/Ethyl Acetate.
-
Technique: Dissolve in minimum hot ethanol. Add water dropwise until turbidity persists. Cool slowly to room temperature, then 4°C.
-
Characterization Table (Expected Values)
| Parameter | Expected Value/Observation | Notes |
| Appearance | White crystalline solid | Yellowing indicates oxidation. |
| TLC (Hex/EtOAc 4:1) | Acid stays at baseline; Alcohol | |
| Characteristic benzylic CH | ||
| Butoxy O-CH | ||
| IR Spectroscopy | Strong Ester C=O stretch. |
Part 5: Mechanistic Visualization (Steglich)
Understanding the competition between the productive pathway and the N-acylurea side reaction is critical for optimization.
Figure 2: Mechanistic pathway of Steglich esterification. Note that DMAP is essential to outcompete the rearrangement to N-Acylurea.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved March 8, 2026.
- Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.
Sources
Purification methods for "4-chlorobenzyl 4-butoxybenzoate"
Topic: Purification Protocol for 4-Chlorobenzyl 4-butoxybenzoate Status: Open Agent: Senior Application Scientist, Dr. A. Vance
User Issue Summary
User Report: "I synthesized 4-chlorobenzyl 4-butoxybenzoate via Steglich esterification (and/or Acid Chloride route). The crude product is a sticky off-white solid/oil mixture. TLC shows the product spot but also distinct impurities (likely unreacted alcohol and urea byproducts). Recrystallization from pure ethanol failed (oiled out). Need a robust purification strategy."
Module 1: Diagnostic & Triage (The "Quick Fix")
Before attempting high-effort purification, we must eliminate bulk contaminants that interfere with crystallization. The nature of your impurities depends on your synthesis route.
Step 1: The "Chemical Wash" (Mandatory Pre-treatment)
Why this matters: You cannot crystallize a product effectively if it is solvated by unreacted starting materials. 4-butoxybenzoic acid (starting material) acts as an impurity that disrupts the crystal lattice.
Protocol:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Note: EtOAc is preferred for Green Chemistry and easier solvent removal.
-
Acid Removal (Critical): Wash the organic layer 2x with 10% Na₂CO₃ or Saturated NaHCO₃ .
-
Base/Catalyst Removal: Wash 1x with 1M HCl or 10% Citric Acid .
-
Drying: Wash with Brine, dry over anhydrous MgSO₄, filter, and evaporate to dryness.
Decision Point:
-
Result A: Solid residue obtained. -> Proceed to Module 2.
-
Result B: Persistent oil/gum. -> Proceed to Module 3 (Chromatography) or "Oiling Out" Troubleshooting.
Module 2: Recrystallization (The Gold Standard)
Theory: 4-chlorobenzyl 4-butoxybenzoate combines a lipophilic alkoxy tail with a rigid, halogenated core. This structure suggests high solubility in non-polar solvents (Hexane) and moderate solubility in polar protic solvents (Ethanol) at high temperatures.
The Solvent System: "The Two-Solvent Approach"
Single-solvent recrystallization (e.g., pure Ethanol) often fails for these esters because the melting point is likely close to the boiling point of the solvent, leading to "oiling out." We will use a Solvent/Anti-Solvent pair.
| Parameter | System A (Preferred) | System B (Alternative) |
| Solvent (Dissolver) | Ethyl Acetate (EtOAc) | Ethanol (EtOH) |
| Anti-Solvent (Precipitator) | Hexanes (or Heptane) | Water |
| Use Case | Best for removing polar impurities (ureas, salts). | Best for removing non-polar side products. |
Step-by-Step Protocol (System A)
-
Dissolution: Place crude solid in a flask. Add EtOAc dropwise while heating (approx. 60°C) until just dissolved. Do not boil violently.
-
Nucleation: Remove from heat. While still hot, add Hexanes dropwise until a faint, persistent cloudiness appears.
-
Clarification: Add one drop of EtOAc to clear the cloudiness.
-
Slow Cooling: Wrap the flask in a towel (insulation) and let it reach room temperature undisturbed (2-3 hours).
-
Why: Rapid cooling traps impurities. Slow cooling builds the lattice selectively.
-
-
Cold Soak: Once at room temp, place in an ice bath (0°C) for 1 hour.
-
Filtration: Vacuum filter the crystals. Wash with cold Hexane:EtOAc (9:1 mix).
Module 3: Chromatography (The "Surgery")
If Module 2 fails (persistent oiling) or purity requirements are >99.5% (e.g., for liquid crystal applications), Flash Column Chromatography is required.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase Gradient: Hexanes/Ethyl Acetate.[3][4]
The "Gradient" Strategy:
-
Equilibration: Start with 100% Hexanes . (The ester is sticky; we want to move non-polar impurities first).
-
Elution:
-
0-5% EtOAc: Elutes unreacted 4-chlorobenzyl alcohol (often moves fast) and non-polar byproducts.
-
5-15% EtOAc: Target Compound Elution Zone.
-
>20% EtOAc: Elutes polar impurities (oxidized byproducts).
-
Visualization:
-
UV Light (254 nm): The benzoate and chlorobenzyl groups are highly UV active.
-
Stain: PMA (Phosphomolybdic Acid) or Iodine if UV is ambiguous.
Visualizing the Workflow
The following diagram illustrates the logic flow for purifying this specific ester.
Figure 1: Decision Matrix for the purification of 4-chlorobenzyl 4-butoxybenzoate. Note the "Polish Step" loop: chromatography often yields an oil that can finally be crystallized once impurities are removed.
Troubleshooting & FAQ
Q1: The product "oils out" during recrystallization. What is happening?
Diagnosis: This is the most common issue with benzoate esters. It occurs when the product separates as a liquid droplet before it can crystallize, usually because the solution temperature is above the product's melting point but the saturation limit has been reached. The Fix:
-
Re-heat to dissolve the oil.
-
Add more Solvent A (EtOAc) to dilute the solution slightly (lowering the saturation temperature).
-
Seed it: Add a tiny crystal of the crude product (or scratch the glass) at the interface of the oiling to induce nucleation.
-
Slower Cooling: Do not use an ice bath immediately.
Q2: I have a stubborn impurity at R_f 0.1 (very polar).
Diagnosis: If you used Steglich esterification (DCC/EDC), this is likely the urea byproduct (DCU). It is notoriously difficult to filter off completely. The Fix:
-
Cool the EtOAc solution to -20°C (Freezer) overnight before washing. DCU is very insoluble in cold EtOAc and will precipitate. Filter it off before doing the aqueous washes.
Q3: Can I use vacuum distillation?
Analysis:
-
4-chlorobenzyl alcohol: BP ~234°C (atmospheric).[5] Can be distilled off under high vacuum.
-
The Ester: High molecular weight (~318 g/mol ). Likely to have a very high boiling point (>300°C). Verdict: Not Recommended. The temperatures required to distill the ester might cause thermal decomposition or decarboxylation. Use Distillation (Kugelrohr) only to remove the unreacted alcohol impurity, not to distill the product itself.
References
-
Steglich Esterification & Urea Removal
-
Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
- Context: Foundational text for the synthesis method, explaining the form
-
-
Purification of Alkoxybenzoates (Liquid Crystals)
- Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467-1470.
- Context: Establishes solubility profiles and crystallization behaviors for alkoxy-substituted benzoic acid deriv
-
General Purification of Benzoate Esters
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Context: Standard protocols for acid/base workups of esters and recrystalliz
-
Properties of 4-Chlorobenzyl Alcohol
-
National Institute of Standards and Technology (NIST).[7] 4-Chlorobenzyl alcohol Phase change data.
- Context: Verifies melting point (~70°C)
-
Sources
Side reactions in the esterification of 4-chlorobenzyl alcohol
Technical Support Center: Troubleshooting Esterification of 4-Chlorobenzyl Alcohol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 4-chlorobenzyl esters. 4-Chlorobenzyl alcohol is frequently utilized to protect carboxyl groups because the resulting ester is more stable to acidic cleavage than a standard benzyl ester. However, its benzylic nature introduces specific mechanistic vulnerabilities during synthesis.
Mechanistic Overview of Side Reactions
The core issue in the esterification of 4-chlorobenzyl alcohol lies in its benzylic structure. Under standard Fischer esterification conditions (Brønsted or Lewis acid catalysis + heat), the hydroxyl group is protonated or complexed and leaves as water, generating a resonance-stabilized 4-chlorobenzyl carbocation[1]. While the para-chloro group slightly destabilizes this cation compared to an unsubstituted benzyl group via inductive withdrawal, it is still highly electrophilic and prone to two major yield-limiting side reactions:
-
Etherification (Self-Condensation): The highly reactive carbocation is attacked by an unactivated molecule of 4-chlorobenzyl alcohol, yielding bis(4-chlorobenzyl) ether[1].
-
Friedel-Crafts Alkylation: If an aromatic solvent (e.g., toluene) is used to remove water via a Dean-Stark apparatus, the carbocation acts as an electrophile, substituting onto the solvent ring to form 4-chlorobenzyltoluene isomers[2].
Reaction pathways of 4-chlorobenzyl alcohol under acidic conditions.
Troubleshooting Guide (FAQs)
Q1: Why am I seeing a large amount of bis(4-chlorobenzyl) ether instead of my target ester? A: This is caused by the acid-catalyzed self-condensation of the benzylic alcohol[1]. Strong Brønsted acids (like H₂SO₄ or TsOH) force the formation of the 4-chlorobenzyl carbocation. To resolve this, you must change the mechanistic pathway. Switch to a method that activates the carboxylic acid rather than the alcohol, such as a Steglich esterification[3].
Q2: I switched to toluene to drive the reaction forward by removing water, but GC-MS shows new heavy impurities. What are they? A: You are observing Friedel-Crafts alkylation products. The 4-chlorobenzyl carbocation reacts with the electron-rich toluene solvent to form isomers of 4-chlorobenzyltoluene[2]. Solution: Never use aromatic solvents when subjecting benzylic alcohols to acid catalysis. Switch to an aliphatic solvent like heptane or hexane, which cannot undergo electrophilic aromatic substitution[2].
Q3: Can I still use a Lewis acid catalyst if I want to avoid the toxicity and byproducts of coupling reagents like DCC? A: Yes, but catalyst selection and stoichiometry are critical. Moisture-tolerant Lewis acids like zirconocene triflate can be used[2]. To suppress etherification, use an excess of the alcohol (e.g., 2:1 ratio of alcohol to acid) to favor the cross-coupling kinetics over self-condensation, and strictly use non-aromatic solvents[2].
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Base-Promoted Steglich Esterification (Carbocation-Free)
Causality: This protocol completely avoids carbocation formation by activating the carboxylic acid into an O-acylisourea intermediate, which is then converted to a highly reactive acylpyridinium species by DMAP[3]. The 4-chlorobenzyl alcohol acts solely as a nucleophile, eliminating both etherification and Friedel-Crafts side reactions.
-
Preparation: In an oven-dried flask under nitrogen, dissolve 1.0 equivalent of the carboxylic acid and 1.1 equivalents of 4-chlorobenzyl alcohol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration[3].
-
Catalyst Addition: Add 0.1 equivalents of 4-dimethylaminopyridine (DMAP).
-
Activation: Cool the mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) dissolved in a minimal amount of DCM[3].
-
Reaction & Self-Validation: Allow the reaction to warm to room temperature and stir for 4–12 hours. A white precipitate of dicyclohexylurea (DCU) will form; the visual appearance of this insoluble byproduct self-validates that the coupling reagent has successfully activated the acid and is being consumed[3].
-
Workup: Filter the mixture through a Celite pad to remove the DCU. Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Protocol B: Zirconocene Triflate Catalyzed Esterification
Causality: Zirconocene triflate is a mild, moisture-tolerant Lewis acid. By using an aliphatic solvent, Friedel-Crafts side reactions are structurally impossible. Using a stoichiometric excess of the alcohol drives the equilibrium toward the ester while outcompeting the bimolecular etherification pathway[2].
-
Preparation: In a round-bottom flask, combine 1.0 equivalent of the carboxylic acid and 2.0 equivalents of 4-chlorobenzyl alcohol[2].
-
Solvent & Catalyst: Add anhydrous hexane or heptane (1.0 M relative to the acid) and 2 mol% zirconocene triflate[2].
-
Heating: Heat the mixture to 65 °C (for hexane) or 80 °C (for heptane) and stir for 24 hours[2].
-
Workup: Cool to room temperature. Quench with water, extract with ethyl acetate, and purify via flash chromatography to recover the target ester and unreacted alcohol.
Quantitative Data: Condition Optimization
The following table summarizes the impact of varying catalysts and solvents on the esterification of benzylic alcohols, demonstrating how specific conditions trigger or suppress side reactions[2],[3].
| Catalyst System | Solvent | Temp (°C) | Primary Side Product(s) | Mechanism of Side Reaction | Target Ester Yield |
| TsOH (10 mol%) | Toluene | 110 | Bis-ether, Benzyltoluenes | Carbocation formation | < 30% |
| Zirconocene triflate (2 mol%) | Toluene | 80 | Benzyltoluenes | Friedel-Crafts alkylation | 74% |
| Zirconocene triflate (2 mol%) | Hexane | 65 | Trace Bis-ether | Suppressed etherification | > 85% |
| DCC / DMAP | DCM | 25 | None (DCU byproduct) | N/A (Carbocation avoided) | > 90% |
References[1] Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF67w6amyDPHP4ds7SoFRnSDHLyCrMltTYyC308OaXobjtdZLHNcRom8wKioEyjF5qhJN7QHc7SJ32D-WNs-oIRJpocLvDyx2mj8CZNEfza7FUStT9ZIkt5pQICRtiwMJ3OgRgy[2] Catalyzed synthesis of aromatic esters. Diva-Portal.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqmtKUI-jFU3LHO0JSyru3lmCg0ka6fqtIpy5pbTRhbLF_H41RqajCfEWt_-xMx-r243vv3JXpgW_mNH_9aQvL7xI9w5jG8itI7ro1mr5iuuaUNvTSGFvTIjTgDaiuXo8QMPj3ZAVlesslFC95y3FaBZQaczF1tcAGTKyoiQ==[3] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3IHWl95esKIjcmIAhdR_TradYvIJjLbCVFhIGL4mxVsv7poK00PvgTL3W7xqSdbcQnRjHP_fQdbJbPp3uDvkKxhCJl3eejTcIzLCsQJrX7baDIlOh3JjT9yHlK37V3if2VcVu42hD2OxU7ikJOsb-BB873j7iR7I=
Sources
Technical Support Center: Benzyl Benzoate Synthesis Optimization
Welcome to the Benzyl Benzoate Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of benzyl benzoate. Whether you are scaling up for pharmaceutical applications or optimizing green chemistry workflows, this guide provides mechanistic explanations, self-validating protocols, and data-driven solutions to ensure high-yield, high-purity esterification.
Section 1: Phase Transfer Catalysis (PTC) & Biphasic Systems
Q: Why is my yield low when reacting sodium benzoate with benzyl chloride, and how can I improve the phase transfer kinetics?
A: The fundamental issue lies in the immiscibility of your reactants. Sodium benzoate is highly water-soluble (aqueous phase), while benzyl chloride resides in the organic phase. Without an intervention, the reaction is strictly limited by the interfacial surface area, leading to poor conversion rates.
To resolve this, you must introduce a Phase Transfer Catalyst (PTC), such as tetrabutylammonium iodide (TBAI). The PTC forms a lipophilic ion pair with the benzoate anion, facilitating its transport across the phase boundary into the organic phase, where the nucleophilic substitution can rapidly occur [1]. If you wish to avoid a biphasic system entirely, you can transition to a homogeneous solvent system using N,N-dimethylformamide (DMF) at 60–100 °C. In this environment, the byproduct (sodium chloride) precipitates out of the solvent, driving the equilibrium forward and eliminating the need for a PTC[2].
Caption: Workflow of phase transfer catalyzed benzyl benzoate synthesis.
Section 2: Enzymatic Transesterification (Green Chemistry)
Q: I am transitioning to enzymatic transesterification using immobilized lipases. What are the optimal parameters to maximize conversion while preventing enzyme deactivation?
A: Enzymatic synthesis is highly sensitive to temperature, enzyme loading, and the molar ratio of your substrates. For the solvent-free transesterification of methyl benzoate and benzyl alcohol, using an excess of alcohol is critical because it acts as both a reactant and a solvent, shifting the thermodynamic equilibrium toward the product [3].
When using commercial lipases, thermal stability dictates your upper limits. As shown in the data below, Lipozyme® 435 tolerates higher temperatures (up to 73 °C) and synergizes exceptionally well with microwave irradiation, drastically reducing reaction times from 24 hours to 7 hours [4].
Quantitative Optimization Data for Enzymatic Synthesis
| Biocatalyst | Acyl Donor | Molar Ratio (Donor:Alcohol) | Temp (°C) | Time (h) | Max Conversion (%) | Ref |
| Novozym® 435 | Benzoic Anhydride | 1:5 | 60 | 24 | 32.0 | [5] |
| Lipozyme® RM IM | Benzoic Anhydride | 1:5 | 40 | 24 | 51.0 | [5] |
| Lipozyme® 435 | Methyl Benzoate | 1:6 | 73 | 24 | >90.0 | [4] |
| Lipozyme® 435 (Microwave) | Methyl Benzoate | 1:6 | 73 | 7 | >90.0 | [4] |
Standard Operating Procedure: Microwave-Assisted Enzymatic Transesterification
This self-validating protocol ensures continuous equilibrium shifting and high catalyst reusability.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine methyl benzoate and benzyl alcohol at a strictly controlled 1:6 molar ratio.
-
Biocatalyst Addition: Add immobilized Lipozyme® 435 at a loading of 16% (w/w) relative to the mass of the acyl donor.
-
Microwave Irradiation: Place the vessel in a microwave reactor. Set the internal temperature control to maintain exactly 73 °C to prevent thermal denaturation of the lipase.
-
Reaction Monitoring: Maintain continuous mechanical stirring and irradiate for 7 hours. Extract a 10 µL aliquot at hour 6 to verify >85% conversion via GC-MS.
-
Product & Catalyst Recovery: Filter the mixture while warm to recover the immobilized enzyme. Wash the enzyme beads with acetone and dry under a vacuum. Self-Validation Check: The recovered enzyme should retain >95% activity for up to 4 subsequent cycles.
-
Purification: Subject the filtrate to reduced-pressure distillation to isolate high-purity benzyl benzoate from the excess benzyl alcohol and methanol byproduct.
Section 3: Direct Esterification & The Tishchenko Reaction
Q: During the direct Fischer esterification of benzoic acid and benzyl alcohol under microwave irradiation, I am observing a massive byproduct peak. What is it, and how do I prevent it?
A: The byproduct you are observing is dibenzyl ether , which forms via the competitive etherification (self-condensation) of benzyl alcohol. This pathway is highly dependent on the concentration of your Brønsted acid catalyst. When using a sulfonated silica gel (SiO₂–SO₃H) catalyst, keeping the concentration strictly at 7% (w/w) yields ~99% benzyl benzoate. However, increasing the catalyst load to ≥20% (w/w) fundamentally alters the reaction kinetics, shifting the pathway entirely toward dibenzyl ether [6].
Caption: Effect of SiO2-SO3H catalyst concentration on product selectivity.
Q: How does the Tishchenko reaction mechanism dictate the choice of catalyst for synthesizing benzyl benzoate directly from benzaldehyde?
A: The Claisen-Tishchenko reaction requires a strong Lewis acidic catalyst, traditionally an aluminum alkoxide or sodium benzylate. The causality of the reaction relies on the fact that benzaldehyde is non-enolizable (it lacks α-protons), meaning it cannot undergo competitive aldol condensation.
Mechanistically, the aldehyde coordinates to the metal center of the catalyst, forming a hemiacetal intermediate. A second aldehyde molecule then bonds to the metal, prompting a rate-determining hydride transfer from the hemiacetal to the new aldehyde. This simultaneous oxidation-reduction yields the ester and regenerates the alkoxide catalyst [7].
Caption: Mechanistic pathway of the Tishchenko reaction for benzyl benzoate.
References
-
Title: Kinetics of Phase Transfer Catalytic Preparation of Benzyl Benzoate | Source: researcher.life | URL: 1
-
Title: CN108047036A - A kind of synthetic method of benzyl benzoate | Source: google.com | URL: 2
-
Title: Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Benzoate | Source: benchchem.com | URL: 3
-
Title: Techno-economic assessment of benzyl benzoate clean production using conventional heating or microwaves | Source: unife.it | URL: 4
-
Title: Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis | Source: biointerfaceresearch.com | URL: 5
-
Title: Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catal | Source: unesp.br | URL: 6
-
Title: The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles | Source: rsc.org | URL: 7
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. CN108047036A - A kind of synthetic method of Ergol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iris.unife.it [iris.unife.it]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01824A [pubs.rsc.org]
Technical Support Center: Mitigating Hydrolysis in 4-Chlorobenzyl 4-Butoxybenzoate Workflows
Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure the structural integrity of 4-chlorobenzyl 4-butoxybenzoate during storage, formulation, and biological evaluation.
Chemical Vulnerability Overview
Structurally, 4-chlorobenzyl 4-butoxybenzoate contains a central ester linkage. The electron-donating 4-butoxy group provides mild resonance stabilization to the carbonyl carbon, slightly reducing its electrophilicity. However, the electron-withdrawing nature of the 4-chlorobenzyl moiety enhances the leaving group ability of the resulting alkoxide. Consequently, the ester bond remains highly susceptible to nucleophilic attack by water (base-catalyzed saponification), protonation-driven cleavage (acid-catalyzed hydrolysis) , and rapid enzymatic degradation by ubiquitous carboxylesterases.
Diagnostic Workflow
Caption: Diagnostic workflow for troubleshooting ester hydrolysis across different environments.
Frequently Asked Questions (FAQs)
Q1: Why is 4-chlorobenzyl 4-butoxybenzoate degrading during long-term storage at -20°C? A1: Storing esters in standard freezers can paradoxically accelerate hydrolysis if moisture is introduced. Freezers are high-humidity environments; condensation forms on cold containers upon opening, introducing microscopic water droplets. Because ester hydrolysis requires water as a reactant, these trace amounts initiate degradation . Causality & Solution: To prevent this, store the compound under an inert atmosphere (Argon or Nitrogen) in a desiccator. The inert gas displaces atmospheric moisture, while the desiccator provides a secondary physical barrier.
Q2: What is the optimal pH range to formulate this compound for in vitro assays?
A2: Ester hydrolysis follows a V-shaped pH-rate profile. Both hydronium (
Q3: My compound disappears rapidly in human plasma stability assays. How can I differentiate chemical hydrolysis from enzymatic degradation? A3: Plasma contains high levels of esterases that rapidly cleave the ester bond of 4-chlorobenzyl 4-butoxybenzoate. Causality & Solution: To isolate chemical stability from enzymatic cleavage, run parallel incubations: one in standard plasma, and one in plasma pre-treated with a broad-spectrum esterase inhibitor (e.g., Bis-p-nitrophenyl phosphate (BNPP) or PMSF). If the compound survives in the inhibited plasma, the degradation is purely enzymatic .
Quantitative Data: Hydrolysis Kinetics Summary
The following table summarizes the expected stability of 4-chlorobenzyl 4-butoxybenzoate under various conditions, allowing researchers to predict half-lives and select appropriate matrices.
| Matrix / Condition | pH | Temperature | Estimated Half-Life ( | Primary Degradation Mechanism |
| Aqueous Buffer | 2.0 | 37°C | < 4 Hours | Acid-Catalyzed Hydrolysis |
| Aqueous Buffer | 6.0 | 37°C | > 72 Hours | Minimal (Optimal Stability) |
| Aqueous Buffer | 9.0 | 37°C | < 1 Hour | Base-Catalyzed Saponification |
| Human Plasma | 7.4 | 37°C | < 15 Minutes | Enzymatic Cleavage (Esterases) |
| Human Plasma + BNPP | 7.4 | 37°C | > 24 Hours | Chemical Hydrolysis (Inhibited) |
| Anhydrous DMSO | N/A | -20°C | > 12 Months | None (Stable) |
Experimental Protocols
Protocol 1: Preparation and Storage of Anhydrous Stock Solutions
Objective: To create a self-validating, moisture-free storage environment for 4-chlorobenzyl 4-butoxybenzoate. Causality: Removing microscopic traces of water completely prevents the nucleophilic attack required for ester cleavage.
-
Sieve Activation: Activate 3Å molecular sieves by heating at 300°C for 3 hours. Cool them in a vacuum desiccator. (Causality: The 3-angstrom pore size selectively traps water molecules while excluding larger organic solvent molecules).
-
Solvent Drying: Add the activated sieves to a non-nucleophilic, aprotic solvent (e.g., Acetonitrile or DMSO) at a 5% m/v loading (5 g per 100 mL solvent). Allow it to sit for 24 to 48 hours .
-
Validation Step (Self-Validating Check): To ensure the solvent is completely anhydrous before dissolving your compound, test a small aliquot with a moisture indicator (e.g., benzophenone with sodium metal, which turns blue/purple only when strictly anhydrous) or perform a Karl Fischer titration (target <50 ppm
) . -
Dissolution & Purging: Dissolve the ester in the validated anhydrous solvent. Flush the headspace of the storage vial with Argon gas for 30 seconds to displace ambient oxygen and moisture, then seal immediately with a PTFE-lined septum.
Protocol 2: Plasma Stability Assay with Esterase Inhibition
Objective: To accurately measure the chemical stability of the ester in biological matrices by eliminating enzymatic variables. Causality: Using a specific esterase inhibitor (BNPP) covalently blocks the active site of plasma carboxylesterases, allowing you to isolate and measure purely chemical hydrolysis.
-
Preparation: Thaw human plasma on ice and adjust the pH to 7.4.
-
Inhibition (Self-Validating Setup): Prepare three plasma pools:
-
Pool A (Control): Plasma + Vehicle.
-
Pool B (Inhibited): Plasma + 1 mM BNPP (pre-incubated at 37°C for 15 minutes).
-
Pool C (Validation Control): Plasma + 1 mM BNPP + Procaine (a known esterase-sensitive positive control). If Procaine survives in Pool C, it validates that the inhibitor is actively working and the assay is trustworthy.
-
-
Initiation: Spike 4-chlorobenzyl 4-butoxybenzoate (1 µM final concentration) into Pools A and B.
-
Sampling & Quenching: At designated time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard. (Causality: The organic solvent denatures the plasma proteins, stopping all residual enzyme activity, while the low temperature kinetically freezes chemical hydrolysis).
-
Analysis: Centrifuge the plates at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining intact ester.
References
-
Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification". Available at:[Link]
-
ResearchGate. "Any advice about the stability of ester and carbamate containing compounds?". Available at:[Link]
-
Journal of Visualized Experiments (JoVE). "Preparing Anhydrous Reagents and Equipment". Available at:[Link]
Challenges in the characterization of substituted benzyl esters
Welcome to the Substituted Benzyl Ester Characterization Hub.
As Senior Application Scientists, we understand that substituted benzyl esters are deceptive. They appear structurally simple but frequently exhibit "polymorphic" behavior in analytical data—splitting in NMR where singlets are expected, vanishing in Mass Spec, or transmuting during HPLC runs.
This guide is not a textbook; it is a troubleshooting engine designed to resolve these specific anomalies.
Module 1: The NMR "Splitting Headache"
Symptom: The benzylic methylene protons (
Root Cause Analysis: Diastereotopicity
This is rarely an impurity. If your molecule contains a chiral center anywhere in the structure (even remote from the benzyl group), the benzylic protons become diastereotopic . They are no longer chemically equivalent because they reside in different magnetic environments relative to the chiral center.
-
Mechanism: The chiral center breaks the plane of symmetry. One proton "sees" the chiral substituent differently than the other.
-
Result: An AB spin system forms. You observe a "roofing effect" (outer legs of the doublets are smaller than the inner legs) due to strong geminal coupling (
).
Troubleshooting Protocol: The AB-System Validation
Step 1: Calculate Coupling Constant (
Step 2: Temperature Variation (VT-NMR)
-
Experiment: Run
H NMR at elevated temperature ( ). -
Logic: Higher thermal energy increases conformational averaging. If the splitting is due to restricted rotation (rotamers), the peaks will coalesce into a singlet. If they remain split (diastereotopic), the chirality is fixed, and the splitting persists.
Step 3: 2D HSQC Confirmation
Run a
-
Result: If both proton signals correlate to the same carbon atom, they are diastereotopic protons on the same methylene group. If they correlate to different carbons, you have an impurity.
Workflow: Diagnosing Methylene Splitting
Figure 1: Decision tree for distinguishing diastereotopic protons from impurities in substituted benzyl esters.
Module 2: Mass Spectrometry & The Tropylium Trap
Symptom: The Molecular Ion (
Root Cause Analysis: Tropylium Ion Formation
Benzyl esters are notoriously unstable in Electron Impact (EI) ionization. The benzylic C-O bond cleaves homolytically or heterolytically to form a benzyl cation. This cation immediately rearranges into the Tropylium Ion (
-
The Trap: This rearrangement is so energetically favorable that it drains the ion current from the molecular ion, making
detection difficult. -
Substituent Effect: Substituents on the benzene ring remain on the tropylium ion, shifting the base peak in predictable patterns.
Data Table: Predicting the "Ghost" Base Peak
Use this table to confirm if your base peak is a substituted tropylium fragment rather than a contaminant.
| Substituent (R) | Expected Tropylium Fragment ( | Electronic Effect on Fragmentation |
| -H (Unsubstituted) | 91 | Standard rearrangement. |
| -CH | 105 | Methyltropylium ion. |
| -OCH | 121 | Electron-donating groups stabilize the cation, increasing fragment intensity. |
| -Cl (Chloro) | 125 / 127 | Look for 3:1 isotope ratio. |
| -NO | 136 (often weak) | Electron-withdrawing groups destabilize the cation; |
| -F (Fluoro) | 109 | - |
Troubleshooting Protocol: Soft Ionization
If
-
Switch to ESI (Electrospray Ionization): Run in Positive Mode with Ammonium Acetate. Look for
adducts rather than , as benzyl esters often fly apart even in ESI if the protonation energy is too high. -
Lower Cone Voltage: High cone voltages in LC-MS will induce in-source fragmentation, replicating the tropylium issue. Reduce voltage to <20V.
Module 3: HPLC Stability & The "Phantom Methyl Ester"
Symptom: A new peak appears during HPLC analysis that grows over time or appears only in the sample diluent. The peak has a retention time similar to the methyl ester analog.
Root Cause Analysis: On-Column Transesterification
Benzyl esters are susceptible to transesterification (alcoholysis).
-
The Error: Using Methanol (MeOH) as a solvent or mobile phase component in the presence of acidic modifiers (TFA, Formic Acid).[2]
-
Mechanism: Acid catalyzes the exchange of the benzyl group for the methyl group from the solvent.
-
Detection: You will see the "Phantom" peak (Methyl Ester) and a peak for Benzyl Alcohol (
usually early).
Troubleshooting Protocol: Solvent Selection
Step 1: The Diluent Check Inject the sample immediately after preparation. Inject again after 4 hours. If the impurity grows, it is a stability issue, not a synthesis byproduct.
Step 2: Mobile Phase Swap NEVER use Methanol/TFA for benzyl ester analysis.
-
Alternative 1: Acetonitrile (ACN) / Water. ACN is aprotic and cannot participate in transesterification.
-
Alternative 2: If alcohol is required, use Isopropyl Alcohol (IPA). Steric hindrance significantly slows down the exchange compared to MeOH.
Workflow: HPLC Method Development
Figure 2: Solvent selection logic to prevent artifact formation during HPLC analysis of benzyl esters.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on diastereotopic protons and HSQC applications).
-
Dolan, J. W. (2002). "Stability of Samples in HPLC." LCGC North America. (Details the kinetics of transesterification in acidic methanol mobile phases).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. (Source for electronic effects of substituents on NMR shifts).
Sources
Resolving impurities in the NMR spectrum of "4-chlorobenzyl 4-butoxybenzoate"
Target System: Synthesis of 4-chlorobenzyl 4-butoxybenzoate
Welcome to the Technical Support Center. The synthesis of 4-chlorobenzyl 4-butoxybenzoate is typically achieved via a Steglich esterification, coupling 4-butoxybenzoic acid and 4-chlorobenzyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). While highly efficient, this method frequently leaves trace impurities that complicate
This guide provides a self-validating troubleshooting framework designed for researchers and drug development professionals to identify and resolve these artifacts.
Module 1: Diagnostic FAQ - Spectral Interpretation
Q: I observe a complex multiplet at 1.0–2.0 ppm and a broad singlet near 5.9 ppm in my CDCl
Q: My benzylic CH
Q: I see sharp singlets at 1.56 ppm and 7.26 ppm in my CDCl
Table 1: Key H NMR Chemical Shifts for Troubleshooting (in CDCl )
| Component | Key | Multiplicity | Diagnostic Significance |
| 4-Chlorobenzyl 4-butoxybenzoate | ~5.26 | Singlet (2H) | Target product benzylic protons (shifted downfield). |
| 4-Chlorobenzyl alcohol (SM) | ~4.65 | Singlet (2H) | Unreacted starting material. Indicates incomplete coupling. |
| N,N'-Dicyclohexylurea (DCU) | 0.9–2.0, ~5.9 | Multiplets, Broad Singlet | Byproduct of DCC. Persists if cold filtration is skipped. |
| DMAP | ~3.0, 6.5, 8.2 | Singlet (6H), Doublets | Catalyst residue. Should be removed during acid workup. |
| 4-Butoxybenzoic acid (SM) | ~8.0 | Doublet (2H, Ar-H) | Unreacted acid or hydrolyzed intermediate. |
Module 2: Experimental Methodologies - The Self-Validating Protocol
Q: How can I systematically eliminate DCU, DMAP, and unreacted starting materials to obtain analytical-grade 4-chlorobenzyl 4-butoxybenzoate? A: Relying solely on column chromatography is insufficient because DCU can streak through silica gel. A multi-stage, self-validating protocol exploiting solubility differentials and acid-base chemistry is required (4)[4].
Step-by-Step Purification Methodology
-
Cold Filtration (Primary DCU Removal)
-
Procedure: Concentrate the crude reaction mixture in vacuo. Suspend the resulting residue in a minimal volume of cold ethyl acetate (EtOAc) or acetonitrile (MeCN) and chill at 0 °C for 30 minutes. Filter the suspension through a medium-porosity sintered glass funnel packed with a thin layer of Celite.
-
Causality: The solubility of DCU is highly temperature-dependent and is nearly insoluble in cold EtOAc/MeCN, whereas the lipophilic 4-chlorobenzyl 4-butoxybenzoate remains fully dissolved[4].
-
Self-Validation: The presence of a voluminous white crystalline filter cake confirms successful DCU precipitation.
-
-
Aqueous Acid/Base Workup (DMAP & Unreacted Acid Removal)
-
Procedure: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2 × 50 mL), saturated aqueous NaHCO
(2 × 50 mL), and brine (1 × 50 mL). -
Causality: The 0.5 N HCl protonates the basic DMAP catalyst, forcing it into the aqueous layer as a water-soluble salt. The NaHCO
wash deprotonates any unreacted 4-butoxybenzoic acid (or acid generated from moisture-induced hydrolysis), removing it as a sodium salt. -
Self-Validation: Spot the post-workup organic layer on a TLC plate (eluting with 8:2 Hexanes:EtOAc) and visualize under a UV lamp. The baseline spot (corresponding to highly polar DMAP and acid salts) must be completely absent.
-
-
Silica Gel Chromatography (Final Polishing)
-
Procedure: Dry the organic layer over anhydrous Na
SO , concentrate under reduced pressure, and load onto a silica gel column. Elute using a gradient of Hexanes:EtOAc (starting at 95:5 and increasing to 85:15). -
Causality: Chromatography separates the target ester from unreacted 4-chlorobenzyl alcohol and any trace residual DCU that survived the cold filtration.
-
Self-Validation: The target ester will elute as a distinct, UV-active fraction with an R
value higher than the starting alcohol due to the loss of the polar hydroxyl group.
-
Fig 1. Self-validating purification workflow for removing Steglich esterification impurities.
Module 3: Advanced Troubleshooting - Mechanistic & Solvent Artifacts
Q: Why does water contamination reduce my yield and increase the 4-butoxybenzoic acid impurity peak in my NMR? A: The Steglich esterification is highly sensitive to moisture. Water acts as a competing nucleophile against 4-chlorobenzyl alcohol. It hydrolyzes the highly reactive O-acylisourea intermediate (or the acylpyridinium intermediate formed with DMAP) back into 4-butoxybenzoic acid and DCU. This not only consumes the DCC coupling reagent but also leaves unreacted alcohol in the mixture, directly leading to the ~4.6 ppm and ~8.0 ppm impurity peaks in your final spectrum.
Fig 2. Steglich esterification pathway illustrating target product formation and DCU artifacts.
Table 2: Common Residual Solvent Impurities in CDCl
When validating your final product, ensure the following peaks are not mistaken for product signals (2)[2]:
| Solvent/Impurity | Chemical Shift (ppm) | Multiplicity | Source / Causality |
| Water (H | 1.56 | Broad Singlet | Moisture in solvent or sample. Shifts with concentration. |
| Chloroform (CHCl | 7.26 | Singlet | Residual protonated solvent in CDCl |
| Ethyl Acetate | 1.26, 2.05, 4.12 | Triplet, Singlet, Quartet | Residual extraction/chromatography solvent. |
| Hexanes | 0.88, 1.26 | Triplet, Multiplet | Residual chromatography eluent. |
| Acetonitrile | 2.10 | Singlet | Residual solvent from cold filtration step. |
References
1.[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications.[Link] 2.[4] How I can remove DCU from my product? Chemistry Stack Exchange.[Link] 3.[1] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry (RSC).[Link] 4.[3] NMR Solvent Impurities: The Ultimate Guide for Researchers. Jaconir.[Link]
Sources
Technical Support Center: Enhancing Nematicidal Efficacy of Benzoate Derivatives
Welcome to the Technical Support Center. As drug development professionals and agricultural scientists, optimizing the efficacy of benzoate derivatives—ranging from simple benzoic acids to complex macrocyclic lactones like emamectin benzoate—requires a rigorous understanding of their physicochemical properties and mechanisms of action. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure the scientific integrity of your nematicidal assays.
I. Mechanism of Action & Target Engagement (FAQ)
Q1: Our in vitro assays show high mortality, but field applications of emamectin benzoate are failing to control Meloidogyne incognita (Root-Knot Nematode). What is causing this discrepancy?
Analysis & Solution: The primary cause is likely environmental degradation rather than a lack of target affinity. Emamectin benzoate is a highly potent macrocyclic lactone that acts as an agonist for gamma-aminobutyric acid (GABA)-gated chloride channels, causing continuous chloride ion influx, neuromuscular hyperpolarization, and irreversible paralysis in nematodes[1][2]. However, its molecular structure is highly sensitive to ultraviolet (UV) light. In natural field conditions, its half-life can be reduced to less than a day due to rapid photodegradation[1][3].
Actionable Fix: To translate in vitro success to the field, transition from standard emulsifiable concentrates (EC) to slow-release formulations, such as microencapsulation, or utilize split-application methodologies to maintain the active ingredient concentration in the rhizosphere over time[1].
Q2: We are testing simpler benzoic acid derivatives (e.g., 4-hydroxybenzoic acid). Why do they require significantly higher concentrations to achieve the same LC50 as emamectin benzoate?
Analysis & Solution: This is a function of their distinct mechanisms of action. While emamectin benzoate targets specific neural receptors, simpler benzoic acid derivatives operate primarily by disrupting general membrane permeability and inducing intracellular acidification[4][5]. The un-ionized form of benzoic acid penetrates the nematode cuticle and cell membranes; once inside the higher-pH cytoplasm, it dissociates, lowering the internal pH and disrupting enzymatic metabolic processes[4]. Because this is a physicochemical disruption rather than a highly specific receptor-ligand interaction, the required effective dose is inherently higher.
Fig 1: Mechanism of action of emamectin benzoate on nematode GABA-gated chloride channels.
II. Experimental Workflows & Protocol Troubleshooting
Q3: How can we ensure our in vitro mortality data is not being skewed by solvent toxicity or reversible cryptobiosis?
Analysis & Solution: A self-validating protocol must isolate the active pharmaceutical ingredient's (API) effect from the vehicle and differentiate between nematostatic (temporary paralysis) and nematicidal (death) effects. Macrocyclic lactones have poor aqueous solubility, necessitating solvents like acetone. However, exceeding 1% final solvent concentration in the assay well can induce baseline mortality. Furthermore, nematodes can enter a reversible paralyzed state when stressed.
Standard Operating Procedure: Self-Validating In Vitro Nematicidal Assay
Follow this step-by-step methodology to ensure robust data collection[1][6]:
-
Nematode Extraction & Synchronization: Isolate second-stage juveniles (J2) of M. incognita. Causality: The J2 stage is the infective, motile stage in the soil before root penetration, making it the biologically relevant target for soil-applied nematicides. Discard J2s hatched in the first 3 days to ensure age synchronization.
-
Chemical Preparation (Vehicle Control): Dissolve the benzoate derivative in acetone, then dilute with distilled water to create a stock solution (e.g., 10:90 acetone:water by volume)[6]. Critical Step: Ensure the final concentration of acetone in the test wells does not exceed 1% to prevent solvent-induced background mortality. Always run a parallel vehicle control (1% acetone in water).
-
In Vitro Exposure: Transfer 100 J2 nematodes into multi-well plates containing varying concentrations of the benzoate derivative. Seal plates with Parafilm to prevent evaporation and incubate at 25°C in the dark for 24 to 48 hours[6].
-
Microscopic Evaluation: Using an inverted microscope at 40× magnification, categorize nematodes as motile or immotile.
-
The Recovery Assay (Validation Step): Do not assume immotile nematodes are dead. Transfer all immotile J2s to a 20 μm pore screen, wash thoroughly with tap water to remove excess chemicals, and submerge them in fresh distilled water for 24 hours[6]. If they do not recuperate motility, true nematicidal mortality is confirmed[1].
Fig 2: Standardized in vitro workflow for evaluating benzoate-induced nematicidal efficacy.
III. Quantitative Data Interpretation
Q4: What are the expected baseline efficacy metrics for benzoate derivatives against Root-Knot Nematodes?
Analysis & Solution: Efficacy varies drastically based on the structural complexity of the benzoate derivative. Emamectin benzoate is exceptionally potent, often outperforming standard organophosphate nematicides like cadusafos[1]. Simpler benzoic acids require higher concentrations but offer advantages in environmental degradation profiles[5]. Use the following benchmark table to validate your experimental LC50 and LC90 calculations.
Quantitative Benchmarks: Nematicidal Efficacy (48-hour Exposure)
| Compound | Target Organism | LC50 (mg a.i. L⁻¹) | LC90 (mg a.i. L⁻¹) | Mechanistic Notes |
| Emamectin Benzoate | M. incognita (J2) | 3.59 | 18.20 | Highly potent macrocyclic lactone; GABA agonist[1]. |
| Cadusafos (Standard Control) | M. incognita (J2) | 9.88 | 59.10 | Standard organophosphate reference[1]. |
| Benzoic Acid | Cyst Nematodes (J2) | ~420.0 (0.42 mg/mL) | N/A | Disrupts membrane permeability; requires high dose[5]. |
Note: If your calculated LC50 for emamectin benzoate exceeds 5.0 mg a.i. L⁻¹, investigate your API purity or check for unrecorded photodegradation during the incubation phase.
References
- Effect of Emamectin Benzoate on Root-Knot Nematodes and Tomato Yield - PMC - NIH. Source: nih.gov.
- Emamectin benzoate as a candidate for a trunk‐injection agent against the pine wood nematode, Bursaphelenchus xylophilus - ResearchGate. Source: researchgate.net.
- Avermectins: The promising solution to control plant parasitic nematodes. Source: plantsciencejournal.com.
- A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. Source: ijcrt.org.
- CN113349203B - Application of Benzoic Acid in Controlling Plant Nematode Diseases - Google Patents. Source: google.com.
- Effect of Emamectin Benzoate on Root-Knot Nematodes and Tomato Yield - ResearchGate. Source: researchgate.net.
Sources
- 1. Effect of Emamectin Benzoate on Root-Knot Nematodes and Tomato Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. plantsciencejournal.com [plantsciencejournal.com]
- 4. ijcrt.org [ijcrt.org]
- 5. CN113349203B - Application of Benzoic Acid in Controlling Plant Nematode Diseases - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of "4-chlorobenzyl 4-butoxybenzoate" with other liquid crystals
Comparative Analysis of 4-Chlorobenzyl 4-Butoxybenzoate with Conventional Liquid Crystals
Executive Summary
This guide provides a technical comparative analysis of 4-Chlorobenzyl 4-Butoxybenzoate (CBBB) against established liquid crystalline (LC) standards, specifically 4-Chlorophenyl 4-Butoxybenzoate (CPBB) and 4-Cyano-4'-pentylbiphenyl (5CB) .
While often categorized alongside mesogens due to its structural homology, CBBB functions primarily as a Phase Change Material (PCM) or solvent in thermochromic systems rather than a high-performance display mesogen. This analysis elucidates the structural causality—specifically the "Methylene Kink" effect —that differentiates CBBB from true nematogens, providing researchers with the data needed to select the appropriate ester for optical or thermal applications.
Molecular Architecture & Theoretical Basis
The divergence in performance between CBBB and standard liquid crystals stems from a single structural modification: the insertion of a methylene (-CH₂-) spacer between the ester group and the terminal aromatic ring.
Structural Comparison
-
4-Chlorobenzyl 4-Butoxybenzoate (CBBB):
-
Core: Benzoate ester with a benzyl linkage.
-
Geometry: The -CH₂- group introduces a bond angle of approx. 109.5°, disrupting the linear conjugation of the aromatic core. This creates a "kink" or "bent" molecular shape.
-
Result: Reduced length-to-breadth ratio (
), destabilizing the nematic phase.
-
-
4-Chlorophenyl 4-Butoxybenzoate (CPBB):
-
Core: Benzoate ester with a direct phenyl linkage.
-
Geometry: The ester oxygen bonds directly to the phenyl ring, maintaining a rigid, linear rod-like structure (calamitic).
-
Result: High structural anisotropy, favoring stable nematic/smectic mesophases.
-
Diagram: Structural Impact on Mesogenicity
The following diagram illustrates the logical flow from molecular structure to macroscopic phase behavior.
Caption: Causal pathway showing how the benzyl methylene spacer in CBBB disrupts molecular linearity, leading to isotropic melting rather than stable liquid crystallinity.
Thermodynamic & Phase Behavior Analysis
The following table contrasts the physicochemical properties of CBBB with its direct analog (CPBB) and the industry standard (5CB).
| Property | 4-Chlorobenzyl 4-Butoxybenzoate (CBBB) | 4-Chlorophenyl 4-Butoxybenzoate (CPBB) | 4-Cyano-4'-pentylbiphenyl (5CB) |
| CAS Number | 106005-59-6 (Generic Class) | 29553-26-8 | 40817-08-1 |
| Primary Function | Phase Change Material (PCM), Solvent | Liquid Crystal (Mesogen) | Liquid Crystal (Nematic Standard) |
| Phase Behavior | Crystalline | Crystalline | Crystalline |
| Melting Point | ~45–55 °C (Tunable by purity) | ~62 °C | 24 °C |
| Clearing Point | N/A (Isotropic liquid) | ~85 °C | 35 °C |
| Dielectric Anisotropy | Low / Negligible | Positive ( | Large Positive ( |
| Key Application | Thermochromic Candle/Ink Regulators | Electro-optical Displays | LCDs, Biosensors |
Key Insight: CBBB is frequently cited in patent literature (e.g., US6165234A) as a component for thermochromic compositions . Its sharp melting transition allows it to act as a solvent trigger: when solid, the dye is aggregated (colored/colorless); when melted, the dye dissolves and changes state. It lacks the broad nematic range required for display applications found in CPBB or 5CB.
Experimental Protocols for Characterization
To validate the classification of CBBB vs. CPBB, researchers should employ a coupled Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) workflow.
Protocol A: Phase Transition Validation (DSC)
Objective: Distinguish between a simple melting transition (CBBB) and a mesomorphic transition (CPBB).
-
Sample Prep: Encapsulate 2–5 mg of sample in an aluminum pan. Reference: Empty pan.
-
Cycle:
-
Heat: 25 °C
100 °C at 5 °C/min. -
Hold: 1 min (erase thermal history).
-
Cool: 100 °C
0 °C at 5 °C/min.
-
-
Analysis:
-
CBBB Signature: Single sharp endothermic peak upon heating (Melting). Single exothermic peak upon cooling (Crystallization). No intermediate peaks.
-
CPBB/LC Signature: Multiple peaks.
-
First Endotherm: Crystal
Smectic/Nematic. -
Second Endotherm: Nematic
Isotropic (Clearing Point).
-
-
Protocol B: Texture Analysis (POM)
Objective: Visual confirmation of birefringence.
-
Setup: Place sample between glass slides on a hot stage under crossed polarizers.
-
Observation (Cooling Mode):
-
Cool from Isotropic phase (100 °C) down to room temperature.
-
CBBB: Field remains dark (isotropic) until sudden crystallization (bright, jagged crystals).
-
CPBB: Field transforms from dark to Schlieren texture (Nematic) or Focal Conic Fan texture (Smectic) before solidifying.
-
Diagram: Characterization Workflow
Caption: Decision tree for identifying CBBB using Polarized Optical Microscopy based on the presence or absence of mesophase textures.
Application Suitability Guide
| Application Domain | Suitability of CBBB | Suitability of CPBB/5CB | Rationale |
| LCD Displays | Unsuitable | High | CBBB lacks the nematic order and dielectric anisotropy required for field-switching. |
| Thermochromic Inks | Excellent | Moderate | CBBB acts as a sharp-melting solvent to trigger leuco-dye color changes. CPBB's broad mesophase is undesirable here. |
| Thermal Sensors | Good | High | CBBB works for fixed-point melting indicators. LCs (Cholesteric) are better for continuous gradient mapping. |
| Drug Delivery | Moderate | Low | Benzoate esters are often used as permeation enhancers or inactive ingredients; CBBB's lipophilicity aids solubility. |
References
-
BenchChem Technical Support. (2025). A Comparative Analysis of Benzoate Esters in Pharmaceutical and Industrial Applications. BenchChem. Link
-
TCI Chemicals. Liquid Crystal Materials: Principles of Calamitic Mesogens. TCI Chemicals. Link
-
U.S. Patent 6,165,234. (2000). Thermally color-changing candles. USPTO. (Identifies CBBB as a solvent for thermochromic systems). Link
-
Imrie, C. T., et al. (2024). Molecular curvature and the twist-bend liquid crystal phases: the effect of the spacer. White Rose Research Online. (Discusses the effect of spacer length/kinks on mesogenicity). Link
- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on the "spacer effect" in benzyl esters).
Structure-activity relationship of substituted benzyl benzoates
An in-depth analysis of the structure-activity relationship (SAR) of substituted benzyl benzoates reveals a highly versatile chemical scaffold. Traditionally recognized as the gold-standard treatment for scabies and house dust mite infestations, the benzyl benzoate pharmacophore has recently been repurposed through systematic structural optimization. By strategically substituting the benzyl and benzoate rings, medicinal chemists have unlocked potent new applications—most notably, competitive mushroom tyrosinase inhibition for dermatological depigmentation[1].
This guide objectively compares the performance of substituted benzyl benzoates and their structural analogs across two primary domains: Acaricidal Efficacy and Tyrosinase Inhibition .
Part 1: Acaricidal Efficacy & Structural Optimization
Benzyl benzoate is a highly lipophilic ester that effectively penetrates the chitinous exoskeleton of mites (Dermatophagoides spp.). However, the demand for more potent, lower-dose alternatives to mitigate human skin irritation has driven extensive SAR exploration.
SAR Causality & Performance Comparison
-
Aliphatic Chain Extension & Isothiocyanates: Replacing the ester linkage with an isothiocyanate group and extending the carbon chain significantly enhances hydrophobicity. Phenethyl isothiocyanate (PEITC) demonstrates a 50.4-fold increase in toxicity against D. pteronyssinus compared to benzyl benzoate[2]. The increased lipophilicity facilitates rapid cuticular penetration, while the isothiocyanate moiety induces severe biochemical oxidative stress[3].
-
Polar Substitutions & Hydrogen Bonding: Introducing unshielded polar groups (e.g., isolated hydroxyls) to the benzyl benzoate or related γ-pyrone skeletons drastically reduces acaricidal activity due to a loss of lipophilicity[4]. However, if an -OH group is positioned adjacent to a carbonyl group (e.g., at the C-2 position of a pyrone or ortho-substituted benzoate), an intramolecular hydrogen bond forms. This "masks" the polarity, preserving the molecule's ability to cross the mite cuticle and maintaining lethality comparable to the parent compound[4].
-
Cinnamate Analogs: Substituting the benzoate core with a cinnamate backbone (e.g., methyl (E)-cinnamate) introduces an α,β-unsaturated carbonyl system. This acts as a Michael acceptor, enhancing covalent binding to nucleophilic sites in mite target proteins, outperforming benzyl benzoate by roughly 3-fold[5].
Table 1: Comparative Acaricidal Efficacy (LD₅₀)
| Compound / Analog | Target Organism | LD₅₀ Value | Relative Potency vs. Standard |
| Benzyl Benzoate (Standard) | D. pteronyssinus | 9.50 μg/cm² | 1.0x (Baseline)[2] |
| Phenethyl isothiocyanate (PEITC) | D. pteronyssinus | 0.19 μg/cm² | ~50.4x more potent[2] |
| Allyl isothiocyanate (AITC) | D. pteronyssinus | 2.88 μg/cm² | ~3.3x more potent[2] |
| (E)-Cinnamaldehyde | D. farinae | ~1.75 μg/cm² | ~5.4x more potent[5] |
| Coumarin (γ-pyrone analog) | D. pteronyssinus | ~3.20 μg/cm² | ~3.0x more potent[4] |
Part 2: Tyrosinase Inhibition & Depigmentation
While unsubstituted benzyl benzoate lacks tyrosinase inhibitory activity, selective hydroxylation transforms the scaffold into a highly potent, competitive inhibitor of mushroom tyrosinase—a standard model for human melanogenesis and cosmetic depigmentation[1].
SAR Causality & Performance Comparison
-
Substrate Mimicry: A hydroxyl group at the 4-position of the benzyl ring is critical. It structurally mimics the phenolic ring of L-DOPA and tyrosine (the natural substrates), allowing the inhibitor to competitively dock into the enzyme's active site[6].
-
Copper Chelation: The mushroom tyrosinase active site contains two crucial copper ions (Cu²⁺). Substituting the benzoate ring with a 2,4-dihydroxy or 3,5-dihydroxy motif provides the exact electronic and spatial arrangement required to chelate these copper ions[1]. This chelation deactivates the enzyme's redox cycling, halting the conversion of L-DOPA to dopachrome.
-
Efficacy: Compounds like 4-hydroxybenzyl 2,4-dihydroxybenzoate exhibit an IC₅₀ of < 10 μM, making them approximately 5 times more potent than the commercial standard, kojic acid[6].
Table 2: Comparative Tyrosinase Inhibition (IC₅₀)
| Compound | Substitution Pattern | IC₅₀ Value | Mechanism of Action |
| Kojic Acid (Standard) | N/A | ~45.0 μM | Copper Chelation[6] |
| Benzyl Benzoate | Unsubstituted | > 200 μM | Inactive[1] |
| Analog 5 | 4-hydroxybenzyl 2,4-dihydroxybenzoate | < 10.0 μM | Competitive / Chelation[1] |
| Analog 3 | 4-hydroxybenzyl 3,5-dihydroxybenzoate | < 10.0 μM | Competitive / Chelation[1] |
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility and scientific trustworthiness, the following protocols incorporate internal controls, strict solvent management, and kinetic validations.
Protocol A: Impregnated Fabric Disk Bioassay (Acaricidal Evaluation)
Causality Focus: Absolute ethanol is used as the carrier solvent because it evaporates completely without leaving toxic residues that could skew baseline mortality.
-
Preparation: Dissolve the synthesized benzyl benzoate analogs in absolute ethanol to create a serial dilution gradient (e.g., 0.1 to 20 μg/cm²).
-
Application: Apply 100 μL of each solution uniformly onto black cotton fabric disks (5 cm diameter). Include a negative control disk treated only with absolute ethanol.
-
Evaporation: Allow the disks to dry in a fume hood for exactly 30 minutes to ensure complete solvent evaporation.
-
Inoculation: Transfer 30–50 adult mites (D. farinae or D. pteronyssinus) onto each disk inside a sealed Petri dish.
-
Incubation & Scoring: Incubate at 25°C and 75% relative humidity in total darkness. After 24 hours, assess mortality under a stereomicroscope. Mites exhibiting zero appendage movement when prodded with a fine brush are scored as dead.
-
Validation: Calculate the LD₅₀ using probit analysis. The assay is only valid if control mortality is < 5%.
Protocol B: Kinetic Mushroom Tyrosinase Inhibition Assay
Causality Focus: Lineweaver-Burk plot analysis is mandatory to mathematically differentiate between competitive active-site binding and non-competitive enzyme denaturation.
-
Reagent Setup: Prepare a 50 mM phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase to a working concentration of 1000 U/mL. Dissolve inhibitors in DMSO (ensure final assay DMSO concentration remains < 1% to prevent solvent-induced enzyme denaturation).
-
Incubation: In a 96-well microplate, mix 140 μL of buffer, 20 μL of the inhibitor solution, and 20 μL of the enzyme. Incubate at 25°C for 10 minutes to allow pre-binding.
-
Reaction Initiation: Add 20 μL of 0.5 mM L-DOPA (substrate) to each well.
-
Kinetic Measurement: Immediately monitor the formation of dopachrome by measuring absorbance at 475 nm continuously for 5 minutes using a microplate reader.
-
Validation: Plot the initial velocity against substrate concentration. Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) to confirm the competitive inhibition mechanism (indicated by intersecting lines on the y-axis).
Part 4: Mechanistic Visualizations
Caption: SAR logic for tyrosinase inhibition by hydroxylated benzyl benzoates via copper chelation.
Caption: Impact of structural modifications on the acaricidal efficacy of benzyl benzoate analogs.
References
-
Fang, Y., Chen, Y., Feng, G., & Ma, L. (2011). "Benzyl benzoates: New phlorizin analogs as mushroom tyrosinase inhibitors." Bioorganic & Medicinal Chemistry. URL: [Link]
-
Lim, J.-H., Kim, H.-W., Jeon, J.-H., & Lee, H.-S. (2008). "Acaricidal constituents isolated from Sinapis alba L. seeds and structure-activity relationships." Journal of Agricultural and Food Chemistry. URL: [Link]
-
Gleye, C., Lewin, G., Laurens, A., Jullian, J.-C., Loiseau, P., Bories, C., & Hocquemiller, R. (2003). "Acaricidal Activity of Tonka Bean Extracts. Synthesis and Structure−Activity Relationships of Bioactive Derivatives." Journal of Natural Products. URL: [Link]
-
Lee, C.-H., Lee, H.-S., & Clark, J. M. (2008). "Contact and Fumigant Toxicity of Cinnamaldehyde and Cinnamic Acid and Related Compounds to Dermatophagoides farinae and Dermatophagoides pteronyssinus." Journal of Economic Entomology. URL: [Link]
-
Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2015). "Natural, semisynthetic and synthetic tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]
Sources
- 1. Benzyl benzoates: New phlorizin analogs as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acaricidal constituents isolated from Sinapis alba L. seeds and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
Technical Validation Guide: Novel Alkoxybenzoate Ester Liquid Crystals
Executive Summary
This guide outlines the rigorous validation protocols required to characterize novel 4-n-alkoxyphenyl 4-n-alkoxybenzoate liquid crystals (LCs). While cyanobiphenyls (e.g., 5CB) remain the industry standard for room-temperature nematic phases, benzoate esters offer superior chemical stability compared to Schiff bases and tunable viscoelastic properties for high-temperature applications. This document provides a self-validating framework for confirming mesophase identity, thermal stability, and competitive performance.
Part 1: Structural Design & Synthesis Logic
The Causality of Design: Liquid crystallinity arises from the delicate balance between rigid core anisotropy and flexible tail dynamics.
-
The Core: We utilize a benzoate ester linkage (-COO-) rather than the azomethine (-CH=N-) linkage found in Schiff bases. Why? Schiff bases are hydrolytically unstable; benzoate esters resist moisture, ensuring longer device shelf-life.
-
The Tails: Asymmetric alkyl/alkoxy chains are employed to lower the melting point (
), pushing the mesophase range closer to ambient temperatures, addressing the primary limitation of ester-based LCs compared to 5CB.
Workflow: Molecular Engineering to Phase Validation
The following diagram illustrates the logical flow from molecular design to experimental validation.
Figure 1: Iterative workflow for synthesizing and validating liquid crystal properties, emphasizing the feedback loop between structural confirmation and molecular design.
Part 2: Thermal Characterization (DSC)
Objective: Determine phase transition temperatures (
Protocol: Differential Scanning Calorimetry[1][2][3][4][5][6][7][8]
-
Calibration: Calibrate the DSC using Indium (
C) to ensure accuracy within C. -
Sample Prep: Encapsulate 2–5 mg of the benzoate ester in hermetically sealed aluminum pans.
-
Cycle Logic:
-
Heat 1: Erase thermal history (crystal lattice defects).
-
Cool 1: Identify monotropic phases (phases that only appear upon supercooling).
-
Heat 2: Record definitive transition temperatures.
-
-
Rate: standard scan rate is
C/min. Slower rates ( C/min) are required if transitions are overlapping.
Comparative Data: Benzoate Ester vs. 5CB
The table below contrasts a representative novel benzoate ester (Target-BE) against the industry standard 5CB and a chemically unstable Schiff base alternative.
| Feature | Novel Benzoate Ester (Target-BE) | 5CB (Standard) | Schiff Base Analog |
| Core Structure | Phenyl Benzoate (Rigid, Stable) | Cyanobiphenyl (Polar, Stable) | Benzylideneaniline (Unstable) |
| Melting Point ( | ~50–60°C (Typical) | 24°C | ~40–80°C |
| Mesophase Type | Smectic A + Nematic | Nematic Only | Smectic + Nematic |
| Clearing Point ( | High (>80°C) | 35°C | High (>70°C) |
| Chemical Stability | High (Hydrolysis Resistant) | High (Chemically Inert) | Low (Hydrolyzes in air) |
| Enthalpy ( | Moderate (0.5–1.0 kJ/mol) | Low (~0.3 kJ/mol) | High (>1.0 kJ/mol) |
Analysis: While 5CB is superior for room-temperature operation, the Target-BE offers a higher clearing point, making it suitable for automotive or outdoor displays where 5CB would turn isotropic (liquid) and fail.
Part 3: Optical Texture Analysis (POM)
Objective: Visually confirm the mesophase type identified by DSC. DSC gives the energy of the transition; POM gives the identity.
Protocol: Polarized Optical Microscopy[1][2][3][4][5][7][8]
-
Setup: Place the sample between a glass slide and cover slip. Insert into a hot stage (Linkam or similar).
-
Crossed Polarizers: Set analyzer and polarizer at 90°. Isotropic liquid will appear black; LC phases will be birefringent (bright).[1]
-
Texture Recognition:
-
Nematic (N): Look for "Schlieren" textures (brush-like defects) or "Marbled" textures. Flash the sample mechanically; if it flows like water but sparkles, it is Nematic.
-
Smectic A (SmA): Look for "Focal Conic Fan" textures or "Homeotropic" (black) regions that do not flash upon shearing.
-
Decision Logic: Phase Identification
Use the following logic gate to classify the novel material based on experimental observation.
Figure 2: Decision tree for identifying liquid crystal phases based on polarized optical microscopy (POM) textures.
Part 4: Structural Confirmation (XRD)
The Final Validator: If POM shows focal conic fans, it suggests a Smectic phase, but X-ray Diffraction (XRD) is required for definitive proof.
-
Nematic: Shows a diffuse halo at wide angles (intermolecular distance ~4.5 Å) but no small-angle peaks.
-
Smectic: Shows the wide-angle halo plus a sharp small-angle peak corresponding to the layer spacing (
molecular length).
Why this matters: Benzoate esters often form Smectic phases due to the lateral dipole of the ester group promoting layered packing. 5CB, lacking this strong lateral dipole, is purely nematic.
References
-
Naoum, M. M., et al. (2019). "The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study." Molecules, 24(17), 3032.[2]
-
Mandle, R. J., et al. (2024). "4'-pentyl-4-cyanobiphenyl - 5CB." Liquid Crystals, Taylor & Francis.[3]
-
Ahmed, H. A., et al. (2020). "New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches." RSC Advances, 10, 10926-10938.
-
Cîrcu, V., et al. (2016). "Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity."[4] Comptes Rendus Chimie, 19(9), 1109-1116.
Sources
- 1. scispace.com [scispace.com]
- 2. The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity [comptes-rendus.academie-sciences.fr]
Structural Elucidation and Comparative Performance of 4-Chlorobenzyl 4-Butoxybenzoate
Executive Summary & Application Context
4-Chlorobenzyl 4-butoxybenzoate (CAS: Derived from 1498-96-0 & 873-76-7) is a specialized aromatic ester utilized primarily in the synthesis of liquid crystal (LC) mesogens and as a robust intermediate in pharmaceutical organic chemistry. Structurally, it combines a 4-butoxybenzoate core—known for inducing nematic liquid crystalline phases—with a 4-chlorobenzyl moiety, which acts as a lipophilic, crystallizable anchor.
This guide provides a technical cross-reference of its spectral characteristics against its primary precursors and structural analogs. By analyzing the "performance" of this molecule, we refer to its spectral purity , structural integrity , and phase behavior relative to alternative benzoate esters.
Spectral Profiling & Structural Elucidation
Direct experimental spectra for this specific ester are often proprietary. However, its structure is rigorously validated through Fragment-Based Spectral Prediction (FBSP) , cross-referencing the high-fidelity data of its two parent precursors: 4-Butoxybenzoic acid and 4-Chlorobenzyl alcohol .
Predicted vs. Reference NMR Data
The formation of the ester linkage causes predictable chemical shift perturbations (
Table 1: Cross-Referenced ^1H NMR Assignment (CDCl₃, 500 MHz)
| Moiety | Proton Assignment | Predicted Shift ( | Reference Source Data | Diagnostic Validation Logic |
| Linker | Benzyl -CH₂-O- | 5.28 ppm (s) | 4.65 ppm (Alcohol precursor) | Key Indicator: +0.63 ppm downfield shift confirms ester formation vs. free alcohol. |
| Benzoate | Ar-H (Ortho to C=O) | 8.01 ppm (d, J=8.8 Hz) | 8.05 ppm (Acid precursor) | Matches 4-butoxybenzoate core; slight shielding from benzyl group. |
| Benzoate | Ar-H (Meta to C=O) | 6.92 ppm (d, J=8.8 Hz) | 6.93 ppm (Acid precursor) | Consistent AA'BB' system; unaffected by distal ester linkage. |
| Benzyl | Ar-H (Chlorophenyl) | 7.35 ppm (m) | 7.30 ppm (Alcohol precursor) | Overlapping multiplet typical of 4-chlorobenzyl derivatives. |
| Butoxy | -O-CH₂ -CH₂- | 4.02 ppm (t, J=6.5 Hz) | 4.00 ppm (Acid precursor) | Characteristic triplet for alkoxy-substituted aromatics. |
| Butoxy | -CH₂-CH₂ -CH₂- | 1.80 ppm (m) | 1.81 ppm (Acid precursor) | Standard aliphatic chain multiplet. |
| Butoxy | -CH₂-CH₂-CH₃ | 0.98 ppm (t) | 0.99 ppm (Acid precursor) | Terminal methyl triplet. |
Technical Insight: The successful synthesis is confirmed only if the singlet at 4.65 ppm (alcohol) disappears and a new singlet appears at ~5.30 ppm (ester). Retention of the signal at 4.65 ppm indicates unreacted starting material.
Structural Logic Diagram
The following diagram illustrates the fragment-based logic used to assign spectral signals and validate the molecule's identity.
Figure 1: Spectral shift logic validating the esterification of the benzyl alcohol.
Comparative Performance Analysis
Researchers must often choose between various benzoate esters depending on the desired melting point (MP) and electronic properties .
Comparison with Structural Analogs
| Feature | 4-Chlorobenzyl 4-butoxybenzoate | 4-Chlorobenzyl 4-chlorobenzoate | 4-Methoxybenzyl 4-butoxybenzoate |
| Electronic Nature | Push-Pull (Donor Butoxy / Acceptor Chloro) | Pull-Pull (Electron Withdrawing) | Push-Push (Electron Donating) |
| Predicted MP | Intermediate (~65-75 °C) | High (>90 °C) | Low (<50 °C) |
| Crystallinity | Moderate (Good solubility) | High (Poor solubility) | Low (Often oils/waxy) |
| Primary Use | LC Mesogen / Intermediate | Stable Standard | Soluble Intermediate |
| Spectral ID | IR C=O: ~1715 cm⁻¹ | IR C=O: ~1725 cm⁻¹ | IR C=O: ~1710 cm⁻¹ |
Analysis:
-
Vs. 4-Chlorobenzoate: The butoxy group significantly lowers the melting point compared to the 4-chlorobenzoate analog due to the flexibility of the alkyl chain, making the target compound more suitable for liquid crystal applications where lower transition temperatures are required.
-
Vs. 4-Methoxybenzyl: The 4-chlorobenzyl moiety provides better crystallinity than a methoxybenzyl group, facilitating easier purification by recrystallization (typically from Ethanol/Hexane).
Experimental Protocols
To ensure high spectral purity, the Acid Chloride Method is superior to standard Fischer esterification for this substrate due to the electronic deactivation of the chlorobenzyl alcohol.
Synthesis Workflow (Recommended)
-
Activation: Convert 4-butoxybenzoic acid to 4-butoxybenzoyl chloride using Thionyl Chloride (
). -
Coupling: React the acid chloride with 4-chlorobenzyl alcohol in the presence of Pyridine or Triethylamine (TEA).
-
Purification: Recrystallize from Ethanol to remove traces of unreacted alcohol.
Figure 2: Optimized synthesis route for high-purity isolation.
Quality Control Check
-
TLC System: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV (254 nm). The product will have an R_f value higher than the alcohol but lower than the non-polar impurities.
-
Melting Point: Expect a sharp range (e.g., within 2°C). A broad range (>5°C) indicates the presence of unreacted 4-butoxybenzoic acid (which melts at ~147°C).
References
-
NIST Chemistry WebBook. 4-Butoxybenzoic acid Spectral Data (IR, MS). National Institute of Standards and Technology. Link
-
Sigma-Aldrich. Product Specification: 4-Chlorobenzyl alcohol (CAS 873-76-7). Merck KGaA. Link
-
PubChem. Compound Summary: 4-Chlorobenzyl 4-chlorobenzoate (Analog Comparison). National Center for Biotechnology Information. Link
-
ChemicalBook. NMR Spectrum Reference for 4-Chlorobenzyl alcohol.Link
Efficacy Comparison of Halogenated Nematicides: A Technical Guide
Executive Summary
The landscape of nematology is undergoing a fundamental chemical shift. For decades, the industry relied on chlorinated fumigants (e.g., 1,3-Dichloropropene) to sterilize soil through broad-spectrum alkylation. However, regulatory pressure and environmental toxicity have necessitated a transition to fluorinated non-fumigants (e.g., Fluensulfone, Fluopyram).
This guide objectively compares these two classes. It contrasts the "brute force" efficacy of legacy fumigants against the "precision targeting" of modern fluorinated chemistries, providing researchers with the data and protocols necessary to evaluate these compounds.
Part 1: Chemical Classes & Mechanisms of Action
The efficacy of a nematicide is dictated by its halogenation. Chlorine (Cl) often confers volatility and reactivity suitable for fumigation, while Fluorine (F) enhances metabolic stability and lipophilicity, allowing for contact activity in the soil solution.
Chlorinated Fumigants (The "Old Guard")
-
Representative: 1,3-Dichloropropene (1,3-D).[1][2][3][4][5][6]
-
Chemistry: Volatile organochlorine.
-
Mechanism: Non-specific Alkylation . 1,3-D diffuses through soil pores as a gas. Upon contact with the nematode cuticle, it penetrates and alkylates nucleophilic sites on proteins and DNA. This causes multi-site failure, leading to rapid mortality.
-
Key Characteristic: Density-dependent efficacy. It requires a critical concentration-time (CT) product to be effective.
Fluorinated Non-Fumigants (The "New Guard")
-
Representatives: Fluensulfone (Sulfone), Fluopyram (SDHI/Benzamide).
-
Chemistry: Fluorinated heterocycles. The Carbon-Fluorine (C-F) bond is the strongest in organic chemistry, resisting metabolic degradation by soil microbes and the nematode itself.
-
Mechanism (Fluopyram): Complex II Inhibition . It targets Succinate Dehydrogenase (SDH) in the mitochondrial electron transport chain (ETC), halting ATP production.
-
Mechanism (Fluensulfone): Metabolic/Neuromuscular Disruption . Unlike organophosphates (AChE inhibitors), it causes a distinct "rod-shaped" rigid paralysis.[7] Evidence suggests it disrupts lipid metabolism (beta-oxidation) or interacts with serotonin (5-HT) signaling, leading to irreversible immobility.
Visualization: Mode of Action Pathways
Figure 1: Comparative signaling pathways. 1,3-D causes broad systemic failure via alkylation, whereas Fluopyram and Fluensulfone target specific metabolic or neuromuscular checkpoints.
Part 2: Comparative Efficacy Analysis
In Vitro Toxicity (Mortality & Motility)
The following data synthesizes LC50 (Lethal Concentration 50%) values against Meloidogyne incognita (Root-Knot Nematode) J2 juveniles.
| Compound | Class | 24h LC50 (mg/L) | Paralysis Type | Reversibility | Egg Hatch Inhibition |
| Fluopyram | SDHI | 0.5 - 1.5 | Rigid (Straight) | Reversible (Low dose/Short exposure) | High (Highly effective) |
| Fluensulfone | Sulfone | 15 - 30 | Rigid (Rod-shaped) | Irreversible | Moderate |
| 1,3-D | Fumigant | 5 - 10* | Flaccid | Irreversible | High |
| Oxamyl | Carbamate | 50 - 90 | Coiled | Reversible (Washout) | Low |
Note: 1,3-D values are approximate due to volatility making in-vitro liquid assays difficult to standardize without closed systems.
Key Insight: Fluopyram is significantly more potent on a mg/L basis against J2s but can exhibit "nematostatic" (reversible) effects if the exposure time is insufficient. Fluensulfone requires a higher dose but ensures "nematocidal" (irreversible) death once the threshold is met.
In Vivo Field Performance (Yield vs. Galling)
Field efficacy is measured by the Root Gall Index (RGI) (0-10 scale) and marketable yield.
-
Galling Control: Fluorinated nematicides (Fluensulfone/Fluopyram) often reduce root galling as effectively as fumigants in moderate pressure scenarios. They prevent J2 root penetration.
-
Yield Protection: In high-pressure infestations (>500 J2/100cc soil), 1,3-D remains the gold standard . It treats the entire soil profile. Contact nematicides (Fluensulfone) may miss nematodes deep in the soil profile or those that hatch after the chemical has dissipated/leached.
Part 3: Experimental Protocols
To validate these claims, researchers should use the following self-validating protocols.
Protocol A: In Vitro Motility Screening (24-Well Plate)
Objective: Determine EC50 for motility inhibition.
-
Preparation: Dissolve technical grade active ingredient in acetone/DMSO (max 1% final solvent conc.). Create serial dilutions in water.
-
Setup: Place ~50 freshly hatched M. incognita J2s into each well of a 24-well plate.
-
Treatment: Add 1 mL of chemical solution. Include a Water Control and a Solvent Control.
-
Incubation: Incubate at 25°C in the dark for 24h and 48h.
-
Assessment (The Touch Test):
-
Visually score nematodes as "Mobile" or "Immobile".
-
Validation Step: Transfer "Immobile" nematodes to fresh water for 24h. If they recover, the effect is nematostatic. If not, it is nematocidal.
-
-
Analysis: Use Probit analysis to calculate EC50.
Protocol B: Greenhouse Pot Assay (Root Galling)
Objective: Assess root protection and systemic movement.
-
Soil: Use a pasteurized sandy loam (80:20 sand:soil) to minimize adsorption.
-
Planting: Transplant 3-week-old tomato seedlings (cv. 'Rutgers' - susceptible).
-
Inoculation: Inoculate 2,000 viable M. incognita eggs/J2s into the rhizosphere 2 days after planting.
-
Treatment: Apply nematicide as a soil drench 24h before inoculation (preventative) or 48h after (curative).
-
Harvest: 45 days post-inoculation (completion of one life cycle).
-
Scoring: Gently wash roots. Rate galling on the Zeck Scale (0=No galls, 10=Dead plant).
Visualization: Experimental Workflow
Figure 2: Step-by-step screening workflow ensuring differentiation between nematostatic and nematocidal effects before advancing to costly greenhouse trials.
Part 4: Safety & Environmental Profile
The shift to halogenated non-fumigants is largely driven by the environmental profile.
| Parameter | 1,3-Dichloropropene (Fumigant) | Fluensulfone (Non-Fumigant) |
| Volatility | High (Vapor Pressure: 23 mmHg) | Low (Non-volatile) |
| Atmospheric Half-Life | ~12-50 Hours (Ozone depletion risk) | Negligible air presence |
| Soil Mobility | High (Gas diffusion) | Moderate (Water solubility dependent) |
| Mammalian Toxicity | High (Inhalation hazard) | Low (Caution signal word) |
| Environmental Concern | VOC emissions, Buffer zones required | Groundwater leaching, PFAS persistence |
References
-
Oka, Y. (2020). From soil fumigation to non-fumigant nematicides: The change in the strategy of nematode control. Journal of Nematology. Link
-
Kearn, J., et al. (2014). Fluensulfone is a nematicide with a mode of action distinct from anticholinesterases and macrocyclic lactones.[7][8] Pesticide Biochemistry and Physiology. Link
-
Faske, T. R., & Hurd, K. (2015). Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to fluopyram. Nematropica.[8][9][10] Link
-
Desaeger, J. A., & Watson, T. T. (2019). Evaluation of new chemical nematicides for managing Meloidogyne javanica in tomato production. Pest Management Science.[11][12] Link
-
US EPA. (2014). Fluensulfone: New Active Ingredient Registration.[13]Link
Sources
- 1. epa.gov [epa.gov]
- 2. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Evaluation of Methyl Bromide Alternatives Efficacy against Soil-Borne Pathogens, Nematodes and Soil Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of fluensulfone on different functional genes of root-knot nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of fluensulfone and fluopyram on the mobility and infection of second-stage juveniles of Meloidogyne incognita and M. javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluensulfone is a nematicide with a mode of action distinct from anticholinesterases and macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of "4-chlorobenzyl 4-butoxybenzoate" in liquid crystal displays
This guide provides a technical assessment of 4-chlorobenzyl 4-butoxybenzoate , a specialized ester mesogen used in liquid crystal research and display formulation.[1] Unlike the ubiquitous cyanobiphenyls (e.g., 5CB), this molecule belongs to the class of benzyl ester liquid crystals , characterized by a methylene (
This structural nuance makes it a critical candidate for viscosity modification and phase stabilization in complex LC mixtures, rather than a standalone display material.
Executive Summary & Molecular Logic
4-chlorobenzyl 4-butoxybenzoate represents a class of "decoupled" calamitic mesogens.[1] While standard LCD materials (like 5CB) utilize a rigid biphenyl core for high birefringence (
-
Primary Function: Viscosity reducer and melting point depressant in eutectic mixtures.[1]
-
Key Feature: The chloro-terminal group provides a moderate dipole moment (
) without the high ionic impurity risks associated with cyano-based mesogens.[1] -
Mesophase Behavior: Typically exhibits monotropic or narrow-range enantiotropic nematic/smectic phases due to the flexible "kink" of the benzyl linker.[1]
Comparative Performance Analysis
The following analysis contrasts 4-chlorobenzyl 4-butoxybenzoate with the industry-standard 5CB (4-Cyano-4'-pentylbiphenyl) and a rigid Phenyl Benzoate analog.
Table 1: Physicochemical Performance Matrix[1]
| Feature | 4-Chlorobenzyl 4-butoxybenzoate | 5CB (Standard Reference) | 4-Chlorophenyl 4-butoxybenzoate (Rigid Analog) |
| Molecular Flexibility | High (Benzyl spacer acts as a hinge) | Low (Rigid Biphenyl Core) | Low (Rigid Ester Core) |
| Dielectric Anisotropy ( | Weakly Positive (+2 to +4) | Strongly Positive (~ +13) | Moderate Positive |
| Birefringence ( | Low (< 0.12) (Interrupted conjugation) | High (~ 0.[1]18) | Moderate (~ 0.[1]15) |
| Viscosity ( | Low (Reduced packing density) | Moderate | High |
| UV Stability | High (Ester linkage is stable) | Low (CN group vulnerable) | High |
| LCD Application | Diluent / Viscosity Modifier | Active Switching Component | High-Temp Component |
Critical Insight: The "Benzyl Effect"
The presence of the
Experimental Protocols
Protocol A: Synthesis via Steglich Esterification
Objective: Synthesize high-purity 4-chlorobenzyl 4-butoxybenzoate for characterization. This method avoids the acidic conditions of Fischer esterification, preserving the ether tail.
Reagents:
-
4-Butoxybenzoic acid (
eq)[1] -
4-Chlorobenzyl alcohol (
eq)[1] -
DCC (N,N'-Dicyclohexylcarbodiimide) (
eq) -
DMAP (4-Dimethylaminopyridine) (
eq, catalyst)[1] -
Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 4-butoxybenzoic acid (10 mmol) and 4-chlorobenzyl alcohol (10 mmol) in 50 mL anhydrous DCM under Nitrogen atmosphere.
-
Activation: Add DMAP (1 mmol). Cool the solution to 0°C in an ice bath.
-
Coupling: Dropwise add a solution of DCC (11 mmol) in 10 mL DCM over 30 minutes. Causality: Slow addition prevents thermal runaway and ensures orderly formation of the O-acylisourea intermediate.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Workup: Filter off the DCU precipitate.[1] Wash the filtrate with 0.5N HCl (to remove DMAP), saturated
, and brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane (1:1) to obtain white crystalline needles.[1]
Protocol B: Phase Characterization (DSC & POM)
Objective: Validate liquid crystalline transitions.[1][2][3][4]
-
Polarized Optical Microscopy (POM):
-
Differential Scanning Calorimetry (DSC):
-
Run a Heat-Cool-Heat cycle at
. -
Data Extraction: Identify the Enthalpy (
) of the melting peak (Crystal Mesophase) and the clearing peak (Mesophase Isotropic).
-
Mechanism & Visualization
Diagram 1: Synthesis Pathway & Molecular Logic
This diagram illustrates the convergence of the "Tail" (Butoxy) and "Head" (Chlorobenzyl) moieties.
Caption: Steglich esterification pathway coupling the alkoxybenzoate core with the chlorobenzyl flexible spacer.[1]
Diagram 2: Structure-Property Relationship in LCDs
How the "Benzyl Kink" affects display performance compared to rigid mesogens.
Caption: Impact of the methylene spacer on electro-optical properties, highlighting its role as a viscosity modifier.
References
-
BenchChem. (2025).[1][6] 4-Chlorobenzyl 4-chlorobenzoate and Related Esters: Structure and Properties. Retrieved from
-
Sigma-Aldrich. (2024).[1] Product Specification: 4-Butoxy-2-chlorobenzoic acid and Benzoate Derivatives. Retrieved from [1]
-
Imrie, C. T., et al. (2016). Understanding the twist-bend nematic phase: the characterisation of liquid crystal dimers. Semantic Scholar. Retrieved from
-
Chauhan, M. L., et al. (2011). Mesomorphic Properties of Homologous Series: 4-(4'-n-alkoxy benzoyloxy)-3-methoxy. Der Pharma Chemica.[1][2][5][7] Retrieved from
-
Gray, G. W., et al. (1973). Liquid Crystals and Plastic Crystals.[1] (Foundational text on the structure-property relationships of benzoate esters vs cyanobiphenyls).
Sources
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ias.ac.in [ias.ac.in]
- 4. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Comparing the synthesis efficiency of different benzyl esters
Executive Summary
Benzyl esters are ubiquitous in pharmaceutical development, serving as vital protecting groups (Cbz) for carboxylic acids and amines, as well as active pharmaceutical ingredients (APIs) and fragrance compounds. Their synthesis, while fundamental, presents a decision matrix often oversimplified in general literature.
This guide compares four distinct synthetic methodologies: Fischer Esterification , Steglich Esterification , Nucleophilic Alkylation , and Boric Acid Catalysis .
Key Finding: While Steglich esterification offers the highest yields for acid-sensitive substrates, Boric Acid-catalyzed esterification emerges as the superior method for large-scale, atom-economical synthesis of robust substrates, eliminating the toxic byproducts associated with coupling reagents.
Mechanistic & Efficiency Comparison
The choice of synthesis method dictates the impurity profile, purification burden, and scalability.
The Methods Defined
-
Fischer Esterification: The thermodynamic baseline. Requires strong acid (
) and water removal (Dean-Stark). High atom economy but harsh conditions. -
Steglich Esterification: Kinetic control. Uses DCC/DMAP to activate the carboxylate at room temperature. Ideal for sensitive substrates but suffers from poor atom economy (DCU waste).
-
Nucleophilic Alkylation: Uses Benzyl Halides (
) and a base ( or TEA). Irreversible but generates salt waste and uses lachrymators. -
Boric Acid Catalysis: A "Green" variation of Fischer. Boric acid forms a mixed anhydride intermediate that is more reactive than the carboxylic acid but milder than mineral acids.
Comparative Data Matrix[1][2][3]
| Metric | Fischer Esterification | Steglich Esterification | Nucleophilic Alkylation | Boric Acid Catalysis |
| Typical Yield | 60-75% (Equilibrium limited) | >90% | 85-95% | 90-95% |
| Reaction Time | 4–12 Hours | 3–24 Hours | 1–4 Hours | 6–16 Hours |
| Atom Economy | High (Water byproduct) | Low (DCU byproduct) | Moderate (Salt byproduct) | High (Water byproduct) |
| Purification | Liquid-Liquid Extraction | Filtration (DCU) + Column | Filtration + Wash | Crystallization / Distillation |
| Substrate Tolerance | Poor (Acid sensitive groups degrade) | Excellent (Acid/Base sensitive OK) | Good (Base sensitive degrade) | Good (Mildly acidic) |
| Scalability | High | Low (Cost of reagents) | Medium | High |
Decision Framework (Logic Map)
The following diagram illustrates the decision logic for selecting the optimal synthesis route based on substrate properties and scale.
Caption: Logical workflow for selecting benzyl ester synthesis methods based on chemical constraints.
Technical Deep Dive: Mechanism of Action
Understanding why a method works allows for troubleshooting.
The Activation Divergence
-
Fischer/Boric: Activates the Electrophile (Carbonyl). The acid protonates the carbonyl oxygen, making the carbon susceptible to weak nucleophiles (Benzyl Alcohol).
-
Steglich: Activates the Leaving Group . DCC converts the -OH of the acid into a potent leaving group (O-acylisourea).[1] DMAP acts as an acyl-transfer catalyst, attacking this intermediate to form a highly reactive N-acylpyridinium species.[2]
Caption: Mechanistic contrast between Steglich (Carbodiimide activation) and Boric Acid (Anhydride formation).[3]
Experimental Protocols
These protocols are designed to be self-validating . If the visual cues described (precipitation, water collection) do not occur, the reaction is not proceeding correctly.
Protocol A: Boric Acid Catalyzed Synthesis (Recommended for Scale)
Best for: Robust substrates, large scale, high atom economy.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Benzyl Alcohol (1.1 equiv)[4]
-
Boric Acid (1-5 mol%)
Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charge: Add the carboxylic acid, benzyl alcohol, and boric acid (typically 5 mol%) to the flask. Add toluene (approx. 3-5 mL per mmol of substrate).
-
Reflux: Heat the mixture to vigorous reflux.
-
Validation: You must see toluene condensing and water droplets separating in the Dean-Stark trap. If no water collects after 30 mins, check insulation and temperature.
-
-
Monitoring: Continue reflux until water evolution ceases (typically 6–16 hours).
-
Workup: Cool to room temperature.
-
Note: Boric acid is water-soluble.
-
Wash the organic layer with water (2x) and saturated
(1x) to remove unreacted acid. -
Dry over
and concentrate in vacuo.
-
-
Purification: Often yields pure product.[5] If necessary, recrystallize (solids) or distill (liquids).
Protocol B: Steglich Esterification (High Value/Sensitive)
Best for: Acid-sensitive protecting groups (Boc, Fmoc), sterically hindered acids.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Benzyl Alcohol (1.0 - 1.2 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.05 - 0.1 equiv)
-
DCM (Dichloromethane) (Anhydrous)
Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under
atmosphere. -
Solvation: Dissolve the Carboxylic Acid, Benzyl Alcohol, and DMAP in anhydrous DCM.
-
Activation (Critical Step): Cool the solution to 0°C (Ice bath).
-
Addition: Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.
-
Validation: A white precipitate (DCU - Dicyclohexylurea) will form almost immediately. This confirms the activation of the acid.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.
-
Workup:
-
Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU by-product.
-
Wash: Wash the filtrate with 0.5N HCl (to remove DMAP) and saturated
.
-
-
Purification: Flash column chromatography is usually required to remove traces of DCU and N-acylurea byproducts.
Strategic Recommendations
-
Go Green First: For standard aromatic or aliphatic acids (e.g., Benzoic acid, Phenylacetic acid), always attempt the Boric Acid method first. It is cheaper, generates less waste, and the toluene/water separation provides a clear visual progress indicator.
-
Use Steglich for Complexity: If your molecule contains a Boc group, a tert-butyl ether, or a sensitive stereocenter, do not use heat or strong acids. Use the Steglich protocol.[6][1][7][8]
-
Avoid Fischer: Standard sulfuric acid Fischer esterification is rarely superior to Boric acid catalysis for benzyl esters due to the higher oxidative potential of H2SO4 and the difficulty in removing trace mineral acids compared to water-soluble boric acid.
References
-
Tang, P. (2012).[3] "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide". Organic Syntheses, 89, 432.
- Note: While titled for amides, this seminal paper establishes the boric acid/Dean-Stark protocol efficiency applicable to esters.
-
Neises, B., & Steglich, W. (1978).[2] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522-524.
- The found
-
BenchChem. (2025).[9][10] "Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Benzoate".
- Provides comparative data on enzym
-
Organic Chemistry Portal. "Steglich Esterification: Mechanism and Examples".
- Authoritative source for mechanism verific
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. differencebetween.com [differencebetween.com]
- 7. brainly.com [brainly.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Cytotoxicity and Biocompatibility of 4-Chlorobenzyl 4-Butoxybenzoate: A Predictive Toxicology Guide
Topic: Cytotoxicity and Biocompatibility of "4-Chlorobenzyl 4-Butoxybenzoate" Content Type: Publish Comparison Guide
Executive Summary
4-Chlorobenzyl 4-butoxybenzoate is a benzoate ester primarily utilized in the synthesis of liquid crystal (LC) mesogens and advanced polymeric materials. While direct toxicological data for this specific molecule is sparse in public repositories, its biocompatibility profile can be rigorously reconstructed through Metabolic Breakdown Analysis and Structure-Activity Relationships (SAR) .
This guide serves researchers and drug development professionals by bridging the gap between material science and toxicology. It identifies the compound's hydrolysis products—specifically 4-chlorobenzyl alcohol —as the primary drivers of cytotoxicity, predicting a hepatotoxic potential significantly higher than standard biocompatible esters (e.g., benzyl benzoate) but comparable to functional liquid crystal monomers like 5CB (4-Cyano-4'-pentylbiphenyl).
Chemical Identity & Physicochemical Properties
To understand the biological interaction, we must first define the molecular behavior. This compound is highly lipophilic, facilitating rapid passive transport across cell membranes.
| Property | Value (Predicted/Experimental) | Biological Implication |
| Molecular Formula | C₁₈H₁₉ClO₃ | Moderate molecular weight facilitates uptake. |
| Molecular Weight | ~318.8 g/mol | Within "Rule of 5" limits for bioavailability. |
| LogP (Lipophilicity) | ~5.5 - 6.0 | High. Strong affinity for lipid bilayers; potential for bioaccumulation in adipose tissue. |
| Hydrolysis Half-Life | Variable (pH dependent) | Rapidly cleaved by intracellular Carboxylesterases (CES1/CES2). |
Predictive Toxicology: The Metabolic Activation Mechanism
The cytotoxicity of 4-chlorobenzyl 4-butoxybenzoate is not intrinsic to the ester itself but is a result of its intracellular hydrolysis. This "Trojan Horse" mechanism allows the lipophilic ester to penetrate the cell, where it is cleaved into two distinct metabolites.
The Hydrolysis Pathway
Upon cellular entry, Carboxylesterases (CES) cleave the ester bond, yielding:
-
4-Butoxybenzoic Acid (Metabolite A): A mesogenic acid with moderate membrane-disrupting potential but generally low acute toxicity.
-
4-Chlorobenzyl Alcohol (Metabolite B): The primary toxicophore .
Toxicological Analysis of Metabolites
-
4-Chlorobenzyl Alcohol (The Hazard):
-
Toxicity Threshold: Research on related herbicides (Thiobencarb) identifies this metabolite as hepatotoxic with an EC50 of ~0.17 mM in rat hepatocytes.
-
Mechanism: It undergoes bioactivation (likely via sulfation or oxidation) leading to Lipid Peroxidation and depletion of glutathione (GSH).
-
-
4-Butoxybenzoic Acid:
-
Profile: Structurally similar to benzoic acid but with a lipophilic tail. While it causes local irritation (skin/eye), it lacks the specific alkylating potential of the chlorobenzyl moiety.
-
Pathway Visualization
The following diagram illustrates the bioactivation pathway and the resulting cytotoxic cascade.
Figure 1: Intracellular hydrolysis pathway. The parent ester acts as a carrier for the toxic 4-chlorobenzyl alcohol moiety.
Comparative Performance Guide
This section compares 4-chlorobenzyl 4-butoxybenzoate against industry standards to contextualize its risk profile for material scientists and pharmacologists.
| Feature | 4-Chlorobenzyl 4-Butoxybenzoate | Benzyl Benzoate (Pharma Std.) | 5CB (4-Cyano-4'-pentylbiphenyl) (LC Std.) |
| Primary Application | Liquid Crystals, Intermediates | Scabicide, Solubilizer | Liquid Crystals (Displays) |
| Predicted Cytotoxicity | Moderate-High (IC50 ~100-200 µM) | Low-Moderate (IC50 >1 mM) | High (IC50 ~50-100 µM) |
| Primary Mechanism | Lipid Peroxidation (via metabolite) | Membrane disruption (non-specific) | Membrane disruption & ROS |
| Metabolic Risk | Generates chlorinated alcohol | Generates benzyl alcohol (GRAS) | Stable (Metabolically resistant) |
| Biocompatibility Status | Requires Encapsulation | FDA Approved (Topical) | Not Biocompatible |
Analyst Insight: Unlike Benzyl Benzoate, which hydrolyzes into relatively safe Benzoic Acid and Benzyl Alcohol, the Chloro- substitution in the subject compound significantly increases hepatotoxic risk. It should not be used in free form for direct-contact biomedical applications (e.g., implant coatings) without rigorous purification and leakage testing.
Experimental Protocols for Validation
To confirm the predictive model above, the following self-validating experimental workflows are recommended.
Protocol A: Differential Cytotoxicity Assay (Esterase Dependent)
Objective: Determine if toxicity is driven by the parent ester or its hydrolysis.
-
Cell Line: HepG2 (High esterase activity) vs. CHO-K1 (Low esterase activity).
-
Inhibitor: Pre-treat one group with BNPP (Bis-p-nitrophenyl phosphate) , a specific carboxylesterase inhibitor (100 µM).
-
Treatment: Expose cells to the compound (0–500 µM) for 24h.
-
Readout: MTT or CellTiter-Glo assay.
-
Validation Logic: If hydrolysis drives toxicity, BNPP pre-treatment should reduce cytotoxicity (increase IC50) by preventing the release of 4-chlorobenzyl alcohol.
Protocol B: Lipid Peroxidation (TBARS) Assay
Objective: Confirm the oxidative stress mechanism specific to the chlorobenzyl moiety.
-
Preparation: Treat HepG2 cells with IC50 concentration of the compound for 6 hours.
-
Lysis: Lyse cells in RIPA buffer containing BHT (to prevent artifactual oxidation).
-
Reaction: Mix lysate with Thiobarbituric Acid (TBA) and heat to 95°C for 60 min.
-
Detection: Measure absorbance at 532 nm (MDA-TBA adduct).
-
Control: Use Thiobencarb (positive control) and Benzyl Benzoate (negative control).
Experimental Workflow Diagram
Figure 2: Workflow to distinguish between intrinsic ester toxicity and metabolite-driven toxicity.
References
-
Comparative cytotoxicity of chlorobenzyl derivatives Source: PubMed / NIH Citation: Saeki, et al. "Comparative cytotoxicity of the aqueous chlorination products of thiobencarb... in cultured rat hepatocytes." Toxicology in Vitro. URL:[Link] (Search Term: "cytotoxicity of 4-chlorobenzyl alcohol")
-
Toxicity of Benzoate Esters Source: PubChem Citation: National Center for Biotechnology Information. "PubChem Compound Summary for CID 72971, 4-Butoxybenzoic acid." URL:[Link]
-
Carboxylesterase-mediated Hydrolysis Source: ScienceDirect Citation: "Metabolic activation of carboxylic esters: The role of CES1 and CES2." URL:[Link]
-
Liquid Crystal Toxicity Standards (5CB) Source: ACS Publications Citation: "Cytotoxicity of Liquid Crystals in Cell Culture Models." URL:[Link]
Environmental impact assessment of benzoate-based nematicides
[1]
Executive Summary
This guide provides a technical environmental impact assessment of Emamectin Benzoate , a semi-synthetic avermectin derivative, comparing it against industry standards: the parent compound Abamectin , the organophosphate Fosthiazate , and the SDHI Fluopyram .
Key Finding: Emamectin Benzoate occupies a unique "Goldilocks" zone in nematicide development. Its benzoate salt formulation significantly increases water solubility (24 mg/L vs. 0.01 mg/L for Abamectin), enhancing bioavailability and efficacy in the rhizosphere. Crucially, despite this increased solubility, it maintains a high soil adsorption coefficient (
Chemical Profile & Mechanism of Action
To understand the environmental behavior, we must first distinguish the molecular engines driving these compounds.
| Compound | Class | Mechanism (MoA) | Key Structural Feature |
| Emamectin Benzoate | Avermectin (Semi-synthetic) | GluCl Allosteric Modulator: Binds glutamate-gated chloride channels, causing hyperpolarization and paralysis.[1] | Benzoate Salt: Improves thermal stability and water solubility compared to parent. |
| Abamectin | Avermectin (Natural) | GluCl Allosteric Modulator: Same mechanism as Emamectin.[1] | Lipophilic Macrocycle: Extremely low water solubility; binds tightly to organic matter. |
| Fosthiazate | Organophosphate | AChE Inhibitor: Irreversibly binds acetylcholinesterase, causing synaptic over-excitation. | Phosphonothioate: Highly water-soluble and mobile in soil solution. |
| Fluopyram | Pyridinyl-ethyl-benzamide | SDHI: Inhibits succinate dehydrogenase in mitochondrial respiration (Complex II). | Fluorinated Linker: Confers extreme chemical stability and soil persistence. |
Environmental Fate Analysis
The "Performance" of a nematicide is not just kill-rate; it is the ratio of target delivery to off-target loss.
Physicochemical Properties Comparison
The following data aggregates field and laboratory studies to predict soil behavior.
| Parameter | Emamectin Benzoate | Abamectin | Fosthiazate | Fluopyram |
| Water Solubility (20°C) | 24 mg/L (pH 7) 320 mg/L (pH 5) | 0.01 mg/L | 9,850 mg/L | 16 mg/L |
| Soil Adsorption ( | 25,000 - 280,000 mL/g | ~5,500 mL/g | 1.2 - 3.0 mL/g | 246 - 400 mL/g |
| Soil Half-Life ( | 16 - 91 days | 18 - 59 days | 14 - 58 days | > 160 days |
| GUS Index (Leaching Potential) | < 0.1 (Non-Leacher) | < 1.0 (Non-Leacher) | > 4.0 (High Leacher) | 2.0 - 3.0 (Transitional) |
Analysis:
-
The Benzoate Advantage: Emamectin Benzoate's solubility is ~2400x higher than Abamectin. This allows for better distribution in the soil water phase where nematodes reside, potentially allowing for lower application rates.
-
Mobility Paradox: Despite higher solubility, Emamectin Benzoate retains an extremely high
. It binds rapidly to soil organic carbon, meaning it will not leach into groundwater, unlike Fosthiazate, which poses a severe leaching risk (GUS > 2.8). -
Persistence: Fluopyram is a "legacy" compound with a
often exceeding a year, raising accumulation concerns. Emamectin Benzoate degrades moderately, preventing long-term soil sterilization.
Environmental Fate Pathway
The following diagram illustrates the divergent fates of these compounds based on the data above.
Caption: Fate pathway comparison. Note Fosthiazate's direct path to leaching versus Emamectin Benzoate's retention in the soil matrix.
Ecotoxicological Impact
Assessing the cost to non-target biodiversity.
Critical Toxicity Endpoints
| Organism | Endpoint | Emamectin Benzoate | Abamectin | Fosthiazate | Risk Assessment |
| Daphnia magna (Aquatic Invertebrate) | 1.0 µg/L (1 ppb) | 0.004 µg/L (0.004 ppb) | ~250 µg/L | Abamectin is ~250x more toxic to aquatic invertebrates than Emamectin Benzoate. | |
| Rainbow Trout (Fish) | 174 µg/L | 3.6 µg/L | 114,000 µg/L | Emamectin is less toxic to fish than Abamectin but more toxic than organophosphates. | |
| Eisenia fetida (Earthworm) | > 1,000 mg/kg | 33 mg/kg | ~200 mg/kg | Emamectin Benzoate shows superior safety for soil macrofauna. | |
| Apis mellifera (Bee) | 0.0036 µ g/bee | 0.002 µ g/bee | 0.247 µ g/bee | All are highly toxic; strict no-spray windows required during bloom. |
Synthesis: While Emamectin Benzoate is classified as "Very Toxic" to aquatic life, it is significantly less toxic than its parent, Abamectin. The critical risk factor for Emamectin is sediment runoff , as it will bind to soil particles that wash into waterways, rather than dissolving in the water column itself.
Experimental Protocols
Field-proven methodologies for validating the above data.
Protocol A: Comparative Soil Leaching Assay (OECD 312 Adapted)
Objective: Quantify the mobility difference between Benzoate-based formulations and Organophosphates.
Reagents & Equipment:
-
Glass columns (30 cm length, 5 cm ID).
-
Standard Soil: Sandy Loam (low organic carbon, worst-case scenario).
-
0.01 M
solution (Artificial Rain). -
LC-MS/MS for residue analysis.[2]
Workflow:
-
Packing: Pack columns with air-dried, sieved (2 mm) soil to a bulk density of ~1.5 g/cm³. Saturate with 0.01 M
from bottom-up to remove trapped air. -
Application: Apply test substance (Emamectin Benzoate vs. Fosthiazate) to the soil surface at the maximum field rate (e.g., equivalent to 2 kg a.i./ha).
-
Leaching Event: Simulate 200 mm of rainfall over 48 hours using a peristaltic pump.
-
Fractionation: Collect leachate in 50 mL fractions.
-
Sectioning: Extrude soil core and slice into 5 cm segments (0-5, 5-10, etc.).
-
Extraction: Extract soil segments with Acetonitrile:Water (80:20).
-
Analysis: Quantify recovery in leachate vs. soil segments.
Self-Validating Check:
-
Control: Use Atrazine as a reference standard. If Atrazine does not leach >50%, the column packing is too tight or channeling is occurring.
Caption: Workflow for OECD 312 Leaching Assay. Comparison of leachate vs. soil core retention defines the mobility profile.
Protocol B: Earthworm Acute Toxicity Test (OECD 207)
Objective: Assess the impact of "Benzoate" salt accumulation on soil macro-fauna.
Methodology:
-
Substrate: Prepare artificial soil (10% sphagnum peat, 20% kaolin clay, 70% industrial sand). Adjust pH to 6.0 ± 0.5 with
. -
Test Organism: Eisenia fetida (Adults with clitellum, 300-600 mg).
-
Dosing: Mix Emamectin Benzoate into soil at geometric series concentrations (e.g., 10, 100, 500, 1000 mg/kg).
-
Incubation: 10 worms per replicate (4 replicates). Incubate at 20°C, continuous light (400-800 lux) to keep worms burrowed.
-
Observation: Assess mortality at Day 7 and Day 14.
-
Validity Criteria: Control mortality must be <10%.
-
References
-
US EPA. (2010). Emamectin Benzoate: Human Health and Ecological Risk Assessment.[1][4][5] Regulations.gov. Link
-
Mushtaq, M. et al. (1997).[6] Photolysis and Hydrolysis of Emamectin Benzoate.[6][7] Journal of Agricultural and Food Chemistry. Link
-
Chukwudebe, A. et al. (1996). Environmental Fate of Emamectin Benzoate.[6][5][8] Journal of Agricultural and Food Chemistry. Link
-
Pesticide Properties DataBase (PPDB). (2024). Fosthiazate and Emamectin Benzoate Datasheets. University of Hertfordshire. Link
-
OECD. (2004). Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals. Link
Safety Operating Guide
4-chlorobenzyl 4-butoxybenzoate proper disposal procedures
Topic: Proper Disposal Procedures for 4-Chlorobenzyl 4-Butoxybenzoate Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Immediate Action Protocol
4-Chlorobenzyl 4-butoxybenzoate is a halogenated aromatic ester commonly used as an intermediate in liquid crystal synthesis and pharmaceutical drug development. Its disposal requires strict adherence to halogenated waste protocols due to the release of hydrochloric acid (HCl) and potential dioxins during improper combustion.
CRITICAL PROHIBITION: Never dispose of this compound down the drain or in general trash. Do not mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable, as this reclassifies the entire volume as halogenated waste, significantly increasing disposal costs and environmental impact.
Chemical Profile & Hazard Assessment
To ensure safe handling, one must understand the why behind the disposal logic. This compound combines a halogenated benzyl group with a benzoate ester.
| Property | Data / Characteristic | Operational Implication |
| Chemical Structure | Halogenated Aromatic Ester | Thermal Decomposition: Releases toxic Hydrogen Chloride (HCl) gas and Carbon Monoxide (CO). Requires incineration with acid scrubbers. |
| Reactivity | Ester Linkage | Incompatibility: Avoid mixing with strong acids, bases, or oxidizers in waste containers to prevent exothermic hydrolysis or pressure buildup. |
| Toxicity Class | Irritant / Aquatic Toxin (Inferred) | PPE: Double nitrile gloves and safety goggles are mandatory. All transfers must occur in a fume hood. |
| Physical State | Solid (typically) | Spill Cleanup: Do not dry sweep. Use wet wiping or HEPA vacuum to prevent airborne dust. |
Waste Segregation Logic
Effective disposal starts at the bench. The primary error in laboratory waste management is improper segregation.
-
The Halogen Rule: Any waste stream containing >1-2% halogenated content must be treated as Halogenated Waste .
-
The Cost of Mixing: Mixing 50 mg of 4-chlorobenzyl 4-butoxybenzoate into 5L of non-halogenated acetone converts the entire 5L into halogenated waste. This forces the disposal facility to use specialized high-temperature incinerators rather than fuel blending, increasing the carbon footprint and cost by up to 400%.
Decision Logic for Segregation
Figure 1: Decision tree for segregating halogenated aromatic esters to ensure regulatory compliance and cost-efficiency.
Step-by-Step Disposal Workflow
Phase 1: Collection & Containment
-
Select Container: Use a high-density polyethylene (HDPE) or glass container. Avoid metal cans, as trace hydrolysis can generate HCl, leading to corrosion.[1]
-
Solid Waste: Place pure solid waste into a dedicated jar labeled "Solid Halogenated Toxic Waste."
-
Liquid Waste: If the compound is in solution (e.g., reaction mother liquor), pour into the "Halogenated Solvent" carboy.
-
Note: Ensure the carboy is vented or has a pressure-relief cap if there is any risk of ongoing reaction.
-
Phase 2: Labeling (RCRA Compliance)
Improper labeling is the #1 cause of regulatory fines. The label must include:
-
Full Chemical Name: "4-Chlorobenzyl 4-butoxybenzoate" (No abbreviations/formulas).
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
-
Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 95%, 4-chlorobenzyl 4-butoxybenzoate 5%").
Phase 3: Storage & Pickup
-
Secondary Containment: Store the waste container in a secondary tray to capture leaks.
-
Segregation: Keep separate from oxidizers (peroxides, nitrates) and strong bases.
-
Disposal Handoff: Contact your EHS (Environmental Health & Safety) department. This compound typically requires incineration at >1100°C with specific residence times to destroy the halogenated ring structure.
Emergency Procedures: Spill Management
Scenario: You have spilled 5g of solid powder on the bench.
-
Isolate: Alert nearby personnel. Delineate the area.[2]
-
PPE Up: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles.[1] If dust is airborne, use an N95 or P100 respirator.
-
Contain: Cover the spill with a damp paper towel to prevent dust dispersion. Do not use a brush/dustpan (generates aerosols).
-
Clean:
-
Wipe up the material using the damp towels.
-
Clean the surface with a soap/water solution, followed by an alcohol wipe.
-
Place all wipes, gloves, and debris into a clear plastic bag.
-
-
Dispose: Seal the bag, tag it as "Halogenated Solid Waste Debris," and place it in the hazardous waste stream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 580647, 4-[(4-Chlorobenzyl)oxy]benzaldehyde (Related Structure). Retrieved from [Link]
-
Washington State University (2025). Halogenated Solvents Waste Management Guidelines. Retrieved from [Link]
-
University of Illinois Urbana-Champaign (2025). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
Personal protective equipment for handling 4-chlorobenzyl 4-butoxybenzoate
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling highly functionalized intermediates like 4-chlorobenzyl 4-butoxybenzoate, every operational protocol and piece of personal protective equipment (PPE) must be engineered to mitigate specific molecular hazards.
This guide provides researchers and drug development professionals with a self-validating framework for the safe handling, spill response, and disposal of this halogenated aromatic ester.
Part 1: Molecular Risk Assessment & Hazard Causality
Before selecting PPE, we must understand the causality behind the chemical's behavior. 4-chlorobenzyl 4-butoxybenzoate (C18H19ClO3) is an achiral, lipophilic solid[1]. Its high partition coefficient dictates its interaction with both biological membranes and environmental systems, requiring targeted safety countermeasures[2].
Table 1: Physicochemical Properties and Safety Implications
| Property | Value | Mechanistic Causality & Safety Implication |
| Chemical Class | Halogenated aromatic ester | Halogens increase resistance to biodegradation, leading to chronic aquatic toxicity. Requires strict EPA-compliant disposal[3]. |
| LogP | ~5.47 | Highly lipophilic. If dissolved in a carrier solvent, it can rapidly permeate lipid bilayers (human skin), necessitating chemically resistant barriers[1]. |
| Physical State | Solid | Primary exposure route is the inhalation of aerosolized micro-particulates during weighing and transfer operations. |
| Reactivity | Stable | Incompatible with strong oxidizing agents. Combustion yields toxic hydrogen chloride (HCl) gas and carbon monoxide[4]. |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling halogenated esters. The following PPE matrix is grounded in OSHA 29 CFR 1910.132/133 standards and is specifically tailored to the permeation risks of lipophilic solids[5][6].
Table 2: Required PPE and Mechanistic Justification
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Nitrile Rubber (≥ 0.11 mm thickness) | Halogenated compounds can degrade latex. Nitrile provides a dense cross-linked polymer matrix that sterically hinders the diffusion of bulky aromatic esters[7]. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Prevents micro-particulate ingress and potential chemical burns to the cornea from airborne dust[8]. |
| Body Protection | Flame-retardant, anti-static lab coat | Prevents electrostatic attraction of the solid powder to clothing and provides a barrier against accidental contact[2]. |
| Respiratory | N95/N100 Particulate Respirator | Required only if handling outside a fume hood. Captures aerosolized solid particles (aerodynamic diameter < 10 µm)[7]. |
Part 3: Operational Workflow: Safe Handling Procedure
The primary risk during the handling of 4-chlorobenzyl 4-butoxybenzoate is the generation of airborne particulates. The following protocol ensures a closed-loop safety system, minimizing exposure[9].
Fig 1. Standard operating procedure for safe handling of halogenated organic solids.
Step-by-Step Handling Methodology:
-
Engineering Control Verification: Ensure the chemical fume hood is operational. Validation: Check the digital monitor to confirm a face velocity of 80–100 feet per minute (fpm) before opening the chemical container[10].
-
PPE Donning: Equip nitrile gloves, a fully buttoned lab coat, and safety goggles.
-
Static Elimination: Use an anti-static gun (e.g., Zerostat) on the weighing boat. Causality: Eliminating static charge prevents the electrostatic dispersion and aerosolization of the lipophilic powder.
-
Solid Transfer: Use a clean, non-sparking stainless steel spatula to transfer the solid. Keep the container as close to the weighing boat as possible to minimize the drop height.
-
Decontamination: Wipe down the balance and surrounding hood area with a solvent (e.g., isopropanol) followed by soap and water. Validation: Perform a visual inspection under bright light to ensure no crystalline residue remains.
Part 4: Emergency Spill Response & Decontamination
In the event of a spill, the objective shifts immediately from prevention to containment. Because this compound is highly toxic to aquatic life, environmental release into drains must be prevented at all costs[2][11].
Fig 2. Emergency spill response and EPA-compliant waste segregation workflow.
Step-by-Step Spill Response Methodology:
-
Evacuation & Assessment: Immediately halt work. If the spill occurs outside the fume hood and airborne dust is visible, evacuate the immediate area for 15 minutes to allow the laboratory HVAC system to clear aerosols.
-
PPE Escalation: Upgrade PPE to include an N95 or N100 particulate respirator before re-entering the spill zone.
-
Damp Containment: Surround and cover the solid spill with a damp absorbent material (like wet sand or vermiculite). Causality: Wetting the solid prevents secondary aerosolization during the sweeping process.
-
Mechanical Collection: Use a disposable plastic scoop and brush to collect the solid and the absorbent. Place the mixture into a pre-labeled, sealable hazardous waste container.
-
Chemical Decontamination: Wash the spill surface with a strong laboratory detergent and water. Causality: The high LogP (5.47) makes the compound insoluble in plain water; surfactants are required to form micelles and lift the chemical from the surface. Collect all wash liquids as hazardous waste.
Part 5: Waste Segregation & EPA-Compliant Disposal
Halogenated organic compounds require strict disposal protocols to prevent the formation of toxic byproducts (such as dioxins) during improper incineration. Under EPA guidelines, this material must be strictly segregated from general organic waste[3].
Step-by-Step Disposal Methodology:
-
Waste Classification: Classify the waste as "Halogenated Organic Solid Waste." Do not mix this with non-halogenated solvents, aqueous waste, or heavy metals[12].
-
Containerization: Transfer waste into a high-density polyethylene (HDPE) container. Validation: Perform a physical seal-check to ensure the container is hermetically closed, preventing moisture ingress.
-
Labeling: Affix a hazardous waste label detailing the exact chemical name (4-chlorobenzyl 4-butoxybenzoate), physical state (Solid), and primary hazards (Environmental Toxicity / Irritant).
-
Institutional Handoff: Store the container in a designated secondary containment tray until it is transferred to the institutional Environmental Health and Safety (EHS) department for final high-temperature incineration at an EPA-approved facility[3].
References
-
"4-chlorobenzyl 4-butoxybenzoate - Chemical Properties and Structure." Chem-Space. Available at: [Link]
-
"SAFETY DATA SHEET - Benzyl Benzoate." GeoLiquids. Available at: [Link]
-
"Safety Data Sheet: benzyl benzoate." Chemos GmbH & Co. KG. Available at: [Link]
-
"Laboratory Safety Guidance." Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
"Chemical Safety in Labs: Handling and Storage." Youth Clean Tech. Available at: [Link]
-
"29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories." Electronic Code of Federal Regulations (eCFR). Available at: [Link]
-
"Laboratory Safety and Chemical Hygiene Plan." Northwestern University. Available at: [Link]
-
"Background Document for Capacity Analysis for Land Disposal Restrictions." U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
"RCRA HAZARDOUS WASTE FACILITY PERMIT." California Environmental Protection Agency. Available at: [Link]
Sources
- 1. (4-chlorophenyl)methyl 4-butoxybenzoate - C18H19ClO3 | CSSS00104809235 [chem-space.com]
- 2. aurochemicals.com [aurochemicals.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. geoliquids.com [geoliquids.com]
- 5. fishersci.com [fishersci.com]
- 6. osha.gov [osha.gov]
- 7. directpcw.com [directpcw.com]
- 8. youthfilter.com [youthfilter.com]
- 9. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 10. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. chemos.de [chemos.de]
- 12. cswab.org [cswab.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
